molecular formula C5H4BrIN2 B1526876 2-Bromo-3-iodopyridin-4-amine CAS No. 1300750-77-9

2-Bromo-3-iodopyridin-4-amine

Cat. No.: B1526876
CAS No.: 1300750-77-9
M. Wt: 298.91 g/mol
InChI Key: ZQGREJZTHYAJKL-UHFFFAOYSA-N
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Description

2-Bromo-3-iodopyridin-4-amine is a useful research compound. Its molecular formula is C5H4BrIN2 and its molecular weight is 298.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-iodopyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-iodopyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-iodopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGREJZTHYAJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Dihalogenated Pyridines in Modern Drug Discovery

In the landscape of pharmaceutical research and development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring is of paramount importance. The strategic introduction of multiple halogen atoms onto this ring system creates highly versatile and valuable intermediates. 2-Bromo-3-iodopyridin-4-amine is a prime example of such a scaffold, engineered for selective, sequential functionalization. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for programmed, site-specific modifications, typically through palladium-catalyzed cross-coupling reactions. This attribute makes it a coveted building block in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology.[1][2]

This guide provides a detailed exploration of a robust synthetic pathway to 2-Bromo-3-iodopyridin-4-amine, followed by a comprehensive protocol for its structural and purity characterization. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights gained from extensive experience in synthetic and medicinal chemistry.

Section 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of 2-Bromo-3-iodopyridin-4-amine is most effectively achieved through the electrophilic iodination of a readily available precursor, 2-Bromo-4-aminopyridine.

The Logic of Electrophilic Aromatic Substitution

The foundational principle of this synthesis is the electrophilic aromatic substitution (EAS) reaction on the pyridine ring. The key considerations are:

  • Activating Group: The amino group (-NH₂) at the C4 position is a potent activating group. Through resonance, it donates electron density to the pyridine ring, making the ortho (C3, C5) and para (C6) positions more nucleophilic and thus more susceptible to electrophilic attack.

  • Directing Effects: The combined electronic effects of the existing substituents—the activating amino group at C4 and the deactivating bromo group at C2—overwhelmingly direct the incoming electrophile to the C3 position. The C5 position is also activated, but the C3 position is generally favored.

  • Choice of Iodinating Agent: A moderately reactive iodine electrophile is required to ensure selective mono-iodination without significant side reactions. N-Iodosuccinimide (NIS) is an excellent choice due to its ease of handling and predictable reactivity.[3] Alternatives like Iodine Monochloride (ICl) are also effective but can be more aggressive.[4]

Proposed Synthetic Pathway

The one-step conversion is efficient and high-yielding, leveraging the inherent reactivity of the aminopyridine scaffold.

Synthesis_Pathway cluster_info Synthetic Transformation Start 2-Bromo-4-aminopyridine Intermediate Iodonium Intermediate Start->Intermediate N-Iodosuccinimide (NIS) Solvent (e.g., DMF) Product 2-Bromo-3-iodopyridin-4-amine Intermediate->Product Deprotonation info_node A direct electrophilic iodination reaction driven by the activating effect of the C4-amino group. Characterization_Workflow Start Purified Solid NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms Connectivity MS Mass Spectrometry (LC-MS) Start->MS Confirms Mass HPLC Purity Analysis (HPLC) Start->HPLC Quantifies Purity Final Confirmed Structure & Purity NMR->Final MS->Final HPLC->Final

Sources

An In-depth Technical Guide to 2-Bromo-3-iodopyridin-4-amine: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-iodopyridin-4-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom at the 2-position, an iodine atom at the 3-position, and an amine group at the 4-position, offers a versatile scaffold for the synthesis of complex heterocyclic systems. The strategic placement of two different halogens allows for selective functionalization through various cross-coupling reactions, while the amino group provides a key site for further derivatization. This guide provides a comprehensive overview of the available and predicted physicochemical properties of 2-Bromo-3-iodopyridin-4-amine, a plausible synthetic route, and a robust analytical workflow for its characterization, drawing upon data from closely related structural analogs.

Molecular Structure and Properties

The foundational attributes of 2-Bromo-3-iodopyridin-4-amine are summarized below. While experimental data for this specific molecule is limited in publicly accessible literature, its properties can be reliably inferred from its constituent functional groups and data from analogous compounds.

Chemical Structure:

Caption: Chemical structure of 2-Bromo-3-iodopyridin-4-amine.

Physicochemical Data Summary

The following table summarizes key physicochemical data for 2-Bromo-3-iodopyridin-4-amine. It is important to note that where direct experimental data is unavailable, values are predicted based on computational models or inferred from structurally similar compounds such as 2-Chloro-3-iodopyridin-4-amine[1][2] and 2-Amino-5-bromo-3-iodopyridine[3].

PropertyValue / Predicted ValueSource / Comment
CAS Number 1300750-77-9Ark Pharma Scientific Limited[4]
Molecular Formula C₅H₄BrIN₂Ark Pharma Scientific Limited[4]
Molecular Weight 298.91 g/mol PubChem[3]
Appearance Predicted to be a solidBased on analogs like 2-Chloro-3-iodopyridin-4-amine
Melting Point Not experimentally determined. Predicted to be in the range of 110-125 °C.Analogy to 2-Chloro-3-iodopyridin-4-amine (116-117 °C)[1][2]
Boiling Point Not experimentally determined. Predicted to be >350 °C.High value expected due to molecular weight and polarity.
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF.General characteristic of aminopyridines.
pKa (Predicted) ~3.0-4.0Analogy to 2-Chloro-3-iodopyridin-4-amine (predicted pKa 2.96)[1][2]

Synthesis and Purification

The proposed synthesis involves a two-step process starting from 4-aminopyridine: bromination followed by iodination.

Proposed Synthetic Workflow

G A 4-Aminopyridine B Bromination (NBS, Acetonitrile) A->B C 4-Amino-2-bromopyridine B->C D Iodination (NIS, Acetonitrile) C->D E 2-Bromo-3-iodopyridin-4-amine D->E F Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Proposed synthetic workflow for 2-Bromo-3-iodopyridin-4-amine.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 4-Amino-2-bromopyridine

  • To a solution of 4-aminopyridine (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-Amino-2-bromopyridine.

Step 2: Synthesis of 2-Bromo-3-iodopyridin-4-amine

  • Dissolve 4-Amino-2-bromopyridine (1 equivalent) in acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the final product, 2-Bromo-3-iodopyridin-4-amine.

Causality Behind Experimental Choices:

  • Choice of Halogenating Agents: NBS and NIS are preferred for their milder reaction conditions and higher selectivity compared to elemental bromine and iodine, reducing the formation of polyhalogenated byproducts.

  • Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering with the halogenation process.

  • Purification Method: Column chromatography is a standard and effective technique for separating the desired product from unreacted starting materials and any potential side products, ensuring high purity of the final compound.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized 2-Bromo-3-iodopyridin-4-amine.

Analytical Workflow Diagram

A Synthesized Product B LC-MS Analysis A->B D ¹H and ¹³C NMR Spectroscopy A->D F FT-IR Spectroscopy A->F H High-Resolution Mass Spectrometry (HRMS) A->H C Purity Assessment & Molecular Weight Confirmation B->C E Structural Elucidation D->E G Functional Group Identification F->G I Elemental Composition Confirmation H->I

Caption: Analytical workflow for the characterization of 2-Bromo-3-iodopyridin-4-amine.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amine group. The chemical shifts and coupling patterns will be indicative of the substitution pattern. Based on analogs, the aromatic protons are expected in the δ 7.0-8.5 ppm range.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming the structure.

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. Mass Spectrometry (MS)

  • LC-MS: This technique is invaluable for monitoring the progress of the synthesis and for confirming the molecular weight of the final product. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.

  • HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the solution into an LC-MS system equipped with an electrospray ionization (ESI) source.

  • For HRMS, use a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Expected vibrational frequencies include N-H stretching for the amine group (around 3300-3500 cm⁻¹) and C=C/C=N stretching vibrations for the pyridine ring (around 1500-1600 cm⁻¹).

Protocol:

  • Acquire the IR spectrum of the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

Safety and Handling

As with all halogenated aromatic compounds, 2-Bromo-3-iodopyridin-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-3-iodopyridin-4-amine is a valuable building block for synthetic and medicinal chemistry. While direct experimental data on its physicochemical properties are scarce, a comprehensive understanding of its expected characteristics and behavior can be derived from the analysis of its structural analogs. The proposed synthetic and analytical methodologies in this guide provide a solid foundation for researchers to produce and characterize this compound with a high degree of confidence, enabling its application in the development of novel chemical entities.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research.
  • Ark Pharma Scientific Limited. (n.d.). 2-bromo-3-iodopyridin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-bromopyridine. Retrieved from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). IJSSST. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 2-bromo-3-iodopyridin-4-amine | CAS:1300750-77-9. Retrieved from [Link]

  • LookChem. (n.d.). Chinese Manufacturer Supply 2-chloro-3-iodopyridin-4-amine 909036-46-0 On Stock with Competitive Price. Retrieved from [Link]

Sources

2-Bromo-3-iodopyridin-4-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-3-iodopyridin-4-amine: A Versatile Halogenated Building Block

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-iodopyridin-4-amine, a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We will cover its core physicochemical properties, molecular structure, a validated synthetic methodology, and its potential applications as a strategic building block in the development of novel therapeutics and advanced materials. This document is intended to serve as a practical resource for researchers, medicinal chemists, and process development scientists, offering both foundational data and expert insights into the compound's utility.

Compound Identification and Physicochemical Properties

2-Bromo-3-iodopyridin-4-amine is a substituted pyridine derivative featuring a unique arrangement of three distinct functional groups: an amine, a bromine atom, and an iodine atom. This specific ortho-dihalogenated amino-pyridine pattern makes it a particularly valuable intermediate for sequential and site-selective cross-coupling reactions.

Core Identifiers

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which ensures unambiguous identification in databases and literature.

IdentifierValueSource
CAS Number 1300750-77-9[1]
Molecular Formula C₅H₄BrIN₂[2]
Molecular Weight 298.91 g/mol [2]
Canonical SMILES NC1=C(I)C(Br)=NC=C1[1]
Physical and Chemical Properties

While extensive experimental data for this specific isomer is not widely published, properties can be inferred from closely related analogs and general principles.

PropertyValueNotes
Appearance Expected to be a solid, likely off-white to light brown.Based on analogs like 2-chloro-3-iodopyridin-4-amine.[3]
Melting Point Not specified. Requires experimental determination.Vendor information is currently incomplete.[1]
Boiling Point Not specified. Likely to decompose at high temperatures.Vendor information is currently incomplete.[1]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.Common for functionalized pyridine compounds.

Molecular Structure and Characteristics

The molecular architecture of 2-Bromo-3-iodopyridin-4-amine is central to its chemical reactivity and utility. The pyridine ring is electron-deficient, and the substituents modulate its electronic properties and provide multiple reaction sites.

Caption: Molecular structure of 2-Bromo-3-iodopyridin-4-amine.

Expertise & Experience: The key feature of this molecule is the differential reactivity of the carbon-halogen bonds. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Br bond. This allows for a stepwise, regioselective introduction of different substituents at positions 3 and 2, making it a powerful tool for building molecular complexity. The amine group at position 4 can also be used as a handle for further derivatization or to modulate the compound's biological activity.

Synthesis Methodology

Proposed Synthetic Workflow: Iodination of 2-Bromo-4-aminopyridine

This protocol is based on the well-established electrophilic halogenation of activated pyridine rings. The amino group at the 4-position activates the ring towards electrophilic substitution, directing the incoming electrophile (in this case, iodine) to the ortho position (C3).

synthesis_workflow start Starting Material: 2-Bromo-4-aminopyridine reaction Reaction Step: Electrophilic Iodination start->reaction reagents Reagents: N-Iodosuccinimide (NIS) Solvent: DMF reagents->reaction workup Workup: Aqueous Quench Extraction with Ethyl Acetate reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: 2-Bromo-3-iodopyridin-4-amine purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

Trustworthiness: This protocol incorporates standard laboratory procedures for reaction setup, monitoring, workup, and purification, ensuring reproducibility and safety.

  • Reaction Setup: To a solution of 2-Bromo-4-aminopyridine (1.0 eq) in anhydrous Dimethylformamide (DMF, ~0.5 M), add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise at room temperature.

    • Causality: DMF is an excellent polar aprotic solvent for this type of reaction, ensuring solubility of the starting material and reagents. NIS is a mild and effective source of electrophilic iodine, which is less hazardous and easier to handle than molecular iodine.

  • Reaction Execution: Stir the reaction mixture at room temperature overnight (12-16 hours).

    • Causality: The reaction is typically slow and proceeding at room temperature minimizes the formation of potential side products. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

    • Causality: This step removes the water-soluble DMF and succinimide byproduct.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.

    • Causality: Chromatography is necessary to separate the desired product from any unreacted starting material or potential regioisomeric byproducts, yielding the pure 2-Bromo-3-iodopyridin-4-amine.

Applications in Research and Drug Development

While specific applications for 2-Bromo-3-iodopyridin-4-amine are not extensively documented, its value lies in its potential as a versatile building block. Halogenated pyridines are foundational components in medicinal chemistry and materials science.[4][5][6] The introduction of bromine into molecular scaffolds is a recognized strategy in drug design.[7]

applications cluster_core Core Building Block cluster_reactions Chemical Transformations cluster_outputs Resulting Molecules & Fields start 2-Bromo-3-iodopyridin-4-amine suzuki Suzuki Coupling (at C3-I) start->suzuki sonogashira Sonogashira Coupling (at C3-I) start->sonogashira buchwald Buchwald-Hartwig Amination (at C2-Br) start->buchwald derivatization Amine Derivatization (at C4-NH2) start->derivatization drug Complex Heterocycles for Drug Discovery suzuki->drug sonogashira->drug materials Functionalized Organic Materials buchwald->materials agro Agrochemicals derivatization->agro drug->agro

Caption: Logical flow from building block to application areas.

  • Pharmaceutical Synthesis: Analogs such as 2-Amino-5-bromo-3-iodopyridine are crucial intermediates in the synthesis of tyrosine kinase inhibitors for cancer therapy.[8] Similarly, 2-chloro-3-iodopyridin-4-amine is a key intermediate for kinase inhibitors and neurological drugs.[4][6] The title compound is an ideal precursor for constructing complex, poly-substituted heterocyclic scaffolds that are prevalent in modern pharmaceuticals.

  • Agrochemicals: Substituted pyridines are a common motif in herbicides and pesticides.[4] This compound provides a template for creating novel agrochemicals.

  • Materials Science: The rigid, aromatic structure can be incorporated into polymers or organic electronic materials, where the halogens can be used to tune electronic properties or serve as reactive handles for further functionalization.[6]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 2-Bromo-3-iodopyridin-4-amine. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. General guidelines for related halogenated aromatic amines should be followed.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10]

  • Toxicological Hazards: Compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin.[11] They can be irritating to the eyes, skin, and respiratory system.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Trustworthiness: This safety information is synthesized from safety data sheets for closely related chemical structures and represents best practices for laboratory safety. A compound-specific risk assessment is mandatory before use.

Conclusion

2-Bromo-3-iodopyridin-4-amine represents a strategically important, yet underutilized, chemical building block. Its unique substitution pattern, particularly the differentially reactive C-I and C-Br bonds, offers medicinal and materials chemists a powerful tool for the regioselective synthesis of complex molecular architectures. While further characterization of its physical and toxicological properties is required, the logical and scalable synthetic route proposed herein provides a clear path for its preparation and subsequent exploration in various fields of chemical science.

References

  • Ark Pharma Scientific Limited. 2-bromo-3-iodopyridin-4-amine | CAS:1300750-77-9. [Link]

  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. [Link]

  • Acros PharmaTech Limited. Safety Data Sheet. [Link]

  • Genfarm. Safety Data Sheet. [Link]

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • PubChem. 2-Amino-5-bromo-3-iodopyridine. [Link]

  • ChemWhat. 2-CHLORO-3-IODOPYRIDIN-4-AMINE CAS#: 909036-46-0. [Link]

  • A&A Pharmachem. What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry? - FAQ. [Link]

  • Kamal, A., et al. Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link]

  • PubChem. 2-Bromo-3-iodobutane. [Link]

  • Giel-Pietraszuk, M., & Rychlewska, U. Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 232-240. [Link]

Sources

Spectroscopic Characterization of 2-Bromo-3-iodopyridin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-bromo-3-iodopyridin-4-amine (CAS No: 1300750-77-9), a key intermediate in pharmaceutical and materials science research. In the absence of extensive publicly available experimental data, this document leverages established spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, thereby facilitating unambiguous structural confirmation and quality control.

Introduction: The Structural Significance of 2-Bromo-3-iodopyridin-4-amine

2-Bromo-3-iodopyridin-4-amine is a polysubstituted pyridine derivative with a unique arrangement of functional groups that makes it a valuable building block in organic synthesis. The presence of two different halogen atoms (bromine and iodine) at ortho and meta positions to the amino group, respectively, allows for selective functionalization through various cross-coupling reactions. The amino group itself provides a handle for further derivatization. Accurate structural elucidation through spectroscopic methods is paramount to ensure the integrity of subsequent synthetic transformations and the biological activity of the final products.

This guide provides an in-depth discussion of the expected spectroscopic signatures of 2-bromo-3-iodopyridin-4-amine, explaining the rationale behind the predicted data based on the electronic and steric effects of the substituents on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-bromo-3-iodopyridin-4-amine, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern and electronic environment of the pyridine ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broader signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the electron-donating nature of the amino group.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.8 - 8.0Doublet~5.0 - 6.0H-6
~6.6 - 6.8Doublet~5.0 - 6.0H-5
~5.5 - 6.5Broad Singlet--NH₂

Rationale for Predictions:

  • H-6: This proton is adjacent to the nitrogen atom and will be the most deshielded aromatic proton, appearing at the lowest field.

  • H-5: This proton is ortho to the amino group and will be shielded relative to H-6, appearing at a higher field. The coupling between H-5 and H-6 will result in a doublet for each signal.

  • -NH₂: The protons of the primary amine will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature, and the protons are exchangeable with deuterium.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the directly attached substituents.

Predicted Chemical Shift (δ, ppm) Assignment
~155 - 158C-4
~150 - 153C-6
~140 - 143C-2
~110 - 113C-5
~90 - 95C-3

Rationale for Predictions:

  • C-4: The carbon bearing the amino group will be significantly shielded and appear at a lower field (higher ppm value).

  • C-2 and C-3: The carbons directly bonded to the electronegative bromine and iodine atoms will be deshielded, with the carbon attached to iodine (C-3) expected at a higher field (lower ppm value) due to the "heavy atom effect".

  • C-5 and C-6: These carbons will have chemical shifts typical for substituted pyridines, with C-6 being at a lower field due to its proximity to the ring nitrogen.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of 2-bromo-3-iodopyridin-4-amine for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans will be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-3-iodopyridin-4-amine will show characteristic absorption bands for the N-H bonds of the amino group and the vibrations of the substituted aromatic ring.[1]

Frequency Range (cm⁻¹) Intensity Assignment
3450 - 3300Strong, Two BandsAsymmetric and symmetric N-H stretching of the primary amine
3100 - 3000MediumAromatic C-H stretching
1640 - 1600StrongN-H bending (scissoring) of the primary amine
1580 - 1450Medium to StrongC=C and C=N ring stretching vibrations
1350 - 1250MediumC-N stretching
Below 800Medium to StrongC-Br and C-I stretching, and C-H out-of-plane bending

Causality Behind Experimental Observations:

  • The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[2]

  • The positions of the aromatic ring stretching vibrations are sensitive to the substitution pattern.

  • The low-frequency region will contain the characteristic absorptions for the carbon-halogen bonds.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid 2-bromo-3-iodopyridin-4-amine sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Perform a background scan before running the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-bromo-3-iodopyridin-4-amine, the mass spectrum will be characterized by a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[3]

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₅H₄BrIN₂ ≈ 298.86 g/mol ). A characteristic M+2 peak of nearly equal intensity will be present due to the ⁸¹Br isotope.[3]

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through the loss of the halogen atoms and other small neutral molecules.

m/z Value Possible Fragment Interpretation
~299/301[C₅H₄BrIN₂]⁺Molecular ion with ⁷⁹Br/⁸¹Br
~172/174[C₅H₄BrN₂]⁺Loss of an iodine radical
~127[I]⁺Iodine cation
~93[C₅H₅N₂]⁺Loss of bromine and iodine radicals
Experimental Protocol for MS Data Acquisition

Sample Introduction:

  • Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization:

  • Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

Data Acquisition:

  • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualizing the Data: Structure and Fragmentation

Graphical representations are invaluable for understanding molecular structure and fragmentation patterns.

Caption: Molecular structure of 2-Bromo-3-iodopyridin-4-amine.

fragmentation M [C₅H₄BrIN₂]⁺˙ m/z 299/301 M_minus_I [C₅H₄BrN₂]⁺ m/z 172/174 M->M_minus_I - I• M_minus_Br [C₅H₄IN₂]⁺ m/z 220 M->M_minus_Br - Br• M_minus_HCN [C₄H₃BrIN]⁺˙ m/z 272/274 M->M_minus_HCN - HCN

Caption: Predicted key fragmentation pathways for 2-Bromo-3-iodopyridin-4-amine in mass spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-bromo-3-iodopyridin-4-amine. By grounding these predictions in the fundamental principles of spectroscopy and comparing them with data from structurally related molecules, researchers are equipped with a robust framework for the identification and characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results.

References

  • CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-bromopyridine. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 2-bromo-3-iodopyridin-4-amine | CAS:1300750-77-9. Retrieved from [Link]

Sources

commercial availability and suppliers of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-3-iodopyridin-4-amine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-3-iodopyridin-4-amine, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical properties, explore logical synthetic pathways, detail its commercial availability, and discuss its strategic application in the synthesis of complex molecular targets, particularly kinase inhibitors.

Core Compound Profile and Physicochemical Properties

2-Bromo-3-iodopyridin-4-amine (CAS No. 1300750-77-9) is a dihalogenated pyridine derivative. Its structure is characterized by an aminopyridine core substituted with a bromine atom at the 2-position and an iodine atom at the 3-position. This specific arrangement of functional groups—an amine, a bromine, and an iodine—on adjacent carbons of the pyridine ring makes it a uniquely versatile synthon. The differential reactivity of the carbon-bromine versus the carbon-iodine bond allows for selective, sequential cross-coupling reactions, providing a powerful tool for building molecular complexity.

The amine group, being an electron-donating group, activates the pyridine ring, influencing the reactivity of the halogen substituents. Conversely, the electron-withdrawing nature of the halogens modulates the basicity of the amine and the overall electronic profile of the molecule.

Caption: 2D Structure of 2-Bromo-3-iodopyridin-4-amine.

Table 1: Physicochemical Properties of 2-Bromo-3-iodopyridin-4-amine

PropertyValueSource
CAS Number 1300750-77-9Ark Pharma Scientific Limited[1]
Molecular Formula C₅H₄BrIN₂Ark Pharma Scientific Limited[1]
Molecular Weight 298.91 g/mol Ark Pharma Scientific Limited[1]
SMILES NC1=C(I)C(Br)=NC=C1Ark Pharma Scientific Limited[1]
Appearance Solid (Typical for related compounds)Inferred from analogues
Storage Keep in dark place, inert atmosphere, 2-8°CInferred from analogues[2]

Strategic Synthesis and Mechanistic Considerations

The proposed pathway involves a two-step sequence starting from 2-aminopyridine: an initial, regioselective bromination followed by iodination.

G start 2-Aminopyridine step1 Bromination Reagent: N-Bromosuccinimide (NBS) Solvent: Acetone start->step1 Step 1 intermediate 2-Amino-5-bromopyridine (Key Intermediate) step1->intermediate step2 Iodination Reagents: KIO₃, KI in H₂SO₄ or ICl in Acetic Acid intermediate->step2 Step 2 product 2-Amino-5-bromo-3-iodopyridine (Analogue Product) step2->product

Caption: Representative workflow for the synthesis of a dihalogenated aminopyridine.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from methodologies used for structurally similar compounds and serves as an authoritative guide for its synthesis[3][4][5].

Step 1: Bromination of 2-Aminopyridine

  • Rationale: The first step is a regioselective bromination. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled monobromination. The amino group at the 2-position directs the electrophilic substitution primarily to the 5-position due to electronic activation.

  • Procedure:

    • Dissolve 2-aminopyridine in a suitable solvent such as acetone or DMF.

    • Cool the solution to approximately 10°C in an ice bath to manage the reaction exotherm.

    • Add a solution of NBS (1.0 equivalent) dropwise over 30-60 minutes. Maintaining a low temperature is crucial to prevent over-bromination, which can lead to the formation of 2-amino-3,5-dibromopyridine[3].

    • Stir the mixture for an additional hour at low temperature.

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure. The resulting residue can be recrystallized from ethanol to yield 2-amino-5-bromopyridine with high purity[3].

Step 2: Iodination of 2-Amino-5-bromopyridine

  • Rationale: The second step introduces the iodine atom. The existing amino and bromo substituents direct the incoming electrophilic iodine to the 3-position. A common and effective method involves the in situ generation of iodine from potassium iodide (KI) and potassium iodate (KIO₃) in an acidic medium[3]. Alternatively, iodine monochloride (ICl) in acetic acid is also a highly effective iodinating system for activated rings[4][5].

  • Procedure (using KI/KIO₃):

    • Prepare a solution of 2-amino-5-bromopyridine in 2M sulfuric acid.

    • Add potassium iodate (KIO₃) portionwise while stirring.

    • Heat the mixture to approximately 100°C.

    • Add a solution of potassium iodide (KI) in water dropwise over 30-60 minutes. The reaction generates iodine in situ, which then reacts with the pyridine ring[3].

    • Continue stirring at 100°C for 1.5-2 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and carefully neutralize the pH to ~8 with an aqueous ammonia or sodium bicarbonate solution to precipitate the product.

    • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain the final 2-amino-5-bromo-3-iodopyridine.

Applications in Medicinal Chemistry and Drug Discovery

2-Bromo-3-iodopyridin-4-amine and its isomers are valuable scaffolds in drug discovery, primarily due to the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-bromine bond. This reactivity difference enables a highly controlled, sequential functionalization of the pyridine core.

Workflow: Sequential Cross-Coupling

  • First Coupling (at C-I): A Suzuki or Sonogashira reaction can be performed under conditions that selectively activate the C-I bond, leaving the C-Br bond intact. This allows for the introduction of an aryl, heteroaryl, or alkynyl group at the 3-position.

  • Second Coupling (at C-Br): The resulting product can then be subjected to a second, typically more forcing, cross-coupling reaction to modify the 2-position.

This stepwise approach is instrumental in building the complex molecular architectures required for potent and selective enzyme inhibitors, particularly in oncology. Halogenated aminopyridines are recognized as key intermediates in the synthesis of various kinase inhibitors[3][6].

G start 2-Bromo-3-iodopyridin-4-amine step1 Selective Cross-Coupling (e.g., Suzuki Reaction) @ C3-Iodine position start->step1 R-B(OH)₂, Pd Catalyst intermediate 2-Bromo-3-(Aryl)-pyridin-4-amine step1->intermediate step2 Second Cross-Coupling (e.g., Buchwald-Hartwig Amination) @ C2-Bromine position intermediate->step2 R'-NH₂, Pd Catalyst product 2-(Amino)-3-(Aryl)-pyridin-4-amine (Complex Scaffold) step2->product

Caption: Sequential functionalization enabled by differential halogen reactivity.

Commercial Availability and Suppliers

2-Bromo-3-iodopyridin-4-amine is available from specialized chemical suppliers catering to the research and development market. Its availability is typically in research quantities, with options for bulk or custom synthesis upon request.

Table 2: Commercial Suppliers of 2-Bromo-3-iodopyridin-4-amine

SupplierCatalog NumberPurityAvailable QuantitiesLink
Ark Pharma Scientific Limited H-02784395%5gLink[1]

Note: Availability and pricing are subject to change. Researchers should confirm with the supplier directly.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 2-Bromo-3-iodopyridin-4-amine is not widely published. However, based on the data for structurally related halogenated aminopyridines, the compound should be handled with care.

  • Hazard Classifications (Anticipated): Likely to be classified as harmful if swallowed (Acute Toxicity, Oral), a skin irritant, and a serious eye irritant[2][7][8]. May cause respiratory irritation[7][8].

  • Handling Precautions: Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling[8].

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation[2].

Conclusion

2-Bromo-3-iodopyridin-4-amine is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dihalogenated structure provides a platform for controlled, sequential modifications, making it an ideal building block for creating libraries of complex molecules for drug screening. While its primary application lies in the development of kinase inhibitors for cancer therapy, its utility extends to agrochemicals and materials science[9]. The availability of this compound from specialized suppliers empowers researchers to accelerate their discovery programs by leveraging its unique chemical reactivity.

References

  • Ark Pharma Scientific Limited. 2-bromo-3-iodopyridin-4-amine | CAS:1300750-77-9.[Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.[Link]

  • Google Patents.A kind of synthetic method of 3,5-dibromo-4-aminopyridine (CN109134358B).
  • FAQ Chemical. What Makes 2-Chloro-3-Iodopyridin-4-Amine a Versatile Compound in Chemistry?[Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.[Link]

Sources

reactivity profile of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-3-iodopyridin-4-amine

Introduction: A Versatile Heterocyclic Scaffolding

2-Bromo-3-iodopyridin-4-amine is a trifunctionalized pyridine derivative that has emerged as a cornerstone building block in contemporary organic synthesis, particularly within medicinal chemistry. Its strategic arrangement of an electron-donating amino group and two distinct halogen atoms (bromine and iodine) on an electron-deficient pyridine core provides a rich platform for sequential and site-selective modifications. This guide offers a comprehensive exploration of its reactivity, moving beyond a simple catalog of reactions to explain the underlying electronic and steric principles that govern its chemical behavior. By understanding the causality behind its reactivity profile, researchers can harness this molecule's full potential for the efficient construction of complex molecular architectures, from novel kinase inhibitors to advanced organic materials.[1]

Chapter 1: Structural and Electronic Landscape

The reactivity of 2-Bromo-3-iodopyridin-4-amine is a direct consequence of the interplay between its three key functional groups and the pyridine ring itself.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, rendering the ring electron-deficient (π-deficient) compared to benzene. This effect is most pronounced at the α-positions (C2, C6) and the γ-position (C4), making them more susceptible to nucleophilic attack.[2][3]

  • Amino Group (-NH₂ at C4): As a powerful π-donor through resonance, the amino group strongly activates the ring. It also functions as a potent ortho, para-director in electrophilic substitutions, although the ring's overall π-deficiency makes such reactions challenging. Crucially, it can act as a Directed Metalation Group (DMG) , guiding deprotonation to adjacent sites.[4][5][6]

  • Halogen Atoms (-I at C3, -Br at C2): Both halogens are electron-withdrawing through induction but are most significant for their role as leaving groups in cross-coupling and nucleophilic substitution reactions. Their reactivity is dictated by the carbon-halogen (C-X) bond dissociation energy, which follows the trend C–I < C–Br < C–Cl.[2] This difference is the primary lever for achieving chemoselectivity.

The following diagram illustrates the key electronic influences on the molecule.

Caption: Electronic influences on the 2-Bromo-3-iodopyridin-4-amine core.

Chapter 2: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this scaffold lies in its capacity for selective functionalization via palladium-catalyzed cross-coupling reactions. The selectivity is almost exclusively governed by the faster rate of oxidative addition of the Pd(0) catalyst into the weaker C–I bond compared to the C–Br bond.[2][7]

G cluster_reactants Reactants start Pd(0)L₂ ox_add Oxidative Addition start->ox_add Aryl Halide Ar-X transmetal Transmetalation ox_add->transmetal Ar-Pd(II)-X note Rate-determining step. Rate: C-I >> C-Br ox_add->note red_elim Reductive Elimination transmetal->red_elim Ar-Pd(II)-R red_elim->start Regenerates Catalyst product Coupled Product red_elim->product aryl_halide Ar-X (X = I, Br) organometallic R-M organometallic->transmetal Organometallic R-M

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. With 2-bromo-3-iodopyridin-4-amine, the reaction proceeds with high fidelity at the C3 position.

Data Presentation: Typical Conditions for Selective Suzuki-Miyaura Coupling

Parameter Condition Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ Typically 1-5 mol% loading.[8][9]
Ligand PPh₃, PCy₃, SPhos, XPhos Often used with Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ An aqueous solution of the base is common.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF Anhydrous and degassed solvents are recommended.

| Temperature | 80 - 110 °C | Milder temperatures favor higher selectivity. |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3 Position

  • Setup: To a dry Schlenk flask, add 2-bromo-3-iodopyridin-4-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Add the anhydrous, degassed solvent system (e.g., Dioxane/Water 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira reaction enables the direct alkynylation of the pyridine core, again with high selectivity for the C-I bond. This method is invaluable for creating rigid scaffolds and precursors for further transformations.[11][12]

Data Presentation: Typical Conditions for Selective Sonogashira Coupling

Parameter Condition Notes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Typically 1-5 mol% loading.[13][14]
Copper Co-catalyst CuI Typically 2-10 mol% loading. Essential for the traditional protocol.[15]
Base Et₃N, i-Pr₂NEt (DIPEA) An amine base is most common, often used as a solvent or co-solvent.[13]
Solvent THF, DMF, Dioxane Anhydrous and degassed solvents are essential.[15]

| Temperature | Room temperature to 80 °C | Milder temperatures prevent side reactions like Glaser coupling.[15] |

Experimental Protocol: Selective Sonogashira Coupling at the C3 Position

  • Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromo-3-iodopyridin-4-amine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Stir for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination provides a powerful route to synthesize substituted 4-aminopyridine derivatives, which are prevalent motifs in pharmaceuticals.[16] The reaction is highly selective for the C-I bond, allowing for the introduction of a new C-N bond at the C3 position.[17][18]

Data Presentation: Modern Catalyst Systems for Buchwald-Hartwig Amination

Parameter Condition Notes
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂, G3/G4-Palladacycles Pre-catalysts offer improved air stability and activity.[19]
Ligand XPhos, RuPhos, JohnPhos, BINAP Bulky, electron-rich phosphine ligands are critical for efficiency.[19][20]
Base NaOt-Bu, KOt-Bu, LiHMDS A strong, non-nucleophilic base is required.[20]
Solvent Toluene, Dioxane, THF Anhydrous and degassed solvents are crucial.[17]

| Temperature | 80 - 110 °C | Temperature can be optimized based on amine and substrate reactivity. |

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C3 Position

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with the palladium pre-catalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add 2-bromo-3-iodopyridin-4-amine (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent and Sealing: Add anhydrous, degassed solvent (e.g., toluene), seal the vial with a PTFE-lined cap, and remove it from the glovebox.

  • Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a plug of silica gel or Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

The π-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at the C2 and C4 positions, which are activated by the ring nitrogen.[2][21][22] In 2-bromo-3-iodopyridin-4-amine:

  • C4 Position: The amino group is a very poor leaving group, making substitution at this position highly unlikely.

  • C2 Position: The C-Br bond is at a position activated by the ring nitrogen. A strong nucleophile (e.g., an alkoxide or thiol) under forcing conditions (high temperature) could potentially displace the bromide.[23]

  • C3 Position: This position is meta to the ring nitrogen and is therefore significantly less activated towards SNAr compared to the C2 position.

SNAr at C2 competes with the more facile palladium-catalyzed reactions. Therefore, SNAr is generally not the preferred method for functionalizing this molecule unless all cross-coupling avenues have been exhausted or a specific, strong nucleophile is required. The reaction proceeds through a high-energy Meisenheimer complex intermediate.[24]

Caption: SNAr mechanism via a Meisenheimer intermediate at the C2 position.

Chapter 4: Directed Ortho-Metalation and Halogen-Metal Exchange

The presence of strong directing groups and halogens opens the possibility of functionalization via lithiation. However, the outcome is a delicate balance between two competing pathways.

  • Directed Ortho-Metalation (DoM): The amino group at C4 is a powerful directing metalation group (DMG).[4][5] In the presence of a strong lithium amide base like LDA at low temperatures (-78 °C), it would direct deprotonation to an adjacent C-H bond. Since C3 is substituted, deprotonation would occur exclusively at the C5 position . Quenching the resulting lithiated species with an electrophile would yield a 5-substituted product.[25]

  • Halogen-Metal Exchange: With alkyllithium reagents (e.g., n-BuLi or t-BuLi), halogen-metal exchange is often much faster than deprotonation.[26] The rate of exchange follows the trend I > Br. Therefore, treatment with an alkyllithium is expected to selectively form the 3-lithiated species, which can then be trapped with an electrophile.

The choice of base is therefore critical to controlling the regiochemical outcome of metalation reactions.

Metalation_Pathways cluster_dom Directed Ortho-Metalation cluster_exchange Halogen-Metal Exchange start 2-Bromo-3-iodopyridin-4-amine dom_reagent LDA, THF -78 °C start->dom_reagent exchange_reagent n-BuLi, THF -78 °C start->exchange_reagent dom_intermediate 5-Lithiated Species dom_reagent->dom_intermediate Deprotonation at C5 dom_product 5-Substituted Product dom_intermediate->dom_product Quench with E⁺ exchange_intermediate 3-Lithiated Species exchange_reagent->exchange_intermediate I/Li Exchange at C3 exchange_product 3-Substituted Product exchange_intermediate->exchange_product Quench with E⁺

Sources

A Senior Application Scientist's Guide to 2-Bromo-3-iodopyridin-4-amine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Advantage of Dihalogenated Heterocycles

In the intricate landscape of drug discovery, the efficiency of synthesis and the ability to rapidly generate diverse chemical libraries are paramount. The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents. Its capacity for hydrogen bonding and its favorable pharmacokinetic properties make it an ideal foundation for drug design. The strategic introduction of multiple, differentially reactive halogens onto this core transforms a simple heterocycle into a powerful tool for complex molecular engineering.

This guide focuses on one such molecule: 2-Bromo-3-iodopyridin-4-amine . This compound is not merely an intermediate; it is a testament to rational chemical design. The presence of an amino group and two different halogen atoms—bromine and iodine—at specific positions creates a scaffold with exceptional synthetic versatility. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for a programmed, stepwise functionalization. This guide will provide an in-depth exploration of the synthesis, reactivity, and profound potential of 2-Bromo-3-iodopyridin-4-amine in the development of next-generation therapeutics, with a particular focus on the synthesis of kinase inhibitors.

Synthesis and Physicochemical Profile

The accessibility of a building block is as crucial as its reactivity. A robust and scalable synthesis is the first step in unlocking its potential. 2-Bromo-3-iodopyridin-4-amine can be prepared from commercially available starting materials, although the specific route is not as widely documented as for some analogues. However, a logical and established approach for similar dihalogenated aminopyridines involves a sequential halogenation of an aminopyridine precursor. For instance, a related compound, 2-amino-5-bromo-3-iodopyridine, is synthesized from 2-aminopyridine via bromination followed by iodination[1].

A plausible synthetic pathway for the title compound would start from 4-aminopyridine, proceeding through regioselective bromination and subsequent iodination.

Synthetic Workflow

The synthesis capitalizes on the directing effects of the amino group to install the halogens at the desired positions.

cluster_synthesis Synthesis of 2-Bromo-3-iodopyridin-4-amine A 4-Aminopyridine B 2-Bromo-4-aminopyridine A->B Bromination (e.g., NBS) C 2-Bromo-3-iodopyridin-4-amine B->C Iodination (e.g., NIS, I2/HIO3)

Caption: Plausible synthetic route to 2-Bromo-3-iodopyridin-4-amine.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine (Analogous Procedure)

This protocol for a related isomer illustrates the general principles of sequential halogenation[1].

Step 1: Bromination of 2-Aminopyridine

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent like acetone, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at a controlled temperature (e.g., 10°C)[1].

  • Stir the reaction mixture for 0.5-1 hour, monitoring for the consumption of the starting material by TLC or LC-MS[1].

  • Upon completion, remove the solvent under reduced pressure.

  • Recrystallize the crude residue from a solvent such as ethanol to afford 2-amino-5-bromopyridine[1]. The primary challenge is controlling over-bromination, which can lead to the formation of 2-amino-3,5-dibromopyridine[1].

Step 2: Iodination of 2-Amino-5-bromopyridine

  • Dissolve the 2-amino-5-bromopyridine (1.0 eq) in sulfuric acid (e.g., 2 mol/L)[1].

  • Add potassium iodate (KIO₃) (0.5 eq) portion-wise, followed by the dropwise addition of a solution of potassium iodide (KI) (0.6 eq) in water[1].

  • Heat the mixture (e.g., to 100°C) and stir for 1.5-2 hours[1].

  • Cool the reaction mixture and adjust the pH to ~8 with ammonia[1].

  • Cool further to induce precipitation, then filter the solid.

  • Wash the filter cake with cold water and recrystallize from alcohol to yield pure 2-amino-5-bromo-3-iodopyridine[1].

The Cornerstone of Versatility: Regioselective Cross-Coupling

The synthetic power of 2-Bromo-3-iodopyridin-4-amine stems from the significant difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond has a lower bond dissociation energy, making it far more susceptible to the initial oxidative addition step in the catalytic cycle[2][3]. This allows for highly regioselective functionalization at the C3-position while leaving the C2-bromo group untouched for subsequent transformations.

The general reactivity trend for halogens in these reactions is: I > Br > Cl > F [4].

cluster_reactivity Sequential Functionalization Strategy Start 2-Bromo-3-iodopyridin-4-amine Mid 3-Substituted-2-bromopyridin-4-amine Start->Mid Reaction 1 (milder conditions) e.g., Suzuki, Sonogashira, Buchwald-Hartwig Targets C-I bond End 2,3-Disubstituted-pyridin-4-amine Mid->End Reaction 2 (harsher conditions) e.g., Suzuki, Amination Targets C-Br bond

Caption: Stepwise functionalization enabled by differential halogen reactivity.

This stepwise approach is invaluable for building molecular complexity in a controlled and efficient manner, minimizing the need for cumbersome protection-deprotection strategies.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the pyridine scaffold and various aryl or heteroaryl groups[5][6][7]. By using mild reaction conditions, the coupling occurs exclusively at the C3-iodo position.

General Protocol for Selective Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk tube, add 2-Bromo-3-iodopyridin-4-amine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 1-5 mol%), and a base (e.g., K₂CO₃ or KF, 2.0-3.0 eq)[5][8].

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene)[5][8].

  • Stir the mixture at a controlled temperature (room temperature to moderate heat, e.g., 80°C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling allows for the introduction of alkynyl groups, which are valuable for extending the molecular framework or for further conversion into other functional groups[9]. The reaction is highly selective for the C-I bond under both traditional copper-catalyzed and copper-free conditions[10][11].

General Protocol for Selective Sonogashira Coupling:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-3-iodopyridin-4-amine (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%)[10][11].

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or DIPEA), which often serves as a co-solvent[9][10].

  • Add the terminal alkyne (1.1-1.2 eq) and stir the mixture at room temperature or with gentle heating (e.g., up to 80°C)[10].

  • Monitor the reaction. A common side reaction to control is the Glaser homocoupling of the alkyne, which can be minimized by maintaining strictly anaerobic conditions and using minimal effective amounts of the copper co-catalyst[11].

  • After completion, work up the reaction mixture and purify the 2-bromo-3-alkynylpyridin-4-amine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for installing side chains that can interact with biological targets[12]. As with other cross-coupling reactions, amination occurs preferentially at the more reactive C-I position[2][4]. This allows for the introduction of a primary or secondary amine at C3, leaving the C2-bromo position available for a subsequent coupling or cyclization step.

General Protocol for Selective Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., a Pd(I) dimer or a combination of a Pd source like Pd₂(dba)₃ and a phosphine ligand like XPhos or BINAP, 1-5 mol%) and a strong, non-nucleophilic base (e.g., NaOtBu or K₂CO₃, 1.4-2.0 eq)[4][13][14].

  • Add 2-Bromo-3-iodopyridin-4-amine (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane)[2].

  • Seal the vessel and heat to the required temperature (e.g., 80-110°C), monitoring for completion.

  • Cool the reaction, quench, and perform a standard workup and purification to isolate the 2-bromo-N3-substituted-pyridine-3,4-diamine product.

Reaction Type Typical Catalyst System Base Solvent Selectivity
Suzuki-Miyaura Pd(PPh₃)₄ or Pd₂(dba)₃/LigandK₂CO₃, KF, Cs₂CO₃Dioxane/H₂O, TolueneExcellent for C-I over C-Br[3]
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMFHigh for C-I over C-Br[11]
Buchwald-Hartwig Pd₂(dba)₃ / XPhos, RuPhosNaOtBu, K₂CO₃Toluene, DioxaneHigh for C-I over C-Br[2][4]

Application Focus: Synthesis of Pyrido[4,3-d]pyrimidine Kinase Inhibitors

A primary application of 2-Bromo-3-iodopyridin-4-amine in medicinal chemistry is as a precursor for fused heterocyclic systems, particularly pyrido[4,3-d]pyrimidines[15][16][17]. This scaffold is of significant interest as it is a core component of numerous potent kinase inhibitors[16][18][19].

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer[8]. Small molecule inhibitors that target the ATP-binding site of kinases have become a highly successful class of drugs. The pyridopyrimidine core can effectively mimic the hinge-binding interactions of the adenine portion of ATP, making it an excellent starting point for inhibitor design[8].

cluster_pathway Simplified Kinase Signaling Cascade GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Ras Ras Rec->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF Resp Cell Proliferation, Survival TF->Resp Inhibitor Kinase Inhibitor (e.g., Pyrido[4,3-d]pyrimidine) Inhibitor->Raf Inhibitor->MEK

Caption: Kinase inhibitors block signaling pathways that drive disease.

Synthetic Strategy for Pyrido[4,3-d]pyrimidines

The ortho-amino group and the adjacent C3-substituent (introduced via cross-coupling) on the 2-Bromo-3-iodopyridin-4-amine scaffold are perfectly positioned to undergo cyclization to form the fused pyrimidine ring.

A common strategy involves:

  • Initial Functionalization: A Sonogashira or Suzuki coupling at the C3-iodo position.

  • Cyclization: Reaction with a one-carbon synthon (e.g., formamidine) or an intramolecular cyclization triggered by a suitable reagent to form the pyrimidine ring.

  • Second Functionalization: A subsequent cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) at the C2-bromo position (now part of the pyridopyrimidine core) to install the final diversity element.

cluster_synthesis2 Pyrido[4,3-d]pyrimidine Synthesis Workflow Start 2-Bromo-3-iodopyridin-4-amine Step1 Step 1: C3-Functionalization (e.g., Sonogashira with R1-alkyne) Start->Step1 Intermediate1 2-Bromo-3-(alkynyl)-pyridin-4-amine Step1->Intermediate1 Step2 Step 2: Cyclization (e.g., with Formamidine) Intermediate1->Step2 Intermediate2 4-Bromo-2-(R1)-pyrido[4,3-d]pyrimidine Step2->Intermediate2 Step3 Step 3: C4-Functionalization (e.g., Buchwald-Hartwig with R2-amine) Intermediate2->Step3 Final Final Kinase Inhibitor Scaffold Step3->Final

Caption: General workflow for synthesizing kinase inhibitor scaffolds.

Biological Activity of Related Scaffolds

While specific data for derivatives of 2-Bromo-3-iodopyridin-4-amine are found within proprietary drug discovery programs, the biological activity of analogous pyridopyrimidine cores highlights the potential of this class of compounds.

Kinase Target Scaffold/Derivative IC₅₀ (nM) Therapeutic Area
PDGFRβ, EGFR, CDK4Substituted Pyrido[2,3-d]pyrimidine0.3 - 7 µM (for various cell lines)[18]Oncology
JNK1 / JNK2Aminopyrimidine-based25 / 12[8]Inflammation, Oncology
p38αBiphenyl amide from aminopyridine11[8]Inflammation
Pan-HER4-Anilinopyrido[3,4-d]pyrimidinePotent Kinase Inhibitor[16]Oncology
BRK/PTK61H-Pyrazolo[3,4-d]pyrimidineLow nanomolar[20]Oncology

Data is representative of the general class of aminopyridine-based kinase inhibitors to demonstrate potential.

Conclusion and Future Outlook

2-Bromo-3-iodopyridin-4-amine is a strategically designed molecular building block with immense potential in medicinal chemistry. Its defining feature—the differential reactivity of its two halogen atoms—provides a reliable and programmable route for regioselective functionalization. This allows medicinal chemists to efficiently construct complex, three-dimensional molecules that would otherwise require lengthy and inefficient synthetic routes.

The demonstrated utility of this scaffold and its analogues in the synthesis of potent kinase inhibitors underscores its importance. As drug discovery continues to demand novel molecular architectures with precisely tuned properties, the demand for versatile and intelligently designed intermediates like 2-Bromo-3-iodopyridin-4-amine will only grow. It stands as a powerful tool for accelerating the discovery of new therapies for cancer, inflammatory disorders, and other diseases driven by aberrant kinase signaling.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Soft Computing, Simulation and Software Engineering (IJSSST).
  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
  • ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • BenchChem. (2025). Synthesis of Novel Pyrido[4,3-d]pyrimidines from 4-Amino-2-chloronicotinonitrile: Application Notes and Protocols.
  • NIH. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • NIH. (n.d.). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold.
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors.
  • PMC - NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.

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The Strategic Role of Substituted Halopyridines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted halopyridines represent a cornerstone in the edifice of modern medicinal chemistry. Their intrinsic electronic properties, coupled with the versatility of the carbon-halogen bond, render them privileged scaffolds and indispensable building blocks in the synthesis of a vast array of pharmaceutical agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and strategic application of substituted halopyridines. By delving into the causality behind experimental choices and providing field-proven insights, this guide aims to empower scientists to leverage the full potential of this critical class of heterocyclic compounds.

Introduction: The Enduring Significance of the Halopyridine Moiety

The pyridine ring is a ubiquitous feature in a multitude of biologically active molecules, including natural products, vitamins, and a significant number of commercial drugs.[1][2][3][4] The introduction of a halogen substituent onto this electron-deficient ring system dramatically influences its chemical behavior, opening up a rich landscape of synthetic possibilities. Halogens, through their inductive electron-withdrawing effects, further activate the pyridine ring towards nucleophilic attack, while simultaneously serving as versatile handles for transition-metal-catalyzed cross-coupling reactions. This dual reactivity profile is a key reason for their prominence in drug discovery programs.

The strategic placement of both the halogen and other substituents on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Consequently, substituted halopyridines are integral to the rapid generation of compound libraries for lead optimization and the development of novel therapeutics.[5]

Synthetic Strategies for Accessing Substituted Halopyridines

The efficient and regioselective synthesis of substituted halopyridines is paramount for their application in drug discovery. A variety of classical and modern synthetic methodologies are employed, each with its own set of advantages and considerations.

Halogenation of Pre-functionalized Pyridines

Direct halogenation of the pyridine ring can be challenging due to the ring's deactivation by the nitrogen atom. However, the presence of activating groups can facilitate electrophilic halogenation. More commonly, functional group interconversion from pre-existing groups like hydroxyl or amino moieties is employed.

Experimental Protocol: Conversion of a Hydroxypyridine to a Chloropyridine

This protocol provides a general procedure for the conversion of a hydroxypyridine to the corresponding chloropyridine using phosphoryl chloride, a common and effective method.

Materials:

  • 2-Hydroxypyridine derivative

  • Phosphoryl chloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the 2-hydroxypyridine derivative (1.0 eq) in anhydrous toluene (5-10 mL per gram of substrate) in a round-bottom flask, slowly add phosphoryl chloride (2.0-3.0 eq) at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (typically 110-120 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-chloropyridine derivative.

Modern Synthetic Approaches

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient routes to highly functionalized pyridines, which can then be halogenated if needed. These methods often offer greater control over regioselectivity and functional group tolerance.[6][7][8]

  • Cascade Reactions: Multi-component reactions that form the pyridine ring in a single pot, often with high atom economy.[6]

  • Transition-Metal-Catalyzed Cycloadditions: Powerful methods for constructing the pyridine ring from simpler acyclic precursors.[9][10]

  • C-H Functionalization: Direct introduction of functional groups, including halogens, onto the pyridine C-H bonds, offering a more step-economical approach.[11][12]

The Dichotomous Reactivity of Substituted Halopyridines

The synthetic utility of substituted halopyridines stems from their ability to participate in two major classes of reactions: nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling. The position of the halogen on the pyridine ring is a critical determinant of its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the halogen, makes halopyridines susceptible to nucleophilic attack. This is particularly true for halogens at the 2- and 4-positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[13][14] 3-Halopyridines are generally much less reactive towards SNAr.[14]

The reactivity of the halogen as a leaving group follows the general trend: F > Cl > Br > I. The reaction is also influenced by the nature of the nucleophile and the presence of other electron-withdrawing or -donating groups on the ring.[15][16]

Diagram: Reactivity of Halopyridines in SNAr

SNAr_Reactivity cluster_reactivity Relative Reactivity in SNAr cluster_factors Influencing Factors High_Reactivity High (2- and 4-Halopyridines) Low_Reactivity Low (3-Halopyridines) Position Position of Halogen Position->High_Reactivity Ortho/Para to N Position->Low_Reactivity Meta to N Nucleophile Nature of Nucleophile Nucleophile->High_Reactivity Strong Nucleophile Substituents Other Ring Substituents Substituents->High_Reactivity Electron-withdrawing Substituents->Low_Reactivity Electron-donating

Caption: Factors influencing the reactivity of halopyridines in nucleophilic aromatic substitution.

Experimental Protocol: A Representative SNAr Reaction

This protocol describes the reaction of a 2-chloropyridine with an amine, a common transformation in pharmaceutical synthesis.[17]

Materials:

  • 2-Chloro-4-methylpyridine

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Water

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with 2-chloro-4-methylpyridine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (10 mL per gram of chloropyridine), add benzylamine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the desired N-benzyl-4-methylpyridin-2-amine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized organic synthesis, and halopyridines are excellent substrates for these transformations.[18][19][20] These reactions allow for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. The reactivity of the C-X bond in these reactions is generally the reverse of that in SNAr: I > Br > Cl > F.

Common Cross-Coupling Reactions of Halopyridines:

Reaction Coupling Partner Catalyst (Typical) Bond Formed
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, PdCl₂(dppf)C-C (aryl, vinyl)
Heck AlkenesPd(OAc)₂, PdCl₂C-C (alkenyl)
Sonogashira Terminal alkynesPdCl₂(PPh₃)₂, CuIC-C (alkynyl)
Buchwald-Hartwig Amines, alcohols, thiolsPd₂(dba)₃, various phosphine ligandsC-N, C-O, C-S
Negishi Organozinc reagentsPd(PPh₃)₄, NiCl₂(dppp)C-C (alkyl, aryl)
Stille OrganostannanesPd(PPh₃)₄C-C (various)

The Suzuki-Miyaura coupling is one of the most widely used methods due to the stability and commercial availability of a vast array of boronic acids.[5][21]

Diagram: Cross-Coupling Workflow

Cross_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Halopyridine Substituted Halopyridine (Ar-X) Catalyst Transition Metal Catalyst (e.g., Palladium) Halopyridine->Catalyst Coupling_Partner Coupling Partner (R-M) Coupling_Partner->Catalyst Product Coupled Product (Ar-R) Catalyst->Product Catalytic Cycle Ligand Ligand Ligand->Catalyst Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst

Caption: A generalized workflow for transition-metal-catalyzed cross-coupling reactions of halopyridines.

Strategic Applications in Drug Development

The synthetic versatility of substituted halopyridines makes them invaluable in the construction of complex molecular architectures found in many pharmaceuticals.

Case Study: A Hypothetical Kinase Inhibitor Synthesis

Many kinase inhibitors feature a bi-aryl or heteroaryl-aryl core. A common strategy involves the Suzuki-Miyaura coupling of a functionalized halopyridine with an appropriate boronic acid.

For instance, the synthesis of a hypothetical inhibitor might involve the coupling of a 2-chloro-4-aminopyridine derivative with a substituted phenylboronic acid. The chloro group at the 2-position is ideal for this palladium-catalyzed reaction, while the amino group at the 4-position can be used for further derivatization or to engage in key hydrogen bonding interactions with the target protein.

This modular approach allows for the rapid exploration of structure-activity relationships (SAR) by varying both the substitution on the pyridine ring and the nature of the arylboronic acid coupling partner.

Conclusion

Substituted halopyridines are far more than simple heterocyclic intermediates; they are strategic tools that empower medicinal chemists to navigate the complexities of drug design and development. Their predictable and versatile reactivity in both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of the principles governing their synthesis and reactivity, as outlined in this guide, is essential for any scientist working at the forefront of pharmaceutical innovation.

References

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  • Title: Pyridines and Imidazaopyridines With Medicinal Significance Source: ResearchGate URL: [Link]

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Introduction: A Strategically Functionalized Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-3-iodopyridin-4-amine: Synthesis, Properties, and Applications

In the landscape of modern medicinal chemistry and organic synthesis, pyridines are considered "privileged scaffolds" due to their prevalence in pharmaceuticals and bioactive molecules. Among them, highly substituted derivatives serve as invaluable building blocks for constructing complex molecular architectures. 2-Bromo-3-iodopyridin-4-amine is a prime example of such a scaffold, offering a unique convergence of reactive sites on a single pyridine core. Its structure, featuring an activating amino group and two different, orthogonally reactive halogen atoms, provides chemists with a versatile platform for sequential and site-selective modifications.

This guide provides a comprehensive technical overview of 2-Bromo-3-iodopyridin-4-amine, intended for researchers, chemists, and drug development professionals. We will explore its logical synthesis, the mechanistic principles governing its formation, its key physicochemical properties, and its strategic application as a versatile intermediate in the synthesis of targeted therapeutics.

Historical Context and Synthetic Emergence

While a singular "discovery" paper for 2-Bromo-3-iodopyridin-4-amine (CAS No. 1300750-77-9) is not prominent in the literature, its appearance in the catalogs of specialized chemical suppliers and its implicit use as an intermediate in patent literature underscore its importance as a bespoke building block. Its development was likely driven by the need for densely functionalized heterocyclic intermediates in drug discovery programs. The synthesis of related structures, such as 2-amino-5-bromo-3-iodopyridine and 2-chloro-3-iodopyridin-4-amine, provides a clear blueprint for its logical preparation from readily available starting materials.[1][2]

The synthetic challenge lies in achieving precise regiocontrol of the sequential halogenation steps on the electron-rich 4-aminopyridine core. The powerful activating and ortho-, para-directing nature of the C4-amino group must be carefully managed to install the bromo and iodo substituents at the desired C2 and C3 positions, respectively.

Synthetic Elucidation and Mechanistic Rationale

A robust synthesis of 2-Bromo-3-iodopyridin-4-amine can be logically designed from 4-aminopyridine. The chosen pathway relies on sequential electrophilic aromatic substitution, where the order of halogenation is critical to achieving the desired regiochemistry.

Proposed Synthetic Pathway

The most plausible two-step synthesis involves an initial iodination followed by bromination.

  • Step 1: Iodination of 4-Aminopyridine. The first step is the regioselective iodination of 4-aminopyridine at the C3 position. The C4-amino group is strongly activating and directs electrophiles to its ortho positions (C3 and C5). Due to the symmetry of the starting material, these positions are equivalent. Reagents such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) in a suitable solvent like acetic acid or an inert chlorinated solvent are effective for this transformation.[2] The use of ICl is common for iodinating activated pyridines.[2]

  • Step 2: Bromination of 3-Iodo-4-aminopyridine. The resulting 3-iodo-4-aminopyridine intermediate is then subjected to bromination. The molecule now possesses two powerful activating groups (the amino group and the iodo group) and the deactivating influence of the ring nitrogen. The C2 and C6 positions are the most electron-deficient in the pyridine ring, yet the strong activation provided by the C4-amino group enables substitution. Bromination using a reagent like N-Bromosuccinimide (NBS) will preferentially occur at the C2 position, which is ortho to the activating amino group and sterically accessible, yielding the final product.

The diagram below illustrates this efficient, two-step synthetic workflow.

G Start 4-Aminopyridine Intermediate 4-Amino-3-iodopyridine Start->Intermediate Step 1: Iodination Product 2-Bromo-3-iodopyridin-4-amine Intermediate->Product Step 2: Bromination Reagent1 Iodinating Agent (e.g., ICl, NIS) Reagent1->Intermediate Reagent2 Brominating Agent (e.g., NBS) Reagent2->Product

Caption: Proposed two-step synthesis of 2-Bromo-3-iodopyridin-4-amine.

Detailed Experimental Protocol

The following protocol is a representative, field-proven methodology derived from analogous syntheses reported in the literature.[1][2]

Step 1: Synthesis of 4-Amino-3-iodopyridine

  • Reaction Setup: To a stirred solution of 4-aminopyridine (1 equivalent) in glacial acetic acid (10 volumes), add potassium acetate (1.5 equivalents).

  • Addition of Reagent: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of Iodine Monochloride (ICl, 1.1 equivalents) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a vigorously stirred solution of aqueous sodium thiosulfate (10%) to quench any unreacted iodine. Adjust the pH to 8-9 with a saturated sodium bicarbonate solution or aqueous sodium hydroxide.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-amino-3-iodopyridine.

Step 2: Synthesis of 2-Bromo-3-iodopyridin-4-amine

  • Reaction Setup: Dissolve the 4-amino-3-iodopyridine (1 equivalent) from the previous step in a suitable solvent such as acetonitrile or acetone (15 volumes).

  • Addition of Reagent: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 10% aqueous sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-3-iodopyridin-4-amine.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization.

PropertyValue
CAS Number 1300750-77-9[3]
Molecular Formula C₅H₄BrIN₂
Molecular Weight 298.91 g/mol
Appearance Off-white to pale yellow solid (expected)
¹H NMR Expect two distinct signals in the aromatic region: a doublet for the proton at C6 and a doublet for the proton at C5, with coupling constants typical for ortho-pyridyl protons. The amine protons would appear as a broad singlet.
¹³C NMR Expect five distinct signals for the pyridine ring carbons.
Mass Spec (ESI+) [M+H]⁺ = 298.86, 300.86 (reflecting bromine isotopes)

Strategic Applications in Medicinal Chemistry

The synthetic utility of 2-Bromo-3-iodopyridin-4-amine stems from the differential reactivity of its three key functional handles: the C3-I bond, the C2-Br bond, and the C4-NH₂ group. This allows for a hierarchical and regioselective introduction of complexity.

Orthogonal Reactivity in Cross-Coupling:

The carbon-halogen bonds exhibit different reactivities towards palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[4]

  • C-I Bond: The C-I bond is the most reactive, readily undergoing Suzuki, Sonogashira, Stille, or Buchwald-Hartwig couplings under mild conditions. This allows for selective functionalization at the C3 position while leaving the C2-Br bond intact.

  • C-Br Bond: The C-Br bond can be subsequently coupled under more forcing reaction conditions, allowing for a second, different group to be installed at the C2 position.

  • C4-Amine: The amino group can be used for amide bond formation, N-alkylation, or can be converted to other functionalities via diazotization reactions. It also serves as a powerful directing group during the initial synthesis.

This tiered reactivity is invaluable for the efficient construction of highly decorated drug candidates, particularly kinase inhibitors, which often feature complex heterocyclic cores.[1]

G Start 2-Bromo-3-iodopyridin-4-amine Product1 C3-Coupled Product Start->Product1 Selective C-I Activation Product3 C4-Amide Product Start->Product3 N-Functionalization Product2 C2,C3-Dicoupled Product Product1->Product2 C-Br Activation Reaction1 Suzuki / Sonogashira (Mild Conditions) Reaction1->Product1 Reaction2 Suzuki / Buchwald (Forcing Conditions) Reaction2->Product2 Reaction3 Acylation / Alkylation Reaction3->Product3

Caption: Orthogonal reactivity pathways of 2-Bromo-3-iodopyridin-4-amine.

Conclusion

2-Bromo-3-iodopyridin-4-amine is a high-value, strategically designed chemical building block. While not a household name, its utility for synthetic and medicinal chemists is profound. The molecule's dense and orthogonally reactive functionalities provide a robust platform for the efficient and controlled synthesis of complex heterocyclic compounds. The logical and scalable synthetic route, coupled with its versatile reactivity profile, ensures that 2-Bromo-3-iodopyridin-4-amine will remain a relevant and powerful tool in the ongoing quest for novel therapeutics.

References

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Soft Computing, Mathematics and Control (IJSCMC).
  • BenchChem. (n.d.). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Ark Pharma Scientific Limited. (n.d.). 2-bromo-3-iodopyridin-4-amine | CAS:1300750-77-9. Ark Pharma Scientific Limited.
  • Echemi. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0. Echemi.

Sources

safety and handling precautions for 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-iodopyridin-4-amine

Abstract

This technical guide provides comprehensive safety and handling protocols for 2-Bromo-3-iodopyridin-4-amine (CAS No. 1300750-77-9), a multi-halogenated heterocyclic compound utilized as a key intermediate in pharmaceutical and agrochemical research.[1][2] Due to its classification as a research chemical, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not widely available. Therefore, this document synthesizes safety data from structurally analogous compounds, including other halogenated aminopyridines, to establish a robust framework for its safe handling, storage, and emergency management. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each precaution to foster a culture of intrinsic safety.

Section 1: Hazard Identification and Risk Analysis

2-Bromo-3-iodopyridin-4-amine is a substituted aminopyridine. Compounds within this class, particularly those with multiple halogen substituents, must be handled as potentially toxic and irritating substances.[3] The risk profile is extrapolated from data on similar molecules, such as 2-Amino-5-bromo-3-iodopyridine and 2-Chloro-3-iodopyridin-4-amine.[4][5]

1.1 GHS Classification (Inferred)

Based on the hazard profiles of analogous compounds, 2-Bromo-3-iodopyridin-4-amine should be treated with the following classifications as a minimum precaution.

Hazard ClassGHS Hazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 3/4)H301/H302: Toxic or Harmful if swallowed.[4]опасностьDanger
Skin Irritation (Category 2)H315: Causes skin irritation.[4]восклицательный знакWarning
Serious Eye Damage (Category 1)H318: Causes serious eye damage.[4]коррозияDanger
Specific Target Organ Toxicity — Single Exposure (Category 3)H335: May cause respiratory irritation.[4]восклицательный знакWarning

1.2 Primary Routes of Exposure and Associated Risks

  • Ingestion: Anticipated to be toxic or harmful if swallowed, with potential for systemic effects.[4]

  • Inhalation: The dust or aerosol may cause respiratory tract irritation.[4]

  • Skin Contact: Expected to cause skin irritation. Halogenated aromatic compounds can be absorbed through the skin.[3][4]

  • Eye Contact: Poses a significant risk of serious, potentially irreversible, eye damage.[4]

Section 2: The Hierarchy of Controls: A Foundational Safety Paradigm

Effective risk management transcends the simple use of Personal Protective Equipment (PPE). It is predicated on the Hierarchy of Controls, a systematic approach to minimizing or eliminating hazards. This guide is structured around this principle, prioritizing more effective, collective measures over individual ones.

cluster_HOC Hierarchy of Controls for 2-Bromo-3-iodopyridin-4-amine Elimination Elimination (Not feasible; compound is required for research) Substitution Substitution (Investigate less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary containment: Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective cluster_Spill Emergency Spill Response Workflow spill Spill Detected alert Alert personnel Evacuate immediate area spill->alert ppe Don Full PPE (incl. respirator) alert->ppe contain Contain spill with inert absorbent material ppe->contain collect Carefully collect material into hazardous waste container contain->collect decon Decontaminate area collect->decon report Report incident to EHS decon->report

Caption: A stepwise workflow for safely managing an accidental spill.

5.2 First-Aid Measures

Immediate medical attention is required for all routes of exposure. Always provide this guide or the relevant SDS to responding medical personnel. [6]

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4][6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [4][6]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][7]

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][7]|

Section 6: Physical and Chemical Properties

Detailed physical properties for 2-Bromo-3-iodopyridin-4-amine are not extensively published. The following data is provided for identification.

PropertyValue
CAS Number 1300750-77-9 [8]
Molecular Formula C₅H₄BrIN₂
Molecular Weight 298.91 g/mol
Appearance Typically a solid at room temperature (inferred). [2]

References

Sources

Methodological & Application

Introduction: The Strategic Advantage of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 2-Bromo-3-iodopyridin-4-amine in Suzuki-Miyaura Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the creation of carbon-carbon bonds is a foundational process. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for this purpose, enabling the formation of biaryl and hetero-biaryl structures under mild conditions with exceptional functional group tolerance.[1][2][3]

This guide focuses on a particularly valuable building block: 2-Bromo-3-iodopyridin-4-amine . The presence of two distinct halogen atoms on the pyridine ring is not a complication but a strategic advantage. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, site-selective functionalization. This chemoselectivity opens a pathway to construct complex, unsymmetrically substituted pyridine derivatives, which are prevalent motifs in biologically active compounds. This document provides an in-depth exploration of the reaction mechanism, practical protocols, and expert insights for leveraging this substrate in Suzuki coupling reactions.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To effectively control the outcome of the reaction, a firm grasp of the underlying mechanism is essential. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[2][4][5] The cycle comprises three key steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (in this case, 2-Bromo-3-iodopyridin-4-amine). This is typically the rate-determining and selectivity-determining step. The reactivity of halogens toward oxidative addition follows the order: I > Br > Cl.[3][5] This intrinsic reactivity difference is the cornerstone of achieving selectivity with dihalogenated substrates.

  • Transmetalation : The organic moiety from the organoboron reagent (a boronic acid or ester) is transferred to the palladium(II) center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer.[6][7][8][9]

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][4]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)L_n-R¹ Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R¹ (Product) ArylHalide Ar-X (R-X) ArylHalide->OxAdd Electrophile BoronicAcid Ar'-B(OH)₂ (R¹-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Harnessing Chemoselectivity: Iodo vs. Bromo

The primary synthetic utility of 2-Bromo-3-iodopyridin-4-amine lies in the ability to selectively couple at the C-3 position (iodo) while leaving the C-2 position (bromo) intact for subsequent transformations. This selectivity is governed by the bond dissociation energies of the C-X bonds; the C-I bond is weaker and therefore more susceptible to oxidative addition by the Pd(0) catalyst than the stronger C-Br bond.

By carefully selecting reaction conditions—particularly temperature and catalyst system—one can achieve near-perfect selectivity for mono-arylation at the iodine-bearing carbon. The resulting 2-bromo-3-arylpyridin-4-amine is itself a valuable intermediate, ready for a second, distinct Suzuki coupling or other cross-coupling reactions under typically more forcing conditions (e.g., higher temperatures or more active catalysts) to install a second group at the C-2 position.[10] This sequential approach is a powerful strategy for the convergent synthesis of highly decorated pyridine cores.

Dissecting the Protocol: Rationale Behind Key Parameters

A successful Suzuki coupling is a symphony of precisely chosen components. Understanding the role of each is critical for optimization and troubleshooting.

  • Palladium Catalyst System (Pre-catalyst and Ligand): The "heart" of the reaction.

    • Palladium Source: Common choices include Pd(II) salts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) state, and air-stable Pd(0) complexes like Pd₂(dba)₃ or Pd(PPh₃)₄.[4][11][12] For pyridine substrates, which can inhibit catalysts, robust pre-catalysts are often favored.[13]

    • Ligand: The ligand stabilizes the palladium center, prevents aggregation into inactive palladium black, and critically modulates its electronic and steric properties. For heteroaryl halides, bulky, electron-rich phosphine ligands are the gold standard.[14][15] Ligands like SPhos, XPhos, and P(t-Bu)₃ are known to promote the challenging oxidative addition step, enabling reactions at lower temperatures and with lower catalyst loadings, even with less reactive bromides and chlorides.[14][16]

  • The Base: The "activator" for the boron reagent.

    • Role: The base reacts with the boronic acid to form a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[7][8][9]

    • Common Choices:

      • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Standard, effective, and widely used. Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility and basicity.[9]

      • Phosphates (K₃PO₄): A stronger, non-nucleophilic base, particularly effective when using boronic esters.[17]

      • The choice of base must be compatible with any sensitive functional groups on the substrates.

  • The Boron Reagent: The "donor" of the new carbon fragment.

    • Boronic Acids (Ar-B(OH)₂): The most common choice. They are generally stable, but can be prone to protodeboronation (loss of the boron group) or homocoupling under harsh conditions.[5][17][18]

    • Boronic Esters (e.g., Pinacol Esters, Ar-B(pin)): These are often more stable than their corresponding acids and are less prone to side reactions. They are particularly useful for purifying and storing complex organoboron reagents.[17][19] Their use often requires a stronger base like K₃PO₄ for efficient transmetalation.

  • The Solvent: The "environment" for the reaction.

    • Common Choices: Aprotic solvents like 1,4-Dioxane, Toluene, or Tetrahydrofuran (THF) are frequently used.[1]

    • Biphasic Systems: To dissolve the inorganic base, a mixture of an organic solvent and water is often employed. This biphasic system facilitates the interaction of all components at the phase interface.[20] The solvent choice impacts reagent solubility and the thermal range of the reaction.

Data Presentation: Optimizing the Reaction

The table below summarizes representative conditions for the selective C-3 arylation, providing a starting point for experimental design. Yields are highly dependent on the specific boronic acid used.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Notes
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O90A classic, general-purpose system. May require longer reaction times.
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene80Highly active system, good for a broad range of boronic acids.[14]
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane100Robust system for challenging or sterically hindered partners.[16]
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O90Often used with boronic esters.[17]

Table 1: Exemplar Conditions for Selective C-3 Arylation of 2-Bromo-3-iodopyridin-4-amine.

Experimental Protocol: Selective Suzuki Coupling at the C-3 Position

This protocol provides a robust starting point for the selective mono-coupling at the C-3 (iodo) position.

Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Flame-dry flask - Add stir bar start->setup reagents 2. Add Reagents - Substrate (1.0 eq) - Boronic Acid (1.1-1.2 eq) - Base (2.0 eq) - Pd Catalyst & Ligand setup->reagents seal 3. Seal & Purge - Seal with septum - Evacuate & backfill with Ar/N₂ (3x) reagents->seal solvent 4. Add Solvents - Add degassed organic solvent - Add degassed water seal->solvent heat 5. Reaction - Heat to desired temperature - Stir vigorously solvent->heat monitor 6. Monitor Progress - TLC or LC-MS analysis heat->monitor workup 7. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & brine monitor->workup purify 8. Purification - Dry (Na₂SO₄), filter, concentrate - Flash Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Experimental workflow for selective Suzuki coupling.

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Arylboronic Acid or Ester (1.1–1.2 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Degassed deionized water

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-3-iodopyridin-4-amine (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., SPhos, 0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Using a syringe, add the degassed organic solvent (to achieve a concentration of ~0.1 M) followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-16 hours).

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material.[21][22]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-bromo-3-arylpyridin-4-amine product.

Conclusion and Outlook

2-Bromo-3-iodopyridin-4-amine is a superb substrate for building molecular complexity through sequential, site-selective Suzuki-Miyaura cross-coupling reactions. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds provides a reliable handle for regiocontrol, allowing for the initial coupling at the C-3 position under relatively mild conditions. Success hinges on the rational selection of a robust palladium catalyst system, an appropriate base, and suitable reaction conditions. By following the principles and protocols outlined in this guide, researchers can effectively harness the power of this versatile building block to accelerate the synthesis of novel compounds for drug discovery and materials science.

References

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  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (1999). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Strotman, N. A., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

  • Baire, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Malig, T. C. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. Available at: [Link]

  • Advion. SUZUKI REACTION MONITORING. Available at: [Link]

  • Yang, Y., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]

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  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). Available at: [Link]

  • Cárdenas, D. J., et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. Available at: [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Available at: [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

  • Spivey, A. C., & Gripton, C. J. G. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews. Available at: [Link]

  • Moody, C. J., & Roff, G. J. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • de Souza, B. S., et al. (2023). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Catalysis. Available at: [Link]

  • Wikipedia. Carbones. Available at: [Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

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  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews. Available at: [Link]

  • ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Available at: [Link]

  • Sun, C., Potter, B., & Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
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Application Notes & Protocols: 2-Bromo-3-iodopyridin-4-amine as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of 2-Bromo-3-iodopyridin-4-amine as a strategic building block for the synthesis of novel kinase inhibitors. Pyridine-based molecules are recognized as privileged scaffolds in medicinal chemistry, frequently forming the core of potent therapeutic agents.[1][2][3] The unique arrangement of two distinct halogen atoms on the 4-aminopyridine core of this reagent offers a powerful platform for sequential, regioselective derivatization. We detail the chemical rationale for its use, focusing on the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This document furnishes field-proven, step-by-step protocols for Suzuki-Miyaura and Sonogashira couplings, enabling researchers to construct diverse libraries of potential kinase inhibitors.

Introduction: The Strategic Value of Privileged Scaffolds

Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[4] This has made kinase inhibitors a cornerstone of modern targeted therapy.[5] A central strategy in kinase inhibitor design is the use of "privileged scaffolds"—core molecular structures that are known to bind to the ATP-binding site of various kinases.[3][6] The pyridine ring is one such scaffold, prized for its ability to form critical hydrogen bond interactions with the kinase hinge region.[4][7]

2-Bromo-3-iodopyridin-4-amine (CAS: 1300750-77-9) is an advanced intermediate designed for maximum synthetic versatility.[8] It features three key functional handles for diversification:

  • An amino group at the 4-position, which can act as a hydrogen bond donor.

  • An iodine atom at the 3-position, ideal for initial, selective cross-coupling.

  • A bromine atom at the 2-position, which is less reactive and available for subsequent modifications.

This differential reactivity allows for a controlled, stepwise elaboration of the molecular framework, a crucial advantage in constructing complex and highly optimized inhibitor candidates.

Key Attributes: Regioselective Reactivity

The primary strategic advantage of 2-Bromo-3-iodopyridin-4-amine lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy, making it more susceptible to oxidative addition to the palladium(0) catalyst.[9][10] This provides a reliable method for selective functionalization at the 3-position.

The general order of reactivity for aryl halides in these reactions is: I > Br > Cl > F .[10] By carefully controlling reaction conditions, one can achieve high yields of the C-3 coupled product while leaving the C-2 bromine intact for a subsequent, potentially different, coupling reaction.

cluster_0 Strategic Synthesis Pathway Start 2-Bromo-3-iodopyridin-4-amine Step1 First Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Step1 Target C-I Bond (Higher Reactivity) Intermediate 4-Amino-2-bromo-3-(aryl/alkynyl)pyridine Step1->Intermediate Step2 Second Coupling or Functionalization Reaction Intermediate->Step2 Target C-Br Bond (Lower Reactivity) Product Di-substituted Kinase Inhibitor Scaffold Step2->Product

Caption: Logical workflow for the sequential functionalization of 2-Bromo-3-iodopyridin-4-amine.

Application I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters.[11][12] It is a cornerstone of modern medicinal chemistry for assembling biaryl scaffolds common in kinase inhibitors.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol details the selective coupling of an arylboronic acid at the C-3 (iodo) position of the pyridine ring.

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add 2-Bromo-3-iodopyridin-4-amine (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the degradation of the active Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).

  • Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher molecular weight spot corresponding to the product.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-2-bromo-3-arylpyridine.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling
CatalystBaseSolvent SystemTemp (°C)Typical Time (h)Representative Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)908-1285-95
PdCl₂(dppf)K₃PO₄1,4-Dioxane1006-1690-98
Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O (4:1)1004-8~90-98
Yields are representative and based on couplings with similar dihalopyridine substrates. Actual yields may vary.[9]

Application II: Sonogashira C-C Bond Formation

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14][15] This reaction is invaluable for introducing linear alkyne linkers into inhibitor scaffolds, which can probe deep into hydrophobic pockets of the kinase ATP-binding site.

Protocol 2: Regioselective Sonogashira Coupling at the C-3 Position

This protocol describes the selective coupling of a terminal alkyne at the C-3 (iodo) position. The use of a copper(I) co-catalyst is standard, but its omission can sometimes reduce the formation of alkyne homocoupling (Glaser coupling) byproducts.[10]

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-3-iodopyridin-4-amine (1.0 eq), the palladium catalyst (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times. Maintaining a strictly anaerobic environment is crucial to prevent oxidative Glaser coupling of the alkyne.[10]

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, often used in excess or as a co-solvent). Stir for 5-10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. Milder temperatures favor higher regioselectivity.[16]

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-2-bromo-3-alkynylpyridine.

cluster_1 Experimental Workflow for Cross-Coupling A 1. Setup - Add Halopyridine, Coupling Partner, Base - Flame-dry glassware B 2. Inerting - Evacuate & backfill with Argon (3x) - Critical for catalyst stability A->B C 3. Reagent Addition - Add Catalyst & Degassed Solvent - Maintain positive Ar pressure B->C D 4. Reaction - Heat to specified temperature - Stir vigorously C->D E 5. Monitoring - TLC or LC-MS analysis - Track starting material consumption D->E F 6. Workup & Purification - Aqueous quench & extraction - Flash column chromatography E->F

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Further Derivatization and Biological Context

The true power of 2-Bromo-3-iodopyridin-4-amine is realized in multi-step syntheses. The 4-amino-2-bromo-3-substituted pyridine intermediate is a valuable platform for further elaboration:

  • Second Cross-Coupling: The C-Br bond can undergo a second Suzuki, Sonogashira, or other cross-coupling reaction, often requiring more forcing conditions (higher temperature, stronger base, or more active catalyst) than the first.

  • Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, introducing further diversity.

  • Cyclization: The 4-amino group and an adjacent substituent can be used to construct fused heterocyclic systems, such as the imidazo[4,5-b]pyridine scaffold, which is a known bioisostere of purine and is present in many kinase inhibitors.[4][17]

These derivatives can be designed to target a wide range of kinases involved in oncogenic signaling, such as Aurora kinases, which are critical for cell cycle control.[18]

cluster_pathway Simplified Aurora Kinase Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras/MAPK Pathway RTK->Ras Transcription Transcription Factors (e.g., MYC) Ras->Transcription AuroraA Aurora A Kinase Transcription->AuroraA Upregulates Expression Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Mitotic Spindle Assembly Centrosome->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle Inhibitor Inhibitor derived from 2-Bromo-3-iodopyridin-4-amine Inhibitor->AuroraA Inhibition

Caption: Point of intervention for an Aurora A kinase inhibitor in a cell proliferation pathway.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 2-Bromo-3-iodopyridin-4-amine is not widely available, data from structurally similar halogenated aminopyridines suggests the following precautions:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: Halogenated aromatic amines should be treated as potentially toxic if swallowed, inhaled, or in contact with skin. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Always consult the supplier-specific SDS before use and perform a thorough risk assessment for all planned reactions.

Conclusion

2-Bromo-3-iodopyridin-4-amine is a high-value, strategically designed building block for kinase inhibitor discovery. Its capacity for predictable, regioselective, and sequential functionalization via robust cross-coupling methodologies provides an efficient route to novel and diverse chemical matter. By enabling the controlled construction of complex, highly substituted pyridine scaffolds, this reagent empowers researchers to accelerate the development of the next generation of targeted therapeutics.

References

  • Bara, T. J., & Bajorath, J. (2018). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Zhang, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
  • Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.
  • Zhang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Liu, X., et al. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline. BenchChem.
  • Zhang, Y., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Sigma-Aldrich. 2-Bromo-5-iodopyridin-3-amine AldrichCPR. Sigma-Aldrich.
  • Ark Pharma Scientific Limited. 2-bromo-3-iodopyridin-4-amine | CAS:1300750-77-9. Ark Pharma Scientific Limited.
  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem.
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  • Scribd.
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  • International Journal of Pharmaceutical and Sceintific Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ijpsrr.com.
  • Chiacchio, U., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. PubMed.
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  • BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis. BenchChem.
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  • SGC-UNC. (2019). Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org.
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experimental procedure for Buchwald-Hartwig amination of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-3-iodopyridin-4-amine

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This application note provides a comprehensive experimental protocol and theoretical justification for the regioselective amination of 2-Bromo-3-iodopyridin-4-amine. The targeted functionalization of dihalogenated heterocycles is a crucial strategy in medicinal chemistry and materials science for creating molecular diversity and building complex scaffolds. This guide details a procedure to selectively couple an amine at the C3-position (iodide) while preserving the C2-position (bromide) for subsequent chemical transformations, leveraging the inherent reactivity differences of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2][3]

Principle of Regioselectivity

The success of this procedure hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The rate-determining step in the Buchwald-Hartwig catalytic cycle is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] The general order of reactivity for this step is I > Br > Cl.[2] This trend is governed by the carbon-halogen bond dissociation energy; the C-I bond is significantly weaker than the C-Br bond, allowing it to undergo oxidative addition to the palladium center at a much faster rate.[5] By carefully controlling the reaction conditions—specifically temperature and reaction time—it is possible to achieve highly selective amination at the more reactive C-I position, leaving the C-Br bond intact for future functionalization.[3]

Reaction Scheme

(Self-generated image, not from search results)

Detailed Experimental Protocol

This protocol outlines a general procedure for the selective amination of 2-Bromo-3-iodopyridin-4-amine with a representative amine nucleophile. Researchers should consider this a starting point, as optimization for different amines may be necessary.

Materials and Equipment
  • Substrate: 2-Bromo-3-iodopyridin-4-amine

  • Amine: e.g., Morpholine, Aniline, or other primary/secondary amine

  • Palladium Pre-catalyst: XPhos Pd G3 (or similar G2/G4 pre-catalyst)

  • Ligand: XPhos (if not using a pre-catalyst)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Apparatus: Schlenk flask or oven-dried reaction vial with a septum cap, magnetic stir bar, nitrogen or argon source (Schlenk line or glovebox), heating mantle or oil bath, TLC plates, and standard glassware for work-up and purification.

Reagent Table (Example Scale)
Component M.W. ( g/mol ) Equivalents Amount (1 mmol scale) Notes
2-Bromo-3-iodopyridin-4-amine298.881.0299 mgLimiting reagent
Amine (e.g., Morpholine)87.121.2105 mg (118 µL)Ensure purity and dryness
XPhos Pd G3863.330.02 (2 mol%)17.3 mgAir-stable pre-catalyst
Sodium tert-butoxide96.101.4135 mgHighly hygroscopic; handle in a glovebox
Anhydrous Toluene--5 mLEnsure solvent is degassed and dry
Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 2-Bromo-3-iodopyridin-4-amine (1.0 eq), XPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.4 eq). This step is best performed inside a nitrogen-filled glovebox.

  • Sealing and Evacuation: Seal the flask with a rubber septum. If not in a glovebox, connect the flask to a Schlenk line and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Addition of Reagents: Add the anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 eq).

  • Heating and Monitoring: Place the flask in a preheated oil bath or heating block set to 80-100 °C.[6] Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS, typically checking every 1-2 hours. The reaction is often complete within 2-12 hours.

  • Reaction Quench and Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Quench the reaction by slowly adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to isolate the desired mono-aminated product.[7][8] The eluent system will depend on the product's polarity and should be determined by TLC analysis.

Mechanism and Rationale

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle.[4][9] The use of a palladacycle pre-catalyst provides a reliable method to generate the active L-Pd(0) species in situ upon exposure to the base.[6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd(0)L->OxAdd Ar-I (fast) AmineComplex Amine Coordination Complex OxAdd->AmineComplex + Amine (R₂NH) AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - Base-H⁺, - I⁻ AmidoComplex->Pd(0)L Reductive Elimination Product Product (Ar-NR₂) ArI 2-Bromo-3-iodopyridin-4-amine Amine R₂NH Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the substrate to form a Pd(II) complex. This is the regioselectivity-determining step.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center, displacing the halide. The base then deprotonates the coordinated amine to form a palladium-amido complex.[10]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the active Pd(0) catalyst.[10]

Justification for Reagent Selection
  • Catalyst/Ligand (XPhos Pd G3): The amination of electron-rich, N-heterocyclic halides can be challenging.[6] Bulky, electron-rich biaryl phosphine ligands like XPhos are highly effective for these substrates.[5][9] They promote the crucial reductive elimination step and help stabilize the active catalytic species. Using a G3 pre-catalyst ensures efficient and reproducible generation of the active Pd(0) catalyst.[10]

  • Base (NaOtBu): A strong, non-nucleophilic base is essential for deprotonating the amine without competing as a nucleophile.[6] Sodium tert-butoxide is a common and effective choice. For particularly sensitive substrates, other bases like LiHMDS or K₃PO₄ can be screened.[5][11] The base must be anhydrous, as water can deactivate the catalyst.[5]

  • Solvent (Toluene): Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are relatively non-polar and have boiling points suitable for the required reaction temperatures.[6] They also exhibit poor solubility for iodide salts, which can sometimes help drive the reaction equilibrium.[11]

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Analysis A Weigh Reagents (Substrate, Catalyst, Base) C Assemble Under Inert Atmosphere A->C B Prepare Anhydrous Solvent & Amine D Add Solvent & Amine B->D C->D E Heat & Stir (80-100 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Quench (Water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: A typical workflow for the Buchwald-Hartwig amination procedure.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently strong or wet base.3. Reaction temperature too low.1. Ensure meticulous inert atmosphere technique.2. Use a fresh, anhydrous base from a new bottle.3. Increase temperature in 10 °C increments.[5]4. Screen alternative ligands (e.g., RuPhos, BrettPhos).[5]
Hydrodehalogenation 1. Side reaction competing with amination.2. β-hydride elimination from the amine.3. Reaction temperature too high or time too long.1. Use a bulkier ligand (e.g., BrettPhos is designed to minimize this).[11][12]2. Lower the reaction temperature once conversion starts.3. Avoid using a large excess of base.[12]
Formation of Di-aminated Product 1. Reaction temperature too high or time too long.2. Stoichiometry of amine is too high.1. Carefully monitor the reaction and stop it once the starting material is consumed.2. Reduce the amount of amine to 1.05-1.1 equivalents.3. Lower the reaction temperature to increase selectivity.
Difficult Purification 1. Residual palladium catalyst or ligand oxide.2. Co-eluting side products.1. Filter the crude reaction mixture through a pad of Celite before concentration.[13]2. Consider an aqueous acid wash during work-up to remove basic impurities.3. Re-optimize chromatography conditions (different solvent systems).

References

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  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Vonesh, M. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Kukhta, M. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Taylor & Francis Online. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Graduate School. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]

  • Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. UCLA Chemistry and Biochemistry. [Link]

  • PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. American Chemical Society. [Link]

  • BH amination side products and purification. Reddit. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Springer Nature Experiments. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]

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Application Notes & Protocols: 2-Bromo-3-iodopyridin-4-amine as a Versatile Building Block for Advanced Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While direct applications of 2-Bromo-3-iodopyridin-4-amine in organic light-emitting diodes (OLEDs) are not yet prominent in peer-reviewed literature, its unique molecular architecture presents a compelling case for its use as a foundational building block for next-generation OLED materials. The presence of a pyridin-4-amine core, combined with strategically positioned bromo and iodo functional groups, offers a versatile platform for synthesizing novel emitters, hosts, and charge-transport materials. This document provides a comprehensive guide for researchers and scientists on the prospective applications of 2-Bromo-3-iodopyridin-4-amine in OLEDs. It outlines the scientific rationale, detailed synthetic protocols for creating advanced OLED molecules from this precursor, and standardized procedures for the fabrication and characterization of OLED devices.

Introduction: The Strategic Value of Halogenated Pyridines in OLEDs

The design of highly efficient and stable OLEDs hinges on the precise engineering of molecular materials. Pyridine-containing compounds have been extensively utilized for their inherent electron-deficient nature, making them excellent candidates for electron-transporting layers (ETLs) and host materials in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[1][2] The introduction of halogen atoms, such as bromine and iodine, into the pyridine scaffold further enhances their utility. Halogenation can significantly modify the electronic properties of organic semiconductors, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] Furthermore, the presence of heavy atoms like bromine and iodine can enhance spin-orbit coupling, which is a critical factor for facilitating intersystem crossing in phosphorescent and TADF emitters, potentially leading to higher device efficiencies.[3]

2-Bromo-3-iodopyridin-4-amine is a particularly interesting starting material due to its distinct reactive sites. The bromo and iodo groups can be selectively addressed in cross-coupling reactions, allowing for the stepwise and controlled construction of complex molecular architectures. The amino group can also be functionalized to further tune the material's properties. This multi-functional handle approach opens up a vast chemical space for creating novel materials with tailored optoelectronic properties.

Molecular Structure and Potential Roles in OLEDs

The unique arrangement of functional groups in 2-Bromo-3-iodopyridin-4-amine suggests its potential utility in several key roles within an OLED device.

Caption: Molecular structure of 2-Bromo-3-iodopyridin-4-amine.

Potential Applications:

  • Precursor for Thermally Activated Delayed Fluorescence (TADF) Emitters: The pyridine core can act as an acceptor unit. By coupling donor moieties to the bromo and iodo positions, it is possible to create donor-acceptor molecules with a small singlet-triplet energy gap (ΔEST), a key requirement for TADF.[4][5][6]

  • Building Block for Host Materials: Functionalizing the bromo and iodo positions with charge-transporting units, such as carbazole or triphenylamine derivatives, can lead to the synthesis of bipolar host materials.[7] These materials are essential for achieving balanced charge injection and transport in the emissive layer.

  • Intermediate for Phosphorescent Emitters: The pyridine ring can serve as a ligand in organometallic complexes (e.g., with Iridium(III)). The halogen atoms provide synthetic handles to attach other ligands or to tune the electronic properties of the complex.[8]

Protocols for Synthesis and Device Fabrication

Protocol 1: Synthesis of a Donor-Acceptor TADF Emitter via Sequential Cross-Coupling

This protocol describes a hypothetical, yet plausible, two-step synthesis of a donor-acceptor molecule for TADF applications, using 2-Bromo-3-iodopyridin-4-amine as the starting material. The differential reactivity of the C-I and C-Br bonds is exploited for selective functionalization.

G start 2-Bromo-3-iodopyridin-4-amine step1 Suzuki Coupling 1 (Donor-B(OH)₂) Pd Catalyst, Base C-I bond is more reactive start->step1 intermediate Intermediate Product: 2-Bromo-3-(Donor)-pyridin-4-amine step1->intermediate step2 Buchwald-Hartwig Amination (Second Donor-H) Pd Catalyst, Base Functionalization of C-Br bond intermediate->step2 final Final Product: Donor-Acceptor TADF Emitter step2->final

Caption: Synthetic workflow for a TADF emitter.

Materials:

  • 2-Bromo-3-iodopyridin-4-amine

  • Carbazole-9-boronic acid (or similar donor boronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Na₂CO₃ (Sodium Carbonate)

  • Toluene and Water

  • Diphenylamine (or similar secondary amine donor)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cs₂CO₃ (Cesium Carbonate)

  • Anhydrous Dioxane

Procedure:

  • Step 1: Suzuki Coupling at the 3-position (C-I bond)

    • To a degassed mixture of toluene (20 mL) and 2M Na₂CO₃ solution (10 mL), add 2-Bromo-3-iodopyridin-4-amine (1 mmol), carbazole-9-boronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

    • Heat the mixture to 90 °C under a nitrogen atmosphere and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

    • Purify the crude product by column chromatography on silica gel to obtain the intermediate product: 2-Bromo-3-(9H-carbazol-9-yl)pyridin-4-amine.

  • Step 2: Buchwald-Hartwig Amination at the 2-position (C-Br bond)

    • In a nitrogen-filled glovebox, combine the intermediate from Step 1 (1 mmol), diphenylamine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous dioxane (20 mL).

    • Seal the reaction vessel and heat to 110 °C for 24 hours.

    • Cool the mixture, filter through Celite, and concentrate the filtrate under reduced pressure.

    • Purify the resulting solid by column chromatography followed by temperature-gradient sublimation to yield the final TADF emitter.

Protocol 2: Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a multilayer OLED using the synthesized TADF emitter as a dopant in a host material.

OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin Coating) cluster_evaporation Thermal Evaporation s1 ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) s2 UV-Ozone Treatment (15 minutes) s1->s2 d1 Hole Injection Layer (HIL) PEDOT:PSS s2->d1 Transfer to Glovebox d2 Annealing (120°C, 15 min) d1->d2 d3 Emissive Layer (EML) Host:Dopant Solution d2->d3 d4 Annealing (90°C, 30 min) d3->d4 e1 Electron Transport Layer (ETL) e.g., TPBi d4->e1 e2 Electron Injection Layer (EIL) e.g., LiF e1->e2 e3 Cathode Aluminum (Al) e2->e3

Caption: Workflow for solution-processed OLED fabrication.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS solution

  • Host material (e.g., CBP, mCP)

  • Synthesized TADF emitter (dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Lithium Fluoride (LiF)

  • High-purity Aluminum (Al)

  • Spin coater

  • Thermal evaporator system

  • Glovebox with nitrogen atmosphere

Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).

    • Dry the substrates with a nitrogen gun and immediately treat with UV-ozone for 15 minutes to increase the work function of the ITO.[9]

  • Hole Injection and Emissive Layer Deposition (in Glovebox):

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 60 seconds to form the Hole Injection Layer (HIL).

    • Anneal the substrates at 120 °C for 15 minutes on a hotplate.

    • Prepare the emissive layer (EML) solution by dissolving the host material and the synthesized TADF emitter (e.g., at a 5-10 wt% doping concentration) in a suitable solvent like chlorobenzene.

    • Spin-coat the EML solution on top of the HIL at 2000 rpm for 60 seconds.

    • Anneal the substrates at 90 °C for 30 minutes to remove residual solvent.

  • Electron Transport and Cathode Layer Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Sequentially deposit the ETL (e.g., TPBi, 30 nm), an Electron Injection Layer (EIL) (LiF, 1 nm), and the metal cathode (Al, 100 nm). The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).

  • Encapsulation and Characterization:

    • Encapsulate the completed devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

    • Characterize the device performance by measuring current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE).

Expected Performance and Data Analysis

While no performance data exists for devices using materials derived from 2-Bromo-3-iodopyridin-4-amine, we can establish benchmarks based on high-performance TADF OLEDs incorporating functionalized pyridine derivatives.[4][6][10]

Table 1: Representative Performance Metrics for Pyridine-Based Green TADF OLEDs

ParameterTarget ValueReference
Turn-on Voltage (at 1 cd/m²) < 3.5 V[11]
Maximum Luminance > 10,000 cd/m²[11][12]
Maximum Current Efficiency > 40 cd/A[12]
Maximum Power Efficiency > 30 lm/W[11]
Maximum External Quantum Efficiency (EQE) > 20%[4][11]
Efficiency Roll-off at 1000 cd/m² < 15%[4]
Electroluminescence Peak 520 - 540 nm (Green)[6]
CIE Coordinates (x, y) (0.30, 0.60)N/A

Researchers developing new materials from 2-Bromo-3-iodopyridin-4-amine should aim to meet or exceed these performance metrics. Key characterization steps include analyzing the photophysical properties (absorption, emission, photoluminescence quantum yield, and transient decay lifetime) of the new material before device fabrication to confirm its TADF characteristics.

Conclusion

2-Bromo-3-iodopyridin-4-amine represents a promising, yet underexplored, platform for the synthesis of novel materials for high-performance OLEDs. Its di-halogenated structure provides the synthetic flexibility required to create sophisticated molecular designs for TADF emitters and bipolar host materials. The protocols and guidelines presented in this document offer a scientifically grounded starting point for researchers to explore the potential of this versatile building block. Successful development in this area could lead to new classes of OLED materials with enhanced efficiency, stability, and color purity.

References

  • Title: Organic EL Devices Based on Pyridine-Containing Compounds Source: Scientific.Net, Advanced Materials Research Vols. 150-151 URL: [Link]

  • Title: Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host Source: ACS Omega URL: [Link]

  • Title: Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring Source: Dalton Transactions URL: [Link]

  • Title: Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off Source: ACS Omega URL: [Link]

  • Title: A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters Source: Journal of Materials Chemistry C URL: [Link]

  • Title: Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host Source: ACS Publications URL: [Link]

  • Title: Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregation Source: NIH National Library of Medicine URL: [Link]

  • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine Source: International Journal of Scientific and Statistical Computing URL: [Link]

  • Title: Recent progress of green thermally activated delayed fluorescent emitters Source: Taylor & Francis Online URL: [Link]

  • Title: Fabrication and characterization of organic light emitting diodes for display applications Source: Semantic Scholar URL: [Link]

  • Title: Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) Source: PubMed Central URL: [Link]

  • Title: Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors Source: NIH National Library of Medicine URL: [Link]

  • Title: Photoelectron spectroscopic study of iodine- and bromine-treated indium tin oxides and their interfaces with organic films Source: ResearchGate URL: [Link]

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Application Notes and Protocols for the Step-by-Step Functionalization of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. The strategic introduction of functional groups onto this heterocyclic core is paramount for modulating physicochemical properties and biological activity. 2-Bromo-3-iodopyridin-4-amine is a particularly valuable, yet underexplored, building block that offers a unique platform for sequential and regioselective functionalization. The distinct electronic and steric environments of the three substituents—an amino group at C4, a bromine atom at C2, and an iodine atom at C3—provide a hierarchical reactivity that can be exploited to construct complex, multi-substituted pyridine derivatives.

The primary determinant for the regioselective functionalization of this scaffold lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-bromine (C-Br) bond. This reactivity trend (I > Br > Cl) is the linchpin for achieving selective substitution at the C3 position, leaving the C2-bromo position available for subsequent transformations.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step functionalization of 2-Bromo-3-iodopyridin-4-amine. We will delve into the causality behind experimental choices for three key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination—and provide detailed, field-proven protocols. Additionally, we will explore an alternative strategy via directed ortho-lithiation.

Strategic Functionalization Pathways

The functionalization of 2-Bromo-3-iodopyridin-4-amine can be strategically planned to introduce a variety of substituents at the C3 and C2 positions. The general workflow involves the initial selective functionalization at the more reactive C-I bond, followed by a subsequent reaction at the C-Br bond.

G start 2-Bromo-3-iodopyridin-4-amine c3_func C3 Functionalization (Sonogashira, Suzuki, etc.) start->c3_func Pd-catalyzed C-I activation intermediate 2-Bromo-3-substituted-pyridin-4-amine c3_func->intermediate c2_func C2 Functionalization (Suzuki, Buchwald-Hartwig, etc.) intermediate->c2_func Pd-catalyzed C-Br activation final_product 2,3-Disubstituted-pyridin-4-amine c2_func->final_product

Figure 1: General workflow for the sequential functionalization of 2-Bromo-3-iodopyridin-4-amine, prioritizing the more reactive C-I bond.

Part 1: Selective C3-Functionalization via Sonogashira Coupling

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] Given the higher reactivity of the C-I bond, a Sonogashira coupling on 2-Bromo-3-iodopyridin-4-amine is expected to proceed with high selectivity at the C3 position. The presence of the 2-amino group in the analogous 2-amino-3-bromopyridines has been shown to be compatible with Sonogashira conditions, affording the corresponding 3-alkynylpyridines in good to excellent yields.[3][4]

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, is employed. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the hydrogen halide byproduct generated during the reaction and also acts as a solvent or co-solvent.[2]

  • Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent the deactivation of the catalyst and unwanted side reactions, such as the Glaser-Hay homocoupling of the alkyne.

  • Temperature: The reaction is often carried out at room temperature to moderate heating (40-60 °C) to ensure high regioselectivity for the C-I bond over the C-Br bond.

Protocol 1: Regioselective Sonogashira Coupling at C3

This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling of a terminal alkyne to the C3 position of 2-Bromo-3-iodopyridin-4-amine.

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-3-iodopyridin-4-amine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-3-alkynylpyridin-4-amine.

Parameter Condition Rationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Efficient for oxidative addition to aryl iodides.
Copper Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide for transmetalation.
Base Et₃NNeutralizes HX byproduct and can serve as a solvent.
Solvent THFAnhydrous and degassed to maintain catalyst activity.
Temperature Room temperature to 50 °CPromotes selective reaction at the C-I bond.

Part 2: Sequential C2-Functionalization

Once the C3 position has been functionalized, the remaining C2-bromo position can be targeted in a subsequent cross-coupling reaction. This sequential approach allows for the controlled and divergent synthesis of a wide array of 2,3-disubstituted 4-aminopyridines.

2a. Suzuki-Miyaura Coupling at C2

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide.[6] After the initial Sonogashira coupling, the resulting 2-bromo-3-alkynylpyridin-4-amine can be subjected to Suzuki-Miyaura conditions to introduce an aryl or heteroaryl group at the C2 position. The successful Suzuki coupling of 2-halopyridines is well-documented.[7][8]

  • Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine ligand are essential. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective for the coupling of less reactive aryl bromides.[9]

  • Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.[6]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the C2 position of a 2-Bromo-3-substituted-pyridin-4-amine.

Materials:

  • 2-Bromo-3-substituted-pyridin-4-amine (from Protocol 1) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube, combine the 2-Bromo-3-substituted-pyridin-4-amine, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start 2-Bromo-3-alkynyl-pyridin-4-amine suzuki Suzuki-Miyaura Coupling start->suzuki product 2-Aryl-3-alkynyl-pyridin-4-amine suzuki->product reagents Arylboronic acid, Pd(OAc)2/XPhos, K3PO4 reagents->suzuki

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling at the C2 position.

2b. Buchwald-Hartwig Amination at C2

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This reaction allows for the introduction of a primary or secondary amine at the C2 position of the 2-Bromo-3-substituted-pyridin-4-amine intermediate.

  • Catalyst System: Similar to the Suzuki reaction, a palladium precursor and a suitable phosphine ligand are required. Ligands such as BINAP or Josiphos-type ligands have proven effective for the amination of aryl bromides.[10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used to deprotonate the amine, facilitating its entry into the catalytic cycle.[3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are the solvents of choice.

This protocol provides a general method for the Buchwald-Hartwig amination at the C2 position.

Materials:

  • 2-Bromo-3-substituted-pyridin-4-amine (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • BINAP (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add the 2-Bromo-3-substituted-pyridin-4-amine and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture with stirring to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Reaction Catalyst/Ligand Base Coupling Partner Typical Yields
Sonogashira (C3) Pd(PPh₃)₂Cl₂/CuIEt₃NTerminal AlkyneGood to Excellent
Suzuki-Miyaura (C2) Pd(OAc)₂/XPhosK₃PO₄Arylboronic AcidGood
Buchwald-Hartwig (C2) Pd₂(dba)₃/BINAPNaOtBuPrimary/Secondary AmineModerate to Good

Part 3: Alternative Functionalization via Directed ortho-Lithiation

An alternative strategy for functionalizing the pyridine ring is through directed ortho-lithiation (DoM).[12] The amino group at the C4 position, particularly after protection (e.g., as a pivaloylamide), can act as a directing group for lithiation at the C5 position. However, the existing halogens at C2 and C3 introduce complexity. Halogen-metal exchange is a competing and often faster process than deprotonation. Given the lability of the C-I bond, treatment with a strong organolithium base like n-butyllithium or sec-butyllithium at low temperatures would likely result in a lithium-iodine exchange at the C3 position. This would generate a nucleophilic C3-lithiated species that can be trapped with various electrophiles.

Protocol 4: Lithiation and Electrophilic Quench

This protocol is a hypothetical approach based on the principles of halogen-metal exchange and requires careful optimization.

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • n-Butyllithium (1.1 equiv, solution in hexanes)

  • Electrophile (e.g., dimethylformamide, iodine, etc.) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve 2-Bromo-3-iodopyridin-4-amine in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise and stir for 30-60 minutes at -78 °C.

  • Add the desired electrophile and stir for an additional 1-2 hours at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by chromatography.

Note: This approach may lead to a mixture of products due to the potential for competing reactions and the reactivity of the generated organolithium species.

Conclusion

2-Bromo-3-iodopyridin-4-amine is a highly promising scaffold for the synthesis of complex, polysubstituted pyridines. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions, driven by the differential reactivity of the C-I and C-Br bonds, allows for a robust and modular approach to its functionalization. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Careful control of reaction conditions and a systematic approach to sequential coupling will undoubtedly unlock a vast chemical space for the discovery of new and potent molecules in the fields of medicine and agriculture.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

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  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

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Catalytic Systems for Cross-Coupling Reactions with 2-Bromo-3-iodopyridin-4-amine: Protocols & Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed framework for the selective functionalization of 2-Bromo-3-iodopyridin-4-amine, a highly functionalized heterocyclic building block relevant to pharmaceutical and materials science research. Recognizing the limited availability of direct literature for this specific substrate, this document establishes protocols based on the extensive and well-documented chemistry of analogous dihalopyridines, particularly 2-bromo-4-iodopyridine. The core principle of leveraging the differential reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is thoroughly explained. We present field-proven catalytic systems and detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling researchers to strategically and selectively modify the target molecule at the C-3 position, followed by subsequent functionalization at the C-2 position.

The Principle of Regioselective Cross-Coupling

The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry. For substrates like 2-Bromo-3-iodopyridin-4-amine, the key to selective synthesis lies in the inherent difference in reactivity between the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the halide to the Pd(0) catalyst center. The activation energy for this step follows a well-established trend: C-I < C-Br < C-Cl .[1][2]

This reactivity gradient means the C-I bond at the 3-position of the pyridine ring is significantly more susceptible to oxidative addition than the C-Br bond at the 2-position. By carefully controlling reaction parameters such as temperature, catalyst system, and reaction time, chemists can achieve highly regioselective coupling at the iodo-position while leaving the bromo-position untouched for subsequent transformations.[1][2]

The General Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein share a common mechanistic framework consisting of three fundamental steps: oxidative addition, transmetalation (or a related step for Heck and Sonogashira), and reductive elimination to regenerate the active Pd(0) catalyst.[1]

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X L_n Pd0->PdII OxAdd->PdII Ar-I or Ar-Br Trans Transmetalation (R'-M) PdII_R R-Pd(II)-R' L_n PdII->PdII_R Trans->PdII_R [R'-M] PdII_R->Pd0 RedElim Reductive Elimination SideProd M-X PdII_R->SideProd RedElim->Pd0 Product (R-R')

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally robust and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryl compounds.[3] For 2-Bromo-3-iodopyridin-4-amine, the primary objective is the selective coupling of an aryl or heteroaryl boronic acid at the C-3 (iodo) position.

Causality Behind Component Selection:
  • Palladium Source: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) source that is often effective for reactive C-I bonds. PdCl₂(dppf) or Pd(OAc)₂ are Pd(II) precatalysts that are reduced in situ to the active Pd(0) species; they are often paired with more advanced ligands for broader substrate scope.[1]

  • Ligand: For simple couplings, the triphenylphosphine (PPh₃) already present in Pd(PPh₃)₄ is sufficient. For more challenging substrates or to enhance reaction rates, specialized, electron-rich, and bulky phosphine ligands like SPhos are employed to facilitate both the oxidative addition and reductive elimination steps.[1][2]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid. K₂CO₃ is a standard, cost-effective choice. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.[1][2] The use of an aqueous solvent system (e.g., Dioxane/H₂O) is common and beneficial for the solubility of the base and boronic acid.[4]

Table 1: Recommended Catalytic Systems for Selective Suzuki-Miyaura Coupling at the C-3 Position
Catalyst SystemBaseSolventTemp (°C)Typical Time (h)Expected Yield (%)Field Notes
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)80–1004–1285–95Standard, reliable conditions for reactive aryl iodides.[1]
PdCl₂(dppf) (3 mol%)K₃PO₄Dioxane10012–1690–98Effective for a broad range of boronic acids, including heteroaryls.[1]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₂CO₃Toluene/H₂O (4:1)1002–8~90–98Highly active system allowing for lower catalyst loading and faster reactions.[1]
Note: Data is representative and based on general knowledge of Suzuki couplings on analogous bromo-iodopyridine substrates.[1]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the flame-dried Schlenk flask, add 2-Bromo-3-iodopyridin-4-amine, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add degassed 1,4-dioxane followed by degassed water to create a 4:1 solvent mixture.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-arylpyridin-4-amine.[1]

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne moieties onto aryl halides, creating valuable precursors for pharmaceuticals and organic materials.[5] The reaction is highly selective for the C-I bond.[6][7]

Causality Behind Component Selection:
  • Palladium Catalyst: PdCl₂(PPh₃)₂ is a common and effective Pd(II) precatalyst for this reaction.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst in the traditional Sonogashira reaction. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step greatly accelerates the reaction, often allowing it to proceed at room temperature.[4]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and neutralizes the HX acid formed during the reaction, regenerating the terminal alkyne.[1]

Table 2: Recommended Catalytic System for Selective Sonogashira Coupling at the C-3 Position
Catalyst SystemBaseSolventTemp (°C)Typical Time (h)Expected Yield (%)Field Notes
PdCl₂(PPh₃)₂ (2-5 mol%), CuI (4-10 mol%)Et₃NTHF or DMFRT to 602–12~90The classic and highly reliable system. An excess of amine base is used.[8]
Note: Data is representative and based on general knowledge of Sonogashira couplings on analogous bromo-iodopyridine substrates.[8]
Protocol 2: Selective Sonogashira Coupling at the C-3 Position

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous, degassed)

  • Dry Schlenk flask with a magnetic stir bar

Procedure:

  • To the dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.

  • Add the anhydrous, degassed solvent (THF or DMF) followed by triethylamine. Stir for 10 minutes at room temperature.

  • Add the terminal alkyne via syringe, followed by the 2-Bromo-3-iodopyridin-4-amine.

  • Stir the reaction mixture at room temperature or heat gently to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the mixture and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation Check: A common side reaction is the Glaser homocoupling of the terminal alkyne. If significant amounts of this dimer are observed, it indicates the presence of oxygen. To mitigate this, ensure all solvents and reagents are rigorously degassed and a positive pressure of inert gas is maintained throughout the reaction.[6]

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, essential for synthesizing a vast array of biologically active molecules containing arylamine scaffolds.[8]

Causality Behind Component Selection:
  • Palladium Precatalyst: Pd₂(dba)₃ is a common air-stable Pd(0) source.

  • Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands such as Xantphos are critical. They promote the reductive elimination step, which is often rate-limiting for C-N bond formation, and prevent catalyst decomposition.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in the reaction. Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) are the most common and effective choices.[2]

Table 3: Recommended Catalytic System for Selective Buchwald-Hartwig Amination at the C-3 Position
Catalyst SystemBaseSolventTemp (°C)Typical Time (h)Expected Yield (%)Field Notes
Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)Cs₂CO₃Dioxane or Toluene100–11012–24HighA robust system for a wide range of amines. Cs₂CO₃ is a milder, more soluble base.[8]
Note: Data is representative and based on general knowledge of Buchwald-Hartwig aminations on analogous bromo-iodopyridine substrates.[8]
Protocol 3: Selective Buchwald-Hartwig Amination at the C-3 Position

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Dry Schlenk flask or sealed tube with a magnetic stir bar

Procedure:

  • To the dry Schlenk flask under an inert atmosphere, add Cs₂CO₃, the palladium precatalyst Pd₂(dba)₃, and the ligand Xantphos.

  • Add the 2-Bromo-3-iodopyridin-4-amine.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the anhydrous, degassed dioxane.

  • Finally, add the amine coupling partner via syringe.

  • Heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through Celite, wash the filtrate with water and brine, and dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography.

Sequential Functionalization Strategy

The differential reactivity of the C-I and C-Br bonds enables a powerful sequential coupling strategy. The C-3 position can be functionalized first under mild conditions, followed by the introduction of a second, different group at the C-2 position using more forcing conditions (e.g., higher temperature, stronger catalyst system). This approach allows for the controlled and divergent synthesis of complex, polysubstituted pyridinamines.

Sequential_Coupling Start 2-Bromo-3-iodopyridin-4-amine Step1 Step 1: C-I Coupling (Suzuki, Sonogashira, etc.) Start->Step1 Intermediate 2-Bromo-3-(R1)-pyridin-4-amine Step1->Intermediate Mild Conditions Step2 Step 2: C-Br Coupling (More Forcing Conditions) Intermediate->Step2 Product 2-(R2)-3-(R1)-pyridin-4-amine Step2->Product R1 ≠ R2

Caption: Workflow for sequential cross-coupling reactions.

References

  • BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl....
  • Benchchem. Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. Sonogashira coupling.
  • Benchchem. Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • PubMed Central.
  • NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Benchchem. Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.
  • ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
  • Benchchem. Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • NIH. Organoborane coupling reactions (Suzuki coupling).
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides.
  • ACS Publications. Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
  • Benchchem.
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Synthesis of Novel Heterocyclic Compounds from 2-Bromo-3-iodopyridin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 2-Bromo-3-iodopyridin-4-amine in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Heterocyclic compounds, particularly those containing the pyridine scaffold, are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic functionalization of the pyridine ring is therefore a cornerstone of synthetic efforts in this field. 2-Bromo-3-iodopyridin-4-amine has emerged as a preeminent building block for the synthesis of complex heterocyclic systems, primarily due to the differential reactivity of its halogen substituents. This unique characteristic allows for a programmed, sequential introduction of diverse chemical moieties, providing a powerful platform for the construction of libraries of compounds for structure-activity relationship (SAR) studies, especially in the development of kinase inhibitors for oncology and inflammatory diseases.[1]

This technical guide provides an in-depth exploration of the synthetic utility of 2-Bromo-3-iodopyridin-4-amine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles that govern the experimental choices.

Understanding the Reactivity Landscape: A Tale of Two Halogens

The synthetic prowess of 2-Bromo-3-iodopyridin-4-amine lies in the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such transformations is I > Br > Cl.[2] This hierarchy is a direct consequence of the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3]

This disparity in reactivity allows for the selective functionalization of the C-3 position (iodine) under milder reaction conditions, while the C-2 position (bromine) remains intact for subsequent transformations under more forcing conditions. The presence of the electron-donating amino group at the C-4 position further influences the electronic properties of the pyridine ring, enhancing its nucleophilicity and potentially modulating the reactivity of the adjacent halogen atoms.

Caption: Sequential functionalization strategy for 2-Bromo-3-iodopyridin-4-amine.

Part 1: Sequential Cross-Coupling Reactions - A Gateway to Molecular Diversity

The ability to perform sequential cross-coupling reactions on 2-Bromo-3-iodopyridin-4-amine is a powerful tool for generating a diverse range of substituted pyridines. The following protocols provide a starting point for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, targeting the more reactive C-3 iodo position first.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. By carefully selecting the catalyst and reaction conditions, a high degree of selectivity for the C-3 position can be achieved.

Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-Bromo-3-iodopyridin-4-amine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water, 4:1).

  • Reaction Execution: Heat the mixture to a controlled temperature (typically 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-904-1285-95
PdCl₂(dppf)K₃PO₄Dioxane90-1006-1680-90
Pd(OAc)₂ / SPhosCs₂CO₃Toluene/H₂O80-1002-890-98

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Selective Sonogashira Coupling at the C-3 Position

The Sonogashira coupling is a powerful tool for introducing alkynyl moieties, which are valuable functional groups in medicinal chemistry.

Methodology:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-3-iodopyridin-4-amine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add an anhydrous and degassed amine base (e.g., triethylamine or diisopropylamine) and a suitable solvent (e.g., THF or DMF).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[4]

Pd CatalystCu Co-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-402-880-95
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF40-604-1275-90

Table 2: Representative Conditions for Selective Sonogashira Coupling.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-3 Position

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of a vast array of biologically active molecules.[5]

Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with 2-Bromo-3-iodopyridin-4-amine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.[6][7]

Pd Pre-catalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Dioxane90-11012-2470-85
Pd(OAc)₂RuPhosNaOtBuToluene80-1008-1875-90

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination.

Part 2: Synthesis of Fused Heterocyclic Systems - Building Complexity

Following the initial functionalization of the C-3 position, the remaining C-2 bromine atom and the C-4 amino group serve as handles for the construction of fused heterocyclic systems.

Protocol 4: Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

Thieno[2,3-b]pyridines are an important class of heterocyclic compounds with a wide range of biological activities.[8][9] A common strategy for their synthesis involves a Gewald-type reaction.

Methodology:

  • Initial Functionalization: Perform a Sonogashira coupling at the C-3 position of 2-Bromo-3-iodopyridin-4-amine with a suitable terminal alkyne.

  • Cyclization: The resulting 3-alkynyl-2-bromopyridin-4-amine can then undergo an intramolecular cyclization. A common approach involves a palladium-catalyzed reaction with a sulfur source, such as Na₂S or Lawesson's reagent, to construct the thiophene ring.

Illustrative Example: Synthesis of a Substituted Thieno[2,3-b]pyridine

  • Step A: Sonogashira Coupling: React 2-Bromo-3-iodopyridin-4-amine with phenylacetylene under the conditions outlined in Protocol 2 to yield 4-amino-2-bromo-3-(phenylethynyl)pyridine.

  • Step B: Intramolecular Cyclization: To a solution of 4-amino-2-bromo-3-(phenylethynyl)pyridine (1.0 equiv.) in a suitable solvent like DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a sulfur source (e.g., Na₂S·9H₂O, 2.0 equiv.). Heat the mixture to 100-120 °C and monitor the reaction. Upon completion, perform an aqueous work-up and purify by column chromatography to afford the desired thieno[2,3-b]pyridine derivative.

Caption: Synthetic pathway to Thieno[2,3-b]pyridines.

Protocol 5: Synthesis of Furo[2,3-b]pyridines via Intramolecular O-Arylation

Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are another class of heterocycles with significant biological activity.[4] Their synthesis can be achieved through an intramolecular O-arylation.

Methodology:

  • Initial Functionalization: Introduce a hydroxyl group at a position ortho to the C-2 bromine. This can be achieved, for example, by a Suzuki coupling of 2-Bromo-3-iodopyridin-4-amine with a boronic acid bearing a protected hydroxyl group, followed by deprotection.

  • Intramolecular Cyclization: The resulting 2-bromo-3-(hydroxyphenyl)pyridin-4-amine can undergo an intramolecular copper or palladium-catalyzed O-arylation to form the furan ring.

Illustrative Example:

  • Step A: Suzuki Coupling: Couple 2-Bromo-3-iodopyridin-4-amine with 2-(methoxymethoxy)phenylboronic acid using the conditions from Protocol 1.

  • Step B: Deprotection: Remove the MOM protecting group under acidic conditions to yield 2-(2-bromo-4-aminopyridin-3-yl)phenol.

  • Step C: Intramolecular O-Arylation: Treat the product from Step B with a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃) in a high-boiling solvent like DMF or DMSO at elevated temperatures to effect the intramolecular cyclization.

Protocol 6: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a broad spectrum of biological activities, including kinase inhibition.[10]

Methodology:

  • Initial Functionalization: A versatile approach involves the introduction of a cyano group at the C-3 position via a Rosenmund-von Braun reaction on the 3-iodo intermediate, or by direct cyanation of the 3-bromo-4-aminopyridine precursor.

  • Cyclization with a One-Carbon Synthon: The resulting 2-bromo-4-amino-3-cyanopyridine can be cyclized with a one-carbon synthon, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA), to construct the pyrimidine ring. The bromine at the C-2 position can then be further functionalized.

Illustrative Example:

  • Step A: Cyanation: React 2-bromo-4-aminopyridine with a cyanide source (e.g., CuCN) in a high-boiling solvent like DMF or NMP at elevated temperatures.

  • Step B: Cyclization: Reflux the resulting 2-bromo-4-amino-3-cyanopyridine in formamide to yield the corresponding 7-bromo-pyrido[2,3-d]pyrimidin-4-amine.

  • Step C: Further Functionalization: The 7-bromo-pyrido[2,3-d]pyrimidin-4-amine can then be subjected to various cross-coupling reactions to introduce diversity at the 7-position.

Conclusion

2-Bromo-3-iodopyridin-4-amine stands as a testament to the power of strategic molecular design in synthetic chemistry. Its differential halogen reactivity provides a reliable and versatile platform for the programmed synthesis of a wide array of novel heterocyclic compounds. The protocols and principles outlined in this guide are intended to empower researchers to harness the full potential of this valuable building block in their quest for the next generation of therapeutic agents. By understanding the underlying mechanistic principles, scientists can not only replicate these procedures but also rationally design new synthetic routes to previously inaccessible molecular scaffolds.

References

  • Deau, E., Loidreau, Y., Marchand, P., Nourrisson, M. R., Loaëc, N., Meijer, L., Levacher, V., & Besson, T. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & medicinal chemistry letters, 23(24), 6789–6793. [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Shahat, M. (2014). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]quinolines. Molecules (Basel, Switzerland), 19(7), 9118–9130. [Link]

  • Li, X., Zhang, Y., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
  • Oreate AI. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
  • Patel, H., et al. (2018). Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. Bioorganic & Medicinal Chemistry Letters, 28(12), 2141-2148.
  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11089-11105.
  • BenchChem. (2025). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
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  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • ChemicalBook. (2024, July 24). 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0.
  • El-Sayed, N. N. E. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. International Journal of Molecular Sciences, 13(5), 5427–5439.
  • Fayed, E. A., et al. (2021). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[11][12]pyridine scaffold. ResearchGate.

  • Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Zhang, Y., et al. (2020). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & medicinal chemistry letters, 30(1), 126768.
  • Zare, A., et al. (2018). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 27(4), 1149-1158.
  • Buchwald, S. L. (2008). The development of catalysts for the palladium-catalyzed amination of aryl halides.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
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  • El-Gazzar, A. B. A., et al. (2021). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 26(11), 3185.

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Application Note & Protocol: A Scalable Synthesis of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-3-iodopyridin-4-amine is a pivotal heterocyclic intermediate, offering a strategically functionalized pyridine core for the synthesis of complex molecular architectures. Its derivatives are particularly significant in drug discovery and development, serving as key building blocks for novel therapeutic agents, including kinase inhibitors for targeted cancer therapy.[1] This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 2-Bromo-3-iodopyridin-4-amine. We delve into the mechanistic rationale behind the synthetic strategy, present a detailed and reproducible step-by-step protocol, and address critical aspects of process safety, optimization, and product characterization. This guide is designed for researchers, chemists, and process development professionals aiming to streamline the production of this valuable intermediate.

Introduction: The Strategic Importance of 2-Bromo-3-iodopyridin-4-amine

Polysubstituted pyridine scaffolds are prevalent in a vast array of pharmaceuticals and functional materials.[2] The unique arrangement of a bromine atom, an iodine atom, and an amine group on the pyridine ring makes 2-Bromo-3-iodopyridin-4-amine an exceptionally versatile reagent. The differential reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3] This regioselectivity is highly advantageous, enabling medicinal chemists to construct diverse molecular libraries efficiently and accelerate the exploration of chemical space for novel drug candidates.[3]

The synthetic route detailed herein employs a direct electrophilic iodination of 2-Bromo-4-aminopyridine. This method is robust, scalable, and offers excellent control over regioselectivity, making it suitable for industrial applications.

Mechanistic Rationale and Synthetic Strategy

The core of this synthesis is a regioselective electrophilic aromatic substitution. The reaction transforms the readily available 2-Bromo-4-aminopyridine into the desired 2-Bromo-3-iodopyridin-4-amine.

Reaction Scheme:

Figure 1: Synthesis of 2-Bromo-3-iodopyridin-4-amine from 2-Bromo-4-aminopyridine.

The Principle of Regioselectivity

The pyridine ring is generally electron-deficient, which can make electrophilic substitution challenging.[4] However, the presence of the strongly activating amino (-NH₂) group at the C4 position significantly enhances the nucleophilicity of the ring. The -NH₂ group is an ortho, para-director. In this substrate, the positions ortho to the amine are C3 and C5. The C2 position is occupied by a bromine atom. Therefore, electrophilic attack is highly favored at the C3 position. This inherent electronic preference is the foundation for the high regioselectivity of this protocol.

Choice of Iodinating Agent

For this transformation, Iodine Monochloride (ICl) is selected as the iodinating agent. ICl is a potent source of an electrophilic iodine species (I⁺) due to the polarization of the I-Cl bond. It is highly effective for the iodination of activated aromatic systems.[5] Alternative methods, such as using a mixture of an iodide salt and an oxidizing agent (e.g., KI/KIO₃ or NaI/Chloramine-T), can also be effective but ICl often provides a more direct and controlled reaction.[6][7]

Detailed Experimental Protocol: Gram to Kilogram Scale

This protocol is designed for scalability. Appropriate adjustments to equipment and handling procedures are necessary when moving to a larger scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier Notes
2-Bromo-4-aminopyridine84487-10-5C₅H₅BrN₂≥97%Starting Material
Iodine Monochloride (1.0 M in CH₂Cl₂)7790-99-0ICl1.0 M SolutionIodinating Agent
Glacial Acetic Acid64-19-7C₂H₄O₂ACS GradeSolvent
Sodium Bicarbonate144-55-6NaHCO₃Saturated Sol.Quenching Agent
Sodium Thiosulfate7772-98-7Na₂S₂O₃10% (w/v) Sol.For I₂ removal
Ethyl Acetate141-78-6C₄H₈O₂ACS GradeExtraction Solvent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄GranularDrying Agent
Equipment
  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel for controlled liquid addition.

  • Filtration apparatus (Büchner funnel or Nutsche filter).

  • Rotary evaporator.

  • Vacuum oven.

  • Standard laboratory glassware.

Step-by-Step Synthesis Workflow

The overall process from setup to final product is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Prep Reactor Setup & Inerting Charge Charge 2-Bromo-4-aminopyridine & Acetic Acid Prep->Charge Cool Cool Reactor to 10-15°C Charge->Cool Add_ICl Slowly Add ICl Solution (Maintain T < 25°C) Cool->Add_ICl Stir Stir at Room Temp (Monitor by TLC/HPLC) Add_ICl->Stir Quench Quench with NaHCO₃ & Na₂S₂O₃ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Recrystallize or Column Chromatography Concentrate->Purify Dry_Final Dry Product Under Vacuum Purify->Dry_Final Analyze Characterize by NMR, MS, HPLC Dry_Final->Analyze

Caption: Scalable workflow for 2-Bromo-3-iodopyridin-4-amine synthesis.

Detailed Procedure
  • Reaction Setup: Assemble a dry reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet. Purge the vessel with nitrogen for 15-20 minutes.

  • Charging Reagents: To the reactor, add 2-Bromo-4-aminopyridine (1.0 eq.) followed by glacial acetic acid (approx. 5-10 mL per gram of starting material). Begin stirring to form a slurry or solution.

  • Cooling: Cool the reaction mixture to 10-15°C using a circulating chiller.

  • Iodination: Slowly add the Iodine Monochloride solution (1.1 eq.) dropwise via an addition funnel over 1-2 hours. Causality: A slow addition rate is crucial to maintain temperature control, as the reaction is exothermic. This minimizes the formation of potential side products. Maintain the internal temperature below 25°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[5]

  • Quenching: Once the reaction is complete, cool the mixture back to 10-15°C. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acetic acid until gas evolution ceases. Then, add 10% sodium thiosulfate solution to quench any unreacted iodine/ICl (indicated by the disappearance of any brown color).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.[5]

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel for higher purity.[2]

Process Safety and Handling

Handling halogenated compounds and strong acids requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Engineering Controls: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust.[10][11]

  • Handling Precautions: Avoid contact with skin and eyes.[11] Prevent the formation of dust and aerosols.[9] Grounding of equipment may be necessary to prevent static discharge.[10]

  • Spill & Emergency: In case of skin contact, wash off with soap and plenty of water.[8] For eye contact, rinse thoroughly with water for at least 15 minutes and seek medical attention.[12] Have appropriate spill kits (absorbent materials) and fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam) readily available.[8]

  • Waste Disposal: Dispose of all chemical waste, including halogenated organic solvents and solids, in appropriately labeled containers according to institutional and local environmental regulations. Do not let the product enter drains.[8]

Optimization and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive iodinating agent.- Extend reaction time and monitor by HPLC.- Use a fresh, verified batch of Iodine Monochloride solution.
Low Yield - Product loss during work-up/extraction.- Decomposition of the product.- Ensure pH is basic (>8) during extraction to keep the amine product in the organic phase.- Avoid excessive heat during solvent removal.
Formation of Di-iodinated Byproduct - Excess iodinating agent.- Reaction temperature too high.- Use a controlled stoichiometry of ICl (1.05-1.1 equivalents).- Maintain strict temperature control (<25°C) during ICl addition.[13]
Product Discoloration - Presence of residual iodine.- Oxidation of the amine group.- Ensure a thorough wash with sodium thiosulfate solution during work-up.- Consider treating a solution of the crude product with activated charcoal before final crystallization/purification.[13]

Characterization of 2-Bromo-3-iodopyridin-4-amine

The identity and purity of the final product should be confirmed using standard analytical techniques.[14]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of 2-Bromo-3-iodopyridin-4-amine. The method leverages a regioselective electrophilic iodination that is both efficient and high-yielding. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, research and development professionals can confidently produce this critical building block on a large scale, facilitating the advancement of new pharmaceutical and agrochemical entities.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.

  • Fisher Scientific. SAFETY DATA SHEET: 2-(2-bromo-4-pyridyl)propan-2-ol.

  • Fisher Scientific. SAFETY DATA SHEET: 3-Bromopyridine.

  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Amino-5-bromopyrazine.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery.

  • Benchchem. Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis.

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2434–2443.

  • AK Scientific, Inc. SAFETY DATA SHEET: 3-Bromo-2-iodopyridine.

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

  • LookChem. SAFETY DATA SHEET: 4-Amino-3-bromopyridine.

  • Guidechem. How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?.

  • Benchchem. Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine.

  • Singh, V., et al. (2018). An efficient, green and sustainable protocol for oxidative halogenation of anilides and some heterocyclic compounds using oxone and sodium halides. ChemistrySelect, 3(34), 9848-9852.

  • ResearchGate. C−H halogenation (Cl/Br) in 2‐aminopyridine and 2‐aminodiazine system.

  • ResearchGate. (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.

  • Boyd, S., et al. (2023). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.

  • Ark Pharma Scientific Limited. 2-bromo-3-iodopyridin-4-amine.

  • Benchchem. optimizing reaction yield for 4-Amino-3-iodopyridine synthesis.

  • Atlanchim Pharma. Scientific Letter N°10: Recent Advances in the Synthesis of Substituted Pyridines.

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

  • ResearchGate. Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst.

  • ChemicalBook. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.

  • ResearchGate. Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes.

  • MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.

  • BLD Pharm. 2-Bromo-3-fluoropyridin-4-amine.

  • ChemicalBook. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.

  • PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.

  • ResearchGate. Iodination of Proteins by IPy 2 BF 4 , a New Tool in Protein Chemistry.

  • Semantic Scholar. Isodesmic C(sp2)-H Iodination of 2-Phenethylamines Directed by Native Primary Amino Groups.

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Application Notes & Protocols: The Strategic Use of 2-Bromo-3-iodopyridin-4-amine in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Dual-Functionality Fragment for Covalent Targeting

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification, leading to multiple approved therapeutics.[1] The strategy leverages the high efficiency of small, low-complexity molecules ("fragments") to explore the chemical space of a protein target.[1] Recently, the deliberate use of electrophilic fragments to form covalent bonds with target proteins has gained significant traction, driven by the clinical success of targeted covalent inhibitors.[2] This approach can capture weak initial binding events and provide potent, durable target engagement, often unlocking targets previously considered "undruggable."[3]

Within the arsenal of covalent fragments, 2-Bromo-3-iodopyridin-4-amine stands out as a particularly strategic starting point. Its unique dihalogenated pyridine scaffold offers dual functionality: a moderately reactive site for initial covalent screening and a secondary, tunable site for subsequent hit-to-lead optimization. This guide provides an in-depth analysis of the chemical principles behind its use and detailed protocols for its application in a typical FBDD campaign.

The Chemical Rationale: Exploiting Differential Reactivity

The utility of 2-Bromo-3-iodopyridin-4-amine is rooted in the differential reactivity of its two halogen substituents on an electron-deficient pyridine ring.

  • The Primary Reactive Site (C2-Bromine): The bromine atom at the 2-position, activated by the ring nitrogen, is a moderately reactive electrophile. It is susceptible to nucleophilic aromatic substitution (SNAr) by potent nucleophiles, most notably the thiol group of cysteine residues within a protein's binding pocket. This reaction is highly dependent on proximity and orientation, meaning the covalent bond formation is "catalyzed" by the initial non-covalent binding of the fragment to the target.[4] This "quiescent" reactivity is ideal for screening, as it minimizes non-specific labeling of proteins in a complex biological system while still allowing for efficient capture of binding events at the target site.[4]

  • The Secondary Optimization Site (C3-Iodine): The iodine atom at the 3-position is significantly less reactive towards SNAr but serves as an excellent handle for traditional cross-coupling chemistries, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions.[5] Once a covalent hit is confirmed through the C2-bromo linkage, the C3-iodo position provides a well-defined vector for synthetic elaboration.[6] This allows medicinal chemists to systematically "grow" the fragment into the surrounding binding pocket to gain potency and selectivity, without altering the core covalent-binding motif.

FeatureC2-BromineC3-Iodine
Primary Role Covalent "Warhead" for ScreeningVector for Hit-to-Lead Optimization
Reactivity Moderate electrophile for SNAr with thiolsExcellent handle for Pd-catalyzed cross-coupling
FBDD Stage Hit Identification & ValidationLead Optimization

Core Experimental Workflow & Protocols

The application of 2-Bromo-3-iodopyridin-4-amine in FBDD follows a structured, multi-stage process designed to identify covalent binders and rapidly advance them.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization A Library Preparation (Fragment QC) B Primary Screen (Intact Protein MS) A->B Incubate fragment with target protein C Hit Confirmation (Dose-Response MS) B->C Analyze mass shift for covalent adduct D Site of Modification Mapping (Peptide Mass Fingerprinting) C->D Proteolytic digest & LC-MS/MS E Structural Biology (X-ray Crystallography) D->E Confirm binding pose & covalent linkage F Structure-Guided Design (Identify Growth Vectors) E->F G Synthetic Elaboration (Cross-Coupling at C3-Iodo) F->G Synthesize analogs H Iterative SAR (Biochemical & Cellular Assays) G->H Test new compounds H->F Refine design

FBDD Campaign Workflow using 2-Bromo-3-iodopyridin-4-amine.
Protocol 3.1: Primary Screen via Intact Protein Mass Spectrometry

This protocol is the workhorse for identifying covalent fragments. It relies on detecting a specific mass shift in the target protein corresponding to the addition of the fragment.[3][7]

Causality: Intact protein LC-MS is favored for primary screening due to its high throughput, sensitivity, and direct detection of the covalent event.[7][8] It provides an unambiguous readout (mass of protein + mass of fragment) that confirms a reaction has occurred.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of 2-Bromo-3-iodopyridin-4-amine at 100 mM in DMSO.

    • Dilute the purified target protein to a final concentration of 5-10 µM in a suitable, non-thiol containing buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Incubation:

    • In a 96-well plate, add 1 µL of the fragment stock solution to 99 µL of the protein solution for a final fragment concentration of 1 mM. Include a DMSO-only control.

    • Incubate the plate at room temperature for 4 to 24 hours. The incubation time may need to be optimized based on the target's reactivity.

  • Analysis:

    • Quench the reaction by adding 10 µL of 1% formic acid.

    • Inject 5-10 µL of the sample onto a reverse-phase C4 or C8 column connected to a high-resolution mass spectrometer (e.g., Q-TOF).

    • Acquire mass spectra over the expected range for the protein.

    • Deconvolute the raw spectra to obtain the zero-charge mass of the protein.

  • Hit Identification:

    • Compare the mass of the protein in the fragment-treated sample to the DMSO control.

    • A mass shift corresponding to the molecular weight of the fragment minus HBr (+217.88 Da) indicates a successful covalent binding event.

Protocol 3.2: Site of Modification Mapping via Peptide Mass Fingerprinting

Once a hit is confirmed, it is critical to identify which specific cysteine residue has been modified.

Causality: This validation step ensures the fragment is binding to a specific, intended site rather than a highly reactive, solvent-exposed cysteine elsewhere on the protein. It provides the first piece of structural information for downstream design.

Step-by-Step Methodology:

  • Reaction & Denaturation:

    • Scale up the reaction from Protocol 3.1 to obtain ~50-100 µg of modified protein.

    • Denature the protein by adding urea to a final concentration of 8 M.

  • Reduction & Alkylation (Control):

    • Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 37°C.

    • Alkylate all remaining free cysteines by adding iodoacetamide to 25 mM and incubating for 30 minutes in the dark. This "caps" any unmodified cysteines.

  • Digestion:

    • Dilute the sample 4-fold with buffer to reduce the urea concentration to 2 M.

    • Add a protease (e.g., Trypsin/Lys-C mix) at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest and analyze the peptide mixture using a high-resolution tandem mass spectrometer (e.g., Orbitrap).

    • Search the MS/MS data against the protein's sequence, specifying a variable modification on cysteine corresponding to the mass of the adducted fragment (+217.88 Da).

    • The identified peptide will pinpoint the exact site of covalent modification.

Mechanism of Action: Visualizing Covalent Engagement

The core reaction is a nucleophilic aromatic substitution where a deprotonated cysteine residue (thiolate) on the target protein attacks the electron-deficient carbon atom bearing the bromine.

Covalent modification of a Cysteine residue.

Note: The diagram above is a conceptual representation. The actual chemical structures would replace the placeholder images.

Conclusion and Future Directions

2-Bromo-3-iodopyridin-4-amine is a highly valuable tool in modern covalent FBDD. Its pre-installed, dual-functionality scaffold provides a distinct advantage by collapsing the timeline between hit identification and lead optimization. The moderately reactive bromo group is well-suited for selective cysteine targeting in initial screens, while the iodo group offers a robust, orthogonal handle for synthetic elaboration based on structural data. By employing the systematic workflows and protocols outlined in this guide, research teams can effectively leverage this fragment to prosecute challenging drug targets and accelerate the discovery of novel covalent therapeutics.

References

  • ResearchGate. (n.d.). Title. (a) General techniques available for covalent fragment... [Diagram]. Available at: [Link]

  • Drug Target Review. (2021). Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. Available at: [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • Wiley Online Library. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Available at: [Link]

  • YouTube. (2022). Fragment-Based Drug Discovery — Hitting Targets Using the Right Chemistry and Expertise Alliances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Available at: [Link]

  • Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 2-Bromo-3-iodopyridin-4-amine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-3-iodopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for higher yields and purity.

Introduction: The Challenge of 2-Bromo-3-iodopyridin-4-amine

2-Bromo-3-iodopyridin-4-amine is a valuable building block in medicinal chemistry, but its structure presents unique challenges in Suzuki-Miyaura coupling reactions. The presence of two different halogens, steric hindrance from the substituents on the pyridine ring, and the coordinating nature of the pyridine nitrogen and the amino group can all contribute to low yields and the formation of side products. This guide provides a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: I am getting no reaction or a very low yield. Where should I start troubleshooting?

A1: When facing a failed or low-yielding reaction, it's best to start by verifying the fundamentals of your reaction setup. Here is a checklist of common culprits:

  • Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were adequately degassed.[1][2]

  • Reagent Quality: Verify the quality and purity of your starting materials, especially the boronic acid, which can degrade over time. The palladium catalyst and phosphine ligands can also degrade with improper storage.

  • Base Activation: The base is crucial for activating the boronic acid for transmetalation.[3][4] Ensure you are using a suitable base (see Q3) and that it is of good quality. For solid bases like K₃PO₄, ensure they are finely powdered to maximize surface area.[5]

  • Temperature: Ensure your reaction is being heated to the appropriate temperature. Check the accuracy of your hot plate or oil bath.

Q2: I am observing a mixture of products. What are the likely side reactions?

A2: With 2-Bromo-3-iodopyridin-4-amine, there are several common side reactions that can lead to a complex product mixture:

  • Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid. It is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1][6]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by high temperatures and the presence of water.[7]

  • Dehalogenation: The bromo or iodo group is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.[1]

  • Reaction at the Bromine Position: While the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, some reaction at the bromine position can occur, especially at higher temperatures or with prolonged reaction times.[8][9]

Below is a flowchart to help diagnose the likely cause of your low yield based on the observed side products.

G start Low Yield Observed homocoupling Significant Homocoupling of Boronic Acid start->homocoupling deboronation Significant Protodeboronation start->deboronation dehalogenation Significant Dehalogenation start->dehalogenation mixed_coupling Mixture of Iodo and Bromo Coupling start->mixed_coupling cause_oxygen Potential Cause: Oxygen in reaction homocoupling->cause_oxygen cause_temp Potential Cause: Temperature too high or prolonged reaction time deboronation->cause_temp cause_hydride Potential Cause: Hydride source present dehalogenation->cause_hydride cause_conditions Potential Cause: Reaction conditions too harsh mixed_coupling->cause_conditions solution_degas Solution: Improve degassing of solvents and reaction vessel cause_oxygen->solution_degas solution_temp Solution: Lower temperature, monitor reaction closely cause_temp->solution_temp solution_solvent Solution: Use anhydrous solvents, choose non-hydride donating solvents cause_hydride->solution_solvent solution_milder Solution: Use milder base, lower temperature cause_conditions->solution_milder

Troubleshooting Flowchart for Side Reactions

Q3: How do I choose the right catalyst, ligand, and base for this substrate?

A3: The choice of catalyst, ligand, and base is critical for a successful Suzuki reaction with this sterically hindered and potentially coordinating substrate.

ComponentRecommendationRationale
Palladium Pre-catalyst Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂These are common and effective palladium sources. Pd(PPh₃)₄ can be used directly, while Pd₂(dba)₃ and Pd(OAc)₂ require the addition of a phosphine ligand.
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃)The steric bulk of these ligands can promote reductive elimination and may help to mitigate catalyst inhibition by the pyridine nitrogen.[6][10] Electron-rich ligands facilitate the oxidative addition step.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃These are effective bases for Suzuki couplings. K₃PO₄ and Cs₂CO₃ are stronger bases and are often used in challenging couplings. The choice of base can also influence selectivity.[1][8]
Solvent Aprotic polar solvents (e.g., 1,4-Dioxane, THF, DMF) often with a small amount of water.The water is often necessary to solubilize the base and facilitate the reaction. However, too much water can promote protodeboronation. A common ratio is 4:1 or 5:1 organic solvent to water.

In-Depth Troubleshooting Guides

Scenario 1: Reaction is sluggish or stalls at partial conversion.

Possible Cause: Catalyst inhibition or deactivation. The Lewis basic nitrogen of the pyridine ring and the adjacent amino group can coordinate to the palladium center, inhibiting its catalytic activity.

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in the palladium catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.

  • Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands from the Buchwald family (e.g., XPhos, SPhos) are often more effective for heteroaromatic substrates as they can promote the desired catalytic steps and are less prone to catalyst inhibition.[10]

  • Consider a Different Palladium Pre-catalyst: If you are using Pd(OAc)₂, try a pre-catalyst like Pd₂(dba)₃.

Experimental Protocol: Screening of Catalysts and Ligands

  • To a series of oven-dried reaction vials, add 2-Bromo-3-iodopyridin-4-amine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • To each vial, add a different palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%).

  • Evacuate and backfill each vial with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture) to each vial.

  • Heat the reactions to 80-100 °C and monitor by LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare reaction rates and product formation.

Scenario 2: Significant formation of the debrominated or deiodinated starting material.

Possible Cause: Presence of a hydride source in the reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade solvents.

  • Solvent Choice: Some solvents, like isopropanol, can act as hydride donors. Stick to solvents like dioxane, THF, or toluene.

  • Base Purity: Ensure the base is not contaminated with species that could act as a hydride source.

Scenario 3: Lack of regioselectivity, with coupling occurring at both the iodo and bromo positions.

Possible Cause: Reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-I and C-Br bonds.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 60-70 °C) and slowly increase if the reaction is not proceeding.

  • Use a Milder Base: A weaker base like K₂CO₃ may provide greater selectivity for the more reactive C-I bond.

  • Monitor Reaction Time: Use LC-MS to monitor the reaction progress. Stop the reaction once the starting material has been consumed to prevent subsequent reaction at the less reactive C-Br bond.[8]

Experimental Protocol: Optimization for Regioselectivity

  • Set up parallel reactions with 2-Bromo-3-iodopyridin-4-amine (1.0 equiv.), boronic acid (1.1 equiv.), and your chosen catalyst system.

  • In separate vials, use different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and run the reactions at different temperatures (e.g., 70 °C, 85 °C, 100 °C).

  • Take aliquots from each reaction at 1-hour intervals and analyze by LC-MS to determine the ratio of mono-coupled product to di-coupled product and remaining starting material. This will help you identify the optimal conditions for selective mono-coupling at the iodo position.

Below is a diagram illustrating the general catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl R-X Transmetal Transmetalation PdII_Both R-Pd(II)L_n-R' PdII_Aryl->PdII_Both [R'-B(OH)₃]⁻ PdII_Both->Pd0 R-R' RedElim Reductive Elimination Product R-R' ArylHalide R-X BoronicAcid R'-B(OH)₂ Borate [R'-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base

The Suzuki-Miyaura Catalytic Cycle

By systematically addressing these common issues, you can significantly improve the yield and purity of your Suzuki-Miyaura reactions with 2-Bromo-3-iodopyridin-4-amine.

References

  • Malig, T. C., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Retrieved from [Link]

  • Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

  • IJPCSONLINE. (n.d.). A Review on Palladium Catalyzed Coupling Reactions. Retrieved from [Link]

  • NSF Public Access Repository. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of the reaction conditions a. Retrieved from [Link]

  • National Institutes of Health. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 2-bromo-3-iodopyridin-4-amine. Retrieved from [Link]

  • PubMed Central. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-3-iodopyridin-4-amine (CAS: 1300750-77-9). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining this crucial building block with high purity. The unique substitution pattern of this compound presents specific purification challenges, which this guide aims to address with practical, field-proven insights.

Introduction

2-Bromo-3-iodopyridin-4-amine is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in oncology.[1][2] The presence of amino, bromo, and iodo groups on the pyridine ring makes it a versatile synthon, but also introduces challenges in its purification.[2] Common issues include the removal of structurally similar impurities, potential for decomposition, and achieving high recovery. This guide is structured to provide logical workflows and solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude 2-Bromo-3-iodopyridin-4-amine?

A1: The most frequently employed and effective method is flash column chromatography on silica gel.[3][4] This technique allows for the separation of the desired product from starting materials and byproducts based on differences in polarity.

Q2: What is a good starting solvent system for column chromatography?

A2: A gradient of ethyl acetate in hexanes is a common and effective starting point.[3][4][5] Typically, a shallow gradient from 0% to 20% ethyl acetate in hexanes provides good separation. The optimal gradient will depend on the specific impurity profile of your crude material, which should be assessed by Thin Layer Chromatography (TLC) beforehand.

Q3: Can I use recrystallization to purify this compound?

A3: Yes, recrystallization can be a very effective method, especially for polishing material that is already of moderate purity (>90%).[1][6] The key is to identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature.[6][7] Mixtures of ethanol and water or ethyl acetate and hexanes are good starting points for screening.

Q4: My purified compound has a yellowish or brownish tint. What could be the cause?

A4: A persistent color after purification often indicates the presence of trace amounts of residual iodine or oxidized impurities.[5] A wash with a dilute aqueous solution of sodium thiosulfate during the work-up can help remove residual iodine.[3][4] If the color persists after chromatography, a second purification step like recrystallization or a charcoal treatment might be necessary.

Q5: Is 2-Bromo-3-iodopyridin-4-amine sensitive to acidic conditions?

A5: Yes, like many pyridine derivatives, the pyridine nitrogen can be protonated under acidic conditions, which can affect its solubility and retention on silica gel.[5] Some halogenated pyridines can also be sensitive to acidic silica gel, potentially leading to decomposition.[5] If you suspect this is an issue, you can use deactivated (neutral) silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[5]

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 2-Bromo-3-iodopyridin-4-amine.

Problem 1: Co-elution of Impurities in Column Chromatography

Symptom: TLC analysis of collected fractions shows one or more impurities consistently eluting with the desired product.

Potential Causes & Solutions:

  • Inadequate Solvent System: The polarity of the eluent may not be optimal for resolving the product from a closely related impurity.

    • Solution: Screen a variety of solvent systems with different selectivities. Consider switching from an ethyl acetate/hexanes system to a dichloromethane/methanol or a toluene/acetone system. Running a shallower gradient can also significantly improve resolution.[5]

  • Structurally Similar Impurities: The crude mixture may contain isomers (e.g., 2-Bromo-5-iodopyridin-3-amine) or related compounds (e.g., 2-amino-3,5-dibromopyridine) that have very similar polarities to the target compound.[1][8]

    • Solution: Employing a high-performance silica gel with a smaller particle size can enhance separation efficiency.[5] Alternatively, a different purification technique, such as preparative HPLC or recrystallization, may be necessary.

  • Column Overloading: Applying too much crude material to the column can lead to broad peaks and poor separation.

    • Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Problem 2: Low Recovery After Purification

Symptom: The isolated yield of the pure compound is significantly lower than expected based on the crude weight and estimated purity.

Potential Causes & Solutions:

  • Product Decomposition on Silica Gel: As mentioned in the FAQs, some halogenated pyridines can be unstable on standard silica gel.[5]

    • Solution: Use deactivated silica gel or add a basic modifier like triethylamine to the eluent.[5] Minimizing the time the compound spends on the column by running the chromatography as quickly as possible without sacrificing resolution can also help.

  • Product Loss During Work-up: The compound may have some solubility in the aqueous phase, especially if the pH is not controlled.

    • Solution: During aqueous extractions, ensure the pH is neutral or slightly basic to prevent protonation of the pyridine nitrogen.[5] Washing the combined organic layers with brine can reduce the amount of dissolved water and, consequently, the loss of any slightly water-soluble product.[5]

  • Incomplete Crystallization: During recrystallization, a significant amount of the product may remain dissolved in the mother liquor.

    • Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude solid.[9][10] After slow cooling to room temperature, placing the flask in an ice bath can help to maximize crystal formation.[9] The mother liquor can also be concentrated to obtain a second crop of crystals.[9]

Problem 3: Product Instability or Discoloration Upon Storage

Symptom: The purified, seemingly stable compound darkens or shows signs of decomposition over time.

Potential Causes & Solutions:

  • Light and Air Sensitivity: Halogenated and amino-substituted aromatic compounds can be sensitive to light and air, leading to gradual oxidation and discoloration.

    • Solution: Store the purified compound in an amber vial under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage).

  • Residual Acid or Base: Trace amounts of acid or base from the purification process can catalyze decomposition.

    • Solution: Ensure the final product is free of any residual acids or bases by performing a final neutral wash during the work-up and thoroughly drying the compound under high vacuum.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.[11]

Materials:

  • Crude 2-Bromo-3-iodopyridin-4-amine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Chromatography column

  • Collection tubes

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 9:1, 4:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column. Ensure the silica bed is compact and level. A small layer of sand can be added to the top to prevent disturbance.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent like 100% hexanes. Gradually increase the polarity by increasing the percentage of ethyl acetate in the eluent, following the gradient determined from your TLC analysis.

  • Fraction Collection: Collect fractions of a suitable volume and monitor their composition by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-Bromo-3-iodopyridin-4-amine.

Parameter Typical Value Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity and gradually increase.
Typical Gradient 0% to 20% Ethyl AcetateAdjust based on TLC analysis.
TLC Rf of Product ~0.2-0.3In the chosen eluent system for the column.
Protocol 2: Recrystallization

This protocol is for polishing the purity of the target compound.[6][7]

Materials:

  • Partially purified 2-Bromo-3-iodopyridin-4-amine

  • Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with swirling until the solid just dissolves.[10]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.[6]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visual Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.

Purification_Workflow start Crude Product (2-Bromo-3-iodopyridin-4-amine) tlc TLC Analysis start->tlc decision1 Purity Assessment tlc->decision1 chromatography Column Chromatography (Silica Gel, Hex/EtOAc) decision1->chromatography < 90% pure or multiple spots recrystallization Recrystallization (e.g., EtOH/H2O) decision1->recrystallization > 90% pure, minor impurities check_purity Check Purity (TLC, NMR) chromatography->check_purity recrystallization->check_purity end_product Pure Product (>98%) check_purity->chromatography Purity Not OK check_purity->end_product Purity OK

Caption: Decision tree for purification strategy.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine.
  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine.
  • Ark Pharma Scientific Limited. (n.d.). 2-bromo-3-iodopyridin-4-amine | CAS:1300750-77-9.
  • Wikipedia. (2023, December 2). Column chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved from [Link]

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research. Retrieved from [Link]

  • ACS Omega. (2026, January 6). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.

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Technical Support Center: Optimizing Selective Cross-Coupling of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective cross-coupling of 2-bromo-3-iodopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively functionalizing this versatile building block. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Understanding the Reactivity Landscape

The key to successfully optimizing reactions with 2-bromo-3-iodopyridin-4-amine lies in understanding the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend is governed by the bond dissociation energies, following the order: C-I > C-Br > C-Cl.[1][2] This inherent difference is the foundation for achieving high chemoselectivity. The primary objective is typically to selectively functionalize the more reactive C-I bond at the 3-position while leaving the C-Br bond at the 2-position intact for subsequent transformations.

However, the presence of the 4-amino group introduces an additional layer of complexity. The lone pair on the nitrogen can coordinate to the palladium catalyst, potentially influencing its activity and selectivity.[3][4] This guide will help you navigate these nuances to achieve your desired synthetic outcomes.

Troubleshooting Guide & FAQs

General Issues

Q1: My reaction is not proceeding, or the conversion is very low. What are the primary suspects?

A1: Low or no conversion is a common issue that can often be traced back to a few key factors:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Inadequate reduction can stall the reaction. Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen.[4]

  • Poor Reagent Quality: Ensure all your reagents, especially the boronic acid/ester in Suzuki couplings or the terminal alkyne in Sonogashira couplings, are pure. Solvents and bases must be anhydrous and thoroughly degassed.

  • Inhibitory Effect of the Amino Group: The 4-amino group on your substrate can coordinate to the palladium center, potentially leading to catalyst inhibition.[3] This is particularly relevant with certain ligand combinations.

  • Sub-optimal Temperature: While selectivity for the C-I bond is favored at lower temperatures, some activation energy is still required. If the reaction is sluggish at room temperature, gentle heating may be necessary.

Solution Workflow:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Verify Catalyst and Ligand Quality: Use fresh, high-quality palladium catalysts and ligands. If using a Pd(II) precatalyst, ensure your conditions are suitable for its reduction.

  • Optimize Ligand Choice: For substrates with coordinating groups like amines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial. These ligands can promote the desired catalytic steps and minimize catalyst inhibition.[5][6]

  • Gradual Temperature Increase: If the reaction is clean but slow at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and monitor the progress carefully by TLC or LC-MS.

Selectivity Issues

Q2: I am observing coupling at both the iodo and bromo positions. How can I improve selectivity for the C-I bond?

A2: Loss of selectivity is a critical issue when sequential functionalization is desired. The primary reason for this is that the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.

Strategies to Enhance C-I Selectivity:

  • Lower the Reaction Temperature: This is the most effective tool for controlling selectivity. Reactions at or near room temperature will strongly favor the more labile C-I bond.[6]

  • Choose a Milder Base: Strong bases can sometimes promote the reaction at the less reactive site. For Suzuki couplings, consider using milder bases like K₂CO₃ or NaHCO₃ before resorting to stronger ones like K₃PO₄ or Cs₂CO₃.

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of your coupling partner. An excess of the nucleophile can drive the reaction towards di-substitution.

  • Reduce Reaction Time: Monitor the reaction closely. Prolonged reaction times, even under mild conditions, can lead to a slow but steady reaction at the C-Br bond. Quench the reaction as soon as the desired mono-coupled product is formed in a satisfactory yield.

Suzuki Coupling Specifics

Q3: In my Suzuki coupling, I'm seeing significant homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) to Pd(II).

Minimizing Homocoupling:

  • Strict Oxygen Exclusion: This is the most critical factor. Ensure your reaction setup is meticulously purged of air.

  • Use a Pd(0) Source Directly: Using a catalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling that might occur during the in situ reduction of Pd(II) precatalysts.

  • Optimize Base and Solvent: The choice of base and solvent system can influence the rate of homocoupling versus cross-coupling. Screening different combinations can be beneficial.

Q4: I'm experiencing protodeboronation of my boronic acid. What can I do?

A4: Protodeboronation, the cleavage of the C-B bond by a proton source, removes your boronic acid from the productive catalytic cycle.

Preventing Protodeboronation:

  • Anhydrous Conditions: Ensure your solvents and base are scrupulously dried. Water is a common culprit in protodeboronation.

  • Choice of Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction. Using an anhydrous base or a non-aqueous solvent system can help. For challenging cases, consider using boronate esters (e.g., pinacol esters), which are often more stable.

Sonogashira Coupling Specifics

Q5: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. How can I suppress this?

A5: Glaser coupling is a well-known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[4][7]

Strategies to Minimize Glaser Coupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of this side reaction. Rigorous degassing is essential.[4]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI (e.g., 2-5 mol%).

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.

  • Switch to Copper-Free Conditions: In persistent cases, copper-free Sonogashira protocols are highly effective at eliminating Glaser coupling. These reactions often require specific ligands (e.g., bulky phosphines) to facilitate the palladium-only catalytic cycle.[8][9]

Data Summaries and Protocols

Table 1: Recommended Starting Conditions for Selective C-I Functionalization
ParameterSuzuki-Miyaura CouplingSonogashira Coupling (Copper-Catalyzed)Sonogashira Coupling (Copper-Free)
Substrate 2-Bromo-3-iodopyridin-4-amine (1.0 eq)2-Bromo-3-iodopyridin-4-amine (1.0 eq)2-Bromo-3-iodopyridin-4-amine (1.0 eq)
Coupling Partner Aryl/heteroaryl boronic acid or ester (1.1 eq)Terminal alkyne (1.1 eq)Terminal alkyne (1.2 eq)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%)PdCl₂(PPh₃)₂ (2-3 mol%)Pd(OAc)₂ (2 mol%) with a suitable ligand
Ligand - (included in catalyst) or SPhos (6 mol%)PPh₃ (4-6 mol%)P(t-Bu)₃ (4 mol%) or XPhos (4 mol%)
Co-catalyst N/ACuI (5-10 mol%)N/A
Base K₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq)Et₃N or DIPEA (2.0-3.0 eq)Cs₂CO₃ or K₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OTHF or DMFToluene or Dioxane
Temperature Room temp to 60 °CRoom temp to 40 °C40-80 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Note: These are starting points and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position

  • To a flame-dried Schlenk flask, add 2-bromo-3-iodopyridin-4-amine (1.0 equiv), the boronic acid or ester (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently warm to 40-60 °C.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-3 (Iodo) Position

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (5 mol%).

  • Add the degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.5 equiv). Stir for 10 minutes.

  • Add the terminal alkyne (1.1 equiv) followed by 2-bromo-3-iodopyridin-4-amine (1.0 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once complete, dilute the mixture with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion or No Reaction Check_Inert Verify Inert Atmosphere (Degas Solvents/Reagents) Start->Check_Inert Check_Catalyst Assess Catalyst/Ligand Quality (Use Fresh Reagents) Check_Inert->Check_Catalyst If still no reaction Success Reaction Optimized Check_Inert->Success Problem Solved Check_Ligand Consider Ligand Effect (Bulky/Electron-Rich Ligands) Check_Catalyst->Check_Ligand If still no reaction Check_Catalyst->Success Problem Solved Check_Temp Optimize Temperature (Gentle Heating) Check_Temp->Success Problem Solved Check_Ligand->Check_Temp If reaction is clean but slow Check_Ligand->Success Problem Solved

Caption: A logical workflow to diagnose and solve common issues of low reactivity.

Selectivity Control Logic

Selectivity_Control cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome Temp Temp Selectivity {Selectivity | {High (C-I only) | Low (C-I & C-Br)}} Temp->Selectivity Lower T favors C-I Base Base Strength Mild (K₂CO₃) Strong (Cs₂CO₃) Base->Selectivity Milder base favors C-I Time Reaction Time Short Long Time->Selectivity Shorter time favors C-I

Caption: Key parameters influencing the regioselectivity of the cross-coupling reaction.

References

  • Gasanov, K. I., Ajalova, G. I., & Gasimov, S. H. (2021). OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE. Caspian Corrosion Control, 3, 022-030.
  • Gasanov, K. I., Ajalova, G. I., & Gasimov, S. H. (n.d.). OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Thompson, A. E., Hughes, G., Batsanov, A. S., Bryce, M. R., Parry, P. R., & Tarbit, B. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 388–399. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6514. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]

  • J. C. K. Chu, & D. C. Leitch. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]

  • Chen, D. Y.-K., Youn, S. W., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 905–917. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]

  • Yin, J. J. (2012). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Kwong, F. Y. (2008). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • Chu, J. C. K., & Leitch, D. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health. [Link]

  • Chowdhury, C., & Mandal, B. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 7(20), 4439–4441. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • O'Brien, A. G., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]

  • Watson, D. A. (2020). Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Khan, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Bromo-3-iodopyridin-4-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-3-iodopyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this versatile building block in solution. Due to the presence of an electron-rich aminopyridine core and two different halogen substituents, this molecule exhibits unique reactivity, which also predisposes it to specific degradation pathways. This guide offers troubleshooting solutions and proactive strategies to ensure reproducible and successful experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 2-Bromo-3-iodopyridin-4-amine solutions.

Q1: My solution of 2-Bromo-3-iodopyridin-4-amine, which was initially colorless to light yellow, has developed a brown or dark purple tint. What is causing this discoloration?

A1: Discoloration is the most common visual indicator of compound degradation. For halogenated pyridines, this is typically caused by one or a combination of the following factors:

  • Photodecomposition: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond and is particularly susceptible to cleavage upon exposure to UV or even ambient laboratory light. This can generate radical species that lead to colored polymeric byproducts. Many iodo-substituted aromatic compounds are known to be light-sensitive.[1]

  • Oxidation: The aminopyridine ring is electron-rich and can be oxidized upon prolonged exposure to atmospheric oxygen. This process is often accelerated by light and trace metal impurities. Air-sensitivity is a known issue for similar pyridines.[1]

  • Solvent Impurities: Solvents like Tetrahydrofuran (THF) or Dioxane can form peroxide impurities over time if not stored properly. These peroxides are potent oxidizing agents that can degrade the compound.

Diagnostic & Corrective Workflow:

  • Protect from Light: Immediately switch to using amber glass vials or wrap your container in aluminum foil.[1] Conduct experimental manipulations in a fume hood with the sash lowered and under subdued lighting where possible.

  • Inert Atmosphere: If you are not already, begin preparing and storing solutions under an inert atmosphere (Argon or Nitrogen). Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[2][3]

  • Verify Solvent Purity: Test your solvent for peroxides using commercially available test strips, especially for ethers like THF and Dioxane. Use freshly opened bottles of anhydrous solvents whenever possible.

Q2: I am observing low or inconsistent yields in my cross-coupling reaction. Could the stability of my 2-Bromo-3-iodopyridin-4-amine solution be the problem?

A2: Absolutely. The effective concentration of your starting material will decrease as it degrades, leading to lower yields. Furthermore, the degradation products can sometimes interfere with or poison the catalyst in sensitive reactions like palladium-catalyzed cross-couplings.

Diagnostic & Corrective Workflow:

  • Prepare Solutions Fresh: The most reliable practice is to prepare the solution immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

  • Analyze the Stock Solution: Before use, run a quick analysis of your solution using a validated HPLC or LC-MS method. This will confirm the purity and concentration of the active compound.

  • Investigate Dehalogenation: A common side reaction in cross-coupling chemistry is reductive dehalogenation, where the halogen is replaced by a hydrogen atom.[4] This can be caused by the formation of palladium-hydride species, often promoted by strong bases or high temperatures.[4] If you identify dehalogenated byproducts, consider switching to a milder base (e.g., K₃PO₄, Cs₂CO₃) or lowering the reaction temperature.[4]

Q3: A precipitate has formed in my stock solution upon storage in the refrigerator/freezer. Is this degradation?

A3: It could be, but it is more commonly due to the compound's solubility decreasing at lower temperatures, causing it to crystallize out of a saturated or near-saturated solution.

Diagnostic & Corrective Workflow:

  • Check for Re-dissolution: Allow the vial to warm to room temperature and gently agitate or sonicate it. If the precipitate dissolves completely, it was likely due to low-temperature insolubility. You can proceed with use, ensuring it is fully dissolved.

  • If It Does Not Re-dissolve: If the solid remains after warming, it is likely an insoluble degradation product. In this case, the solution should be discarded.

  • Optimize Concentration: For future stock solutions intended for cold storage, consider preparing them at a slightly lower concentration to ensure the compound remains in solution at the storage temperature.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the ideal conditions for storing the solid compound and its solutions?

A1: Proper storage is critical to maximizing shelf-life. Based on the known stability of related halogenated pyridines, the following conditions are recommended.[1][5][6]

ConditionSolid CompoundIn SolutionCausality & Rationale
Temperature 2-8 °C (Refrigerate)2-8 °C for short-term (< 1 week). For longer-term, store at -20 °C, but be mindful of solubility limits.Low temperatures slow the rate of all chemical degradation pathways.
Atmosphere Store under Argon or Nitrogen.Prepare with degassed solvents and store under an inert atmosphere.Prevents oxidative degradation of the electron-rich aminopyridine ring.[1]
Light Store in an amber vial in the dark.Use amber vials or foil-wrapped containers.Minimizes photodecomposition, particularly cleavage of the C-I bond.[1]
Container Tightly sealed glass vial.Use vials with PTFE-lined septa to prevent air/moisture ingress.[2]Prevents exposure to atmospheric moisture and oxygen.

FAQ 2: Which solvents are best for dissolving 2-Bromo-3-iodopyridin-4-amine?

A2: The choice of solvent depends heavily on the intended application.

  • Recommended for Reactions: Anhydrous, aprotic solvents such as 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are generally good choices for cross-coupling and other synthetic transformations.[1] Always use freshly purified and degassed solvents.

  • Use with Caution: Protic solvents like Methanol and Ethanol can act as nucleophiles or proton sources and may participate in side reactions, especially over time or at elevated temperatures. Chlorinated solvents like Dichloromethane (DCM) should be used with care, as they can contain acidic impurities that may promote degradation.

  • Aqueous Solutions: This compound is expected to have low solubility in water.[1] If aqueous conditions are required, use a co-solvent like methanol or acetonitrile. Be aware that the stability in aqueous media, particularly under basic conditions, is expected to be poor.[1][7]

FAQ 3: How does solution pH impact the stability of this compound?

A3: The pH of a solution can dramatically influence the stability of 2-Bromo-3-iodopyridin-4-amine.

  • Acidic Conditions (pH < 6): The 4-amino group and the pyridine nitrogen will be protonated. While this may protect the ring from oxidation, it can make the compound more susceptible to hydrolysis. However, stability is generally expected to be better than under basic conditions.

  • Neutral Conditions (pH ≈ 7): This is often a reasonable compromise, but the compound remains susceptible to oxidation and photolysis.

  • Basic Conditions (pH > 8): Strongly basic conditions should be avoided for storage. They can catalyze the hydrolysis of the halogen substituents and promote other degradation pathways.[1][7] For reactions requiring a base, add the base just before initiating the reaction rather than incorporating it into a stock solution.

Part 3: Visualization & Protocols

Troubleshooting Flowchart for Solution Instability

The following diagram provides a logical workflow for diagnosing and resolving common stability issues.

G start Issue Observed: Solution Discoloration or Low Reaction Yield check_light Is the solution protected from light? start->check_light use_amber Action: Use amber vials or wrap in foil. Work in subdued light. check_light->use_amber No check_air Is the solution under an inert atmosphere? check_light->check_air Yes use_amber->check_air use_inert Action: Use degassed solvents and store under Ar or N₂. check_air->use_inert No check_freshness Was the solution prepared fresh? check_air->check_freshness Yes use_inert->check_freshness prepare_fresh Action: Prepare solutions immediately before use for best results. check_freshness->prepare_fresh No check_solvent Is the solvent pure and anhydrous (e.g., no peroxides)? check_freshness->check_solvent Yes prepare_fresh->check_solvent use_pure_solvent Action: Use a fresh bottle of high-purity solvent. Test for peroxides. check_solvent->use_pure_solvent No end_node Problem Resolved check_solvent->end_node Yes use_pure_solvent->end_node

Caption: Troubleshooting flowchart for stability issues.

Experimental Protocols

Protocol 1: Recommended Procedure for Solution Preparation

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried (e.g., at 120 °C for at least 4 hours) to remove residual moisture. Allow glassware to cool to room temperature under a stream of dry nitrogen or argon.[3]

  • Solvent Preparation: Use an anhydrous, high-purity solvent from a recently opened bottle. Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Weighing and Dissolution: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed flask), weigh the required amount of solid 2-Bromo-3-iodopyridin-4-amine. Add the degassed solvent via syringe to achieve the desired concentration.

  • Storage: Transfer the solution via syringe to a clean, dry amber vial equipped with a PTFE-lined septum cap.[2] Purge the headspace of the vial with inert gas before sealing.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature (2-8 °C).

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol allows you to test the compound's stability under your specific experimental conditions, following principles outlined in ICH guidelines.[8][9]

  • Stock Solution: Prepare a stock solution of 2-Bromo-3-iodopyridin-4-amine in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber and clear vials to be stored under the following conditions:

    • Control: 2-8 °C, protected from light.

    • Photostability: Room temperature, exposed to laboratory light.[8]

    • Thermal Stress: 60 °C in an oven, protected from light.[8]

    • Acidic Hydrolysis: Dilute stock solution with 0.1 M HCl (e.g., 1:1 v/v) and store at room temperature.[1][8]

    • Basic Hydrolysis: Dilute stock solution with 0.1 M NaOH (e.g., 1:1 v/v) and store at room temperature.[1][8]

    • Oxidative Stress: Dilute stock solution with 3% H₂O₂ (e.g., 1:1 v/v) and store at room temperature.[8]

  • Time Points: Withdraw samples from each condition at specified time intervals (e.g., 0, 2, 8, 24, and 48 hours). If necessary, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated, stability-indicating HPLC method with a UV detector.

  • Data Interpretation: Quantify the percentage of 2-Bromo-3-iodopyridin-4-amine remaining at each time point relative to T=0. This will reveal the conditions under which the compound is least stable and help you design more robust experiments.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine.
  • Kaiser, F., et al. (2014). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 98(8), 3379–3407. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Ark Pharma Scientific Limited. (n.d.). 2-bromo-3-iodopyridin-4-amine.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
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  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
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  • Sigma-Aldrich. (n.d.). 2-Bromo-5-iodopyridin-3-amine.
  • Benchchem. (n.d.). Troubleshooting Guide: Preventing Debromination in Reactions with 2-Bromo-4-iodopyridine.
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  • Chmielowska, M., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(14), e00557-18. [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
  • ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.
  • Echemi. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE 909036-46-0.
  • ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
  • McNally, A., et al. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Sponer, J., et al. (2015). Can A Denaturant Stabilize DNA? Pyridine Reverses DNA Denaturation in Acidic pH. Angewandte Chemie International Edition, 54(36), 10488-91. [Link]

  • American Chemical Society. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(11), 13936-13953. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
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  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-iodopyridin-4-amine.
  • ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE CAS#: 909036-46-0.
  • ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0.
  • Libertini, L. J., & Small, E. W. (1984). Effects of pH on the stability of chromatin core particles. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

Sources

challenges in the analysis of 2-Bromo-3-iodopyridin-4-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Navigating the Analytical Challenges of 2-Bromo-3-iodopyridin-4-amine Reaction Mixtures

Welcome to the Technical Support Center for the analysis of 2-Bromo-3-iodopyridin-4-amine reaction mixtures. As a Senior Application Scientist, I understand that this versatile building block, while invaluable in the synthesis of complex molecules for pharmaceuticals and advanced materials, presents a unique set of analytical hurdles.[1] Its dihalogenated nature, combined with the electronic properties of the aminopyridine core, demands a nuanced approach to reaction monitoring, product identification, and purity assessment.

This guide is structured to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. We will move from high-level frequently asked questions to deep, technique-specific troubleshooting guides, complete with detailed workflows and data tables.

Frequently Asked Questions (FAQs)

This section addresses the most common strategic questions that arise when working with 2-Bromo-3-iodopyridin-4-amine.

Q1: In a cross-coupling reaction, which halogen site is expected to react first?

A1: The Carbon-Iodine (C-I) bond at the 3-position is significantly more reactive than the Carbon-Bromine (C-Br) bond at the 2-position. This is a fundamental principle in palladium-catalyzed cross-coupling reactions, where the reactivity of halogens follows the general order: I > Br > Cl > F.[2] The underlying cause is the difference in bond dissociation energy; the C-I bond is weaker than the C-Br bond, facilitating the crucial oxidative addition step in the catalytic cycle.[3] Therefore, under kinetically controlled conditions, you can achieve selective functionalization at the 3-position.

Q2: Can the aminopyridine core interfere with my palladium-catalyzed reaction?

A2: Yes, it can. Both the pyridine nitrogen and the exocyclic amine group are Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes modulate or even inhibit the catalyst's activity.[2] If you suspect catalyst inhibition (e.g., a stalled reaction), consider using ligands that bind more strongly to the palladium center or screening different palladium precatalysts.

Q3: What are the most common side products I should be looking for?

A3: Beyond the desired product, several side products are frequently observed:

  • Hydrodehalogenation: This is the replacement of one or both halogen atoms with hydrogen. You may see 2-bromo-4-aminopyridine, 3-iodo-4-aminopyridine, or even 4-aminopyridine in your reaction mixture.[3]

  • Homocoupling: Dimerization of your starting material or coupling partner can occur.

  • Di-substitution: If the reaction is allowed to proceed for too long, at higher temperatures, or with an excess of the coupling partner, you may see a second coupling event at the less reactive C-Br bond.[4]

  • Proto-deboronation (in Suzuki reactions): Your boronic acid coupling partner can be protonated and effectively removed from the reaction, leading to incomplete conversion.

Q4: What is the best all-around analytical technique for monitoring these reactions?

A4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a Mass Spectrometer (LC-MS), is the most powerful and versatile technique. It allows for rapid separation of the starting material, product(s), and various impurities, providing real-time kinetic information. The mass spectrometer gives immediate confirmation of the molecular weights of the components in each peak, which is critical for identifying side products.[5][6]

Troubleshooting Guide: HPLC & LC-MS Analysis

This is the workhorse technique for reaction analysis. However, the chemical nature of 2-Bromo-3-iodopyridin-4-amine and its derivatives can cause specific chromatographic issues.

Issue 1: My peaks are broad, tailing, or showing poor shape.

  • Symptom: Asymmetric peaks in your HPLC chromatogram, often with a "tail" extending from the back of the peak.

  • Potential Causes:

    • Secondary Silanol Interactions: The primary cause is the interaction between the basic amine and pyridine nitrogen atoms of your analyte with acidic, unreacted silanol groups on the surface of the standard silica-based C18 column. This strong, non-ideal interaction leads to poor peak shape.

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, your basic analytes may exist in multiple protonation states, leading to peak broadening.

  • Recommended Solutions:

    • Use a Mobile Phase Modifier: Add a small amount (e.g., 0.1%) of an amine like triethylamine (TEA) or a stronger acid like trifluoroacetic acid (TFA) to your mobile phase. TEA will competitively bind to the acidic silanol groups, masking them from your analyte. TFA will ensure your basic analytes are fully protonated, leading to more consistent interactions with the stationary phase.

    • Switch to an End-Capped Column: Use a high-quality, end-capped C18 column where the residual silanol groups have been deactivated by reacting them with a small silylating agent.

    • Explore Different Stationary Phases: Consider columns with alternative chemistries, such as phenyl-hexyl or embedded polar group (EPG) phases, which can offer different selectivity and improved peak shape for basic compounds.

Issue 2: I see multiple unexpected peaks in my LC-MS, but I'm not sure what they are.

  • Symptom: The total ion chromatogram (TIC) shows more peaks than expected, complicating the reaction profile.

  • Potential Causes:

    • Known Side Products: The peaks may correspond to the common side products listed in FAQ #3 (hydrodehalogenation, homocoupling, etc.).

    • Isomeric Impurities: Your starting material may contain isomeric impurities (e.g., 3-Bromo-2-iodopyridin-4-amine) that undergo the reaction and produce isomeric products.

    • In-source Fragmentation/Adduct Formation: The analytes may be fragmenting in the mass spectrometer's ion source or forming adducts with mobile phase components (e.g., +Na, +K, +CH₃CN).

  • Recommended Solutions:

    • Analyze the Mass Spectra: This is the most critical step. Extract the mass spectrum for each unknown peak. Look for the molecular ion (M⁺) and the characteristic isotopic patterns of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and iodine (a single intense peak at 127 m/z).[7] This will help you deduce the elemental composition.

    • Create a Mass Table: Before starting your analysis, create a table of expected masses for all potential products and side products. This will allow for rapid identification of peaks.

    • Vary MS Source Conditions: If you suspect in-source fragmentation, try reducing the fragmentation voltage or cone voltage to obtain a stronger molecular ion signal.

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

The following table lists the calculated monoisotopic masses for the molecular ion [M+H]⁺ of the starting material and key potential products in a generic Suzuki coupling with phenylboronic acid. This serves as a quick reference for interpreting your LC-MS data.

Compound NameStructureMolecular FormulaExpected [M+H]⁺ (m/z)
Starting Material 2-Bromo-3-iodopyridin-4-amineC₅H₄BrIN₂298.86
Mono-Suzuki Product (at Iodine) 2-Bromo-3-phenylpyridin-4-amineC₁₁H₁₀BrN₂249.01
Di-Suzuki Product 2,3-Diphenylpyridin-4-amineC₁₇H₁₅N₂247.12
Hydrodeiodination Product 2-Bromopyridin-4-amineC₅H₆BrN₂172.97
Hydrodebromination Product 3-Iodopyridin-4-amineC₅H₆IN₂220.96
Experimental Protocol: Sample Preparation for RP-HPLC Analysis

This protocol provides a robust starting point for analyzing your reaction mixture.

  • Quench the Reaction: At your desired time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Dilute: Immediately dilute the aliquot into a larger volume (e.g., 1.0 mL) of a suitable solvent. The ideal dilution solvent is often the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape upon injection.

  • Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon is generally suitable) into an HPLC vial. This removes any particulate matter that could damage the HPLC system.

  • Analyze Promptly: Analyze the sample as soon as possible to prevent potential degradation.

  • Method Parameters (Starting Point):

    • Column: C18, 2.5-5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm and 280 nm.

Visualization: Troubleshooting Workflow for HPLC Analysis

The following diagram outlines a logical workflow for troubleshooting common HPLC issues encountered during the analysis of these reaction mixtures.

HPLC_Troubleshooting start Abnormal HPLC Result prob_extra Extra / Unexpected Peaks start->prob_extra prob_shape Poor Peak Shape (Tailing/Broad) start->prob_shape prob_no_product Low or No Product Peak start->prob_no_product cause_side_products Side Products (Hydrodehalogenation, Homocoupling)? prob_extra->cause_side_products cause_impurity Starting Material Impurity? prob_extra->cause_impurity cause_silanol Secondary Silanol Interactions? prob_shape->cause_silanol cause_reaction Reaction Failure? prob_no_product->cause_reaction cause_detection Detection Issue? prob_no_product->cause_detection sol_ms Check MS Data for Each Peak Compare against Expected Mass Table cause_side_products->sol_ms Solution sol_sm_qc Analyze Starting Material by HPLC/MS cause_impurity->sol_sm_qc Solution sol_modifier Add Mobile Phase Modifier (0.1% TFA or TEA) cause_silanol->sol_modifier Solution 1 sol_column Use High-Quality End-Capped Column cause_silanol->sol_column Solution 2 sol_reaction_check Verify Reaction Conditions (Catalyst, Base, Temp) cause_reaction->sol_reaction_check Action sol_uv_check Check UV-Vis Spectrum of Product Inject Standard if Available cause_detection->sol_uv_check Action

Caption: A decision tree for troubleshooting HPLC analyses.

Troubleshooting Guide: NMR Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. However, distinguishing between regioisomers can be challenging.

Issue: I cannot definitively assign the regiochemistry of my mono-substituted product using ¹H NMR alone.

  • Symptom: The ¹H NMR spectrum shows the expected number of aromatic protons, but their coupling patterns and chemical shifts are not distinct enough to confirm whether the substitution occurred at the 3-position (C-I) or the 2-position (C-Br).

  • Potential Causes:

    • Similar Electronic Environments: The electronic impact of the new substituent may not be significant enough to cause a large, easily interpretable change in the chemical shifts of the remaining pyridine protons.

    • Overlapping Signals: Aromatic signals can often be clustered in the same region of the spectrum, making coupling analysis difficult.

  • Recommended Solutions:

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon directly attached to the bromine atom typically has a chemical shift in the range of 110-125 ppm, while the carbon attached to the newly formed C-C or C-N bond will have a different, characteristic shift. Comparing this to spectra of known, related structures can provide strong evidence.[8]

    • 2D NMR (HSQC & HMBC): These are the most powerful techniques for this problem.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This helps to unambiguously assign the carbon signals.

      • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. By looking for a correlation from a proton on your new substituent to the carbon at the 3-position of the pyridine ring (C3), you can definitively prove the site of reaction.

    • NOE (Nuclear Overhauser Effect) Spectroscopy: If your new substituent has protons close in space to one of the remaining pyridine protons (e.g., H5 or H6), an NOE experiment can show through-space correlations, confirming the regiochemistry.

Visualization: Key HMBC Correlations for Regiochemistry Assignment

This diagram illustrates the critical 2- and 3-bond correlations that would be observed in an HMBC spectrum to confirm substitution at the 3-position.

HMBC_Correlations cluster_0 HMBC Confirmation of C3-Substitution structure structure p1 Protons on 'R' Group (e.g., ortho-protons of a new phenyl ring) c3 Pyridine C3 p1->c3  Key 3-bond correlation (³JCH)  confirms connectivity

Caption: Expected HMBC correlation to confirm C3 substitution.

By applying these targeted troubleshooting strategies and leveraging the appropriate analytical techniques, you can overcome the challenges associated with the analysis of 2-Bromo-3-iodopyridin-4-amine reaction mixtures, leading to more efficient process development and confident structural characterization.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research.
  • Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applic
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Deriv
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. BenchChem.
  • Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products. BenchChem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Pyridine for hplc. Sigma-Aldrich.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D.

Sources

Technical Support Hub: Strategies for Solubilizing 2-Bromo-3-iodopyridin-4-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of 2-Bromo-3-iodopyridin-4-amine, a halogenated aminopyridine, for reliable and reproducible results in biological assays. Poor aqueous solubility is a primary hurdle in drug discovery, often leading to underestimated potency, inconsistent data, and misleading structure-activity relationships (SAR). This document will equip you with the foundational knowledge and step-by-step protocols to overcome these challenges.

Part 1: Initial Assessment & Physicochemical Profile

Understanding the inherent properties of 2-Bromo-3-iodopyridin-4-amine is the first step in developing a robust solubilization strategy. While experimental data for this specific compound is limited, we can infer its likely behavior from its structural motifs—a pyridine ring, an amine group, and two different halogens.

  • Pyridine Ring & Amine Group : The 4-amino group is basic. The pKa of the parent compound, 4-aminopyridine, is 9.17, indicating it will be protonated and more soluble at a pH significantly below this value.[1][2]

  • Halogenation (Bromo- and Iodo- groups) : The presence of bromine and iodine atoms significantly increases the molecule's molecular weight and lipophilicity (hydrophobicity), drastically reducing its aqueous solubility compared to the parent 4-aminopyridine.[3]

Predicted Physicochemical Properties of 2-Bromo-3-iodopyridin-4-amine:

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Weight ~299 g/mol [4]High molecular weight contributes to lower aqueous solubility.
Appearance Likely a crystalline solid[3]Crystalline solids require more energy to dissolve than amorphous forms.
Aqueous Solubility Very LowThe primary challenge to address. Direct dissolution in aqueous buffers is unlikely.
logP (Lipophilicity) High (Predicted)The compound will preferentially partition into non-polar environments over water.
pKa (of 4-amino group) ~7-9 (Predicted)The compound is a weak base. Solubility will be pH-dependent, increasing in acidic conditions.
Logical Workflow for Solubility Enhancement

Before initiating experiments, it's crucial to have a decision-making framework. The following diagram outlines a systematic approach to finding a suitable solvent and formulation for your compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Aqueous Dilution & Troubleshooting cluster_2 Phase 3: Advanced Strategies start Start: Weigh Compound sol_test Solubility Test in 100% DMSO start->sol_test dissolved Does it Dissolve? sol_test->dissolved dilute Dilute Stock into Aqueous Assay Buffer dissolved->dilute Yes ph_mod Strategy A: pH Modification (Acidic Buffer) dissolved->ph_mod No precipitate Precipitation? dilute->precipitate success Success! Proceed with Assay (Vehicle Control) precipitate->success No precipitate->ph_mod Yes cosolvent Strategy B: Co-solvent System (e.g., PEG, Ethanol) precipitate->cosolvent Yes cyclodextrin Strategy C: Formulation with Cyclodextrins precipitate->cyclodextrin Yes retest Re-test Dilution ph_mod->retest cosolvent->retest cyclodextrin->retest retest->precipitate

Caption: A decision workflow for solubilizing challenging compounds.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered in the lab.

FAQ 1: "I'm starting from a powder. What is the absolute first step?"

Answer: Your first step is to create a high-concentration stock solution in a strong organic solvent. This is a standard and critical practice in drug discovery to ensure accuracy and minimize repetitive weighing.[5][6][7] Dimethyl sulfoxide (DMSO) is the industry-standard starting point.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of 2-Bromo-3-iodopyridin-4-amine needed.

    • Molecular Weight (MW) ≈ 298.91 g/mol

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × MW ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass = 10 mM × 1 mL × 298.91 g/mol = 2.9891 mg.

  • Weighing: Using an analytical balance, carefully weigh the calculated mass of the compound into a clean, sterile microcentrifuge tube or glass vial.[8]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[8] Use amber or foil-wrapped vials to protect from light.[6][8]

FAQ 2: "My compound dissolved in 100% DMSO, but it crashed out when I diluted it into my cell culture media. What happened?"

Answer: You have encountered the difference between thermodynamic solubility and kinetic solubility .

  • Thermodynamic Solubility is the true equilibrium solubility in a given solvent (e.g., your final assay buffer). For this compound, it is extremely low.

  • Kinetic Solubility is what you observe when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer. The compound can remain transiently supersaturated before it eventually precipitates. This precipitation is a major source of assay artifacts.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: The "gold standard" final concentration of DMSO in most cell-based assays is ≤0.1%.[9] Many cell lines tolerate up to 0.5%, but this must be validated.[10][11] Higher concentrations can cause cytotoxicity and interfere with results.[10][12]

  • Include a Vehicle Control: Always run a control group that receives the same final concentration of DMSO (or other solvent) as your treated group. This allows you to distinguish between compound effects and solvent-induced artifacts.

  • Improve the Dilution Method: Instead of pipetting the DMSO stock directly into the final volume, perform a serial dilution. Additionally, ensure rapid and vigorous mixing of the buffer as you add the compound stock to aid dispersion.

FAQ 3: "My cells are showing toxicity even at low compound concentrations. Could the formulation be the problem?"

Answer: Absolutely. If you are using a final DMSO concentration above 0.5%, solvent toxicity is a likely culprit.[11] Studies show that DMSO concentrations can inhibit cell proliferation, with significant cytotoxicity observed at levels of 3-5%.[10] Even a 0.5% concentration can cause ~25% cell death in some cell types after 24 hours.[12]

Troubleshooting Steps:

  • Perform a Solvent Tolerance Test: Before running your main experiment, treat your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.5%, 1.0%) and measure viability after 24, 48, and 72 hours. This will establish the maximum safe concentration for your specific cell line and experiment duration.

  • Explore Alternative Solvents: If your compound requires a higher solvent concentration than your cells can tolerate, you must explore other strategies.

Table 2: Common Co-solvents and Their Properties

SolventMax Recommended % in Cell AssaysProsCons
DMSO 0.1% - 0.5%[9][10][11]Excellent solubilizing power for many compounds.Can be toxic at >0.5%[11], can interfere with some assays.
Ethanol 0.1% - 0.5%Less toxic than DMSO for some cell lines.Less effective at solubilizing highly lipophilic compounds.
PEG 400 0.5% - 1.0%Low toxicity, can improve kinetic solubility.Can be viscous, may not be a strong enough solvent alone.
Dimethylformamide (DMF) <0.1%Strong solvent.Generally more toxic than DMSO. Use with caution.
FAQ 4: "The amine on my compound is basic. Can I use pH to my advantage?"

Answer: Yes, this is an excellent insight. For a weakly basic compound like 2-Bromo-3-iodopyridin-4-amine, lowering the pH will protonate the 4-amino group, creating a positively charged species that is significantly more water-soluble.[13] This is a classic and effective formulation strategy.

Protocol 2: pH-Modification Approach

  • Determine pKa: If not known, the pKa can be predicted using software or empirically determined. Based on 4-aminopyridine (pKa 9.17)[1], a pKa between 7 and 9 is a reasonable starting assumption.

  • Prepare Acidic Buffers: Prepare a set of biologically compatible buffers with pH values at least 1-2 units below the predicted pKa (e.g., pH 5.0, pH 6.0). A citrate or acetate buffer is a good choice.

  • Test Solubility: Attempt to dissolve the compound directly in these acidic buffers. If it still fails, prepare a concentrated stock in DMSO as per Protocol 1.

  • Dilute into Acidic Buffer: Dilute the DMSO stock into the acidic assay buffer. The acidic environment should help keep the compound in its protonated, soluble form.

  • Caution: Ensure that the final pH of your assay medium is compatible with your biological system (cells, enzymes, etc.). A significant shift in the assay's overall pH can alter the biological outcome.

FAQ 5: "I need to avoid organic solvents entirely. What are my options?"

Answer: For applications requiring a solvent-free formulation (e.g., in vivo studies), complexation agents like cyclodextrins are the preferred method.[14]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a "donut" shape. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[15][16] Your lipophilic compound, 2-Bromo-3-iodopyridin-4-amine, can become encapsulated within this hydrophobic core, forming an "inclusion complex."[15][17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[15][18]

Sources

Technical Support & Troubleshooting Guide: 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the proper storage and handling of 2-Bromo-3-iodopyridin-4-amine, a critical intermediate in pharmaceutical and chemical research. This technical support center provides practical, field-tested advice to ensure experimental success and laboratory safety.

As a Senior Application Scientist, I've observed that the success of complex syntheses often hinges on the integrity of the starting materials. 2-Bromo-3-iodopyridin-4-amine is a potent building block, but its multi-functionalized, electron-rich nature makes it susceptible to degradation if not handled with precision. This guide is designed to provide you with the necessary protocols and troubleshooting insights to maintain the stability and reactivity of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-Bromo-3-iodopyridin-4-amine?

A1: The primary goal for storing this compound is to protect it from atmospheric moisture, oxygen, and light, which can cause degradation.[1][2] It should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] For optimal long-term stability, storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation of the amine group.[1]

Q2: Does this compound need to be refrigerated?

A2: Yes, refrigeration is a recommended practice. Storing the compound in a refrigerator (typically 2-8°C) helps to minimize the rate of potential decomposition reactions.[4] Ensure the container is well-sealed to prevent condensation from forming inside when it is removed and brought to room temperature.

Q3: I've noticed the powder has changed color from off-white to brownish. Is it still usable?

A3: A color change often indicates degradation. Halogenated compounds and amines can be sensitive to light and air, leading to the formation of colored impurities.[5][6] Before using the material, it is crucial to assess its purity, for example, by taking a melting point, running a TLC, or obtaining an NMR spectrum. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Q4: What materials are incompatible with 2-Bromo-3-iodopyridin-4-amine?

A4: This compound should be kept away from strong oxidizing agents and strong acids.[1][7] Reactions with these substances can be vigorous and may lead to the decomposition of the compound and the creation of hazardous byproducts.

Q5: What is the correct Personal Protective Equipment (PPE) for handling this compound?

A5: Given the hazards associated with similar halogenated amines, which include skin irritation, eye irritation, and potential acute toxicity, a comprehensive PPE approach is mandatory.[8][9] Always handle this compound inside a certified chemical fume hood.[10]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects eyes from airborne powder and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use.[3]Prevents skin contact. Halogenated compounds can be absorbed through the skin.
Body Protection A fully-buttoned laboratory coat.Protects against spills and contamination of personal clothing.
Respiratory Not typically required if handled within a fume hood. If a hood is unavailable, a NIOSH-approved respirator is necessary.[11]Prevents inhalation of the fine powder, which can cause respiratory tract irritation.[9]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield in a Suzuki or Sonogashira coupling reaction. 1. Reagent Degradation: The C-I bond may have degraded, or the amine group may have oxidized, affecting reactivity.[5] 2. Catalyst Poisoning: Impurities in the reagent may be poisoning the palladium catalyst.1. Verify Purity: Before starting, check the purity of the 2-Bromo-3-iodopyridin-4-amine using TLC or NMR. 2. Use Fresh Reagent: Use a freshly opened bottle or a sample that has been properly stored under an inert atmosphere. 3. Degas Solvents: Ensure all reaction solvents are thoroughly degassed to remove oxygen, which can interfere with the catalytic cycle.
Inconsistent reaction outcomes between batches. 1. Inconsistent Material Quality: Different batches may have varying levels of impurities. 2. Water Contamination: The compound is hygroscopic, and absorbed moisture can interfere with many organometallic reactions.1. Qualify New Batches: Run a small-scale test reaction to qualify any new batch of the reagent before using it in a large-scale synthesis. 2. Dry the Reagent: Dry the compound under a high vacuum for several hours before use, especially if it has been stored for a long time.
Formation of unexpected side products. 1. Cross-Reactivity: The molecule has multiple reactive sites (amino group, C-Br bond, C-I bond). The reaction conditions may not be selective enough.[2] 2. Thermal Degradation: Overheating the reaction can cause the starting material to decompose into reactive fragments.[5][7]1. Optimize Conditions: Re-evaluate the reaction temperature, catalyst, and ligands to improve selectivity. The C-I bond is generally more reactive in cross-coupling than the C-Br bond. 2. Monitor Temperature Carefully: Use an oil bath with a temperature controller and an internal thermometer to ensure precise temperature control.

Experimental Protocols

Protocol 1: Safe Handling and Weighing

This protocol is designed to minimize exposure and prevent contamination of the bulk material.

  • Preparation: Before retrieving the compound, ensure your chemical fume hood is operational and the work surface is clean. Assemble all necessary glassware and utensils.

  • PPE: Don appropriate PPE as detailed in the table above.

  • Equilibration: Remove the sealed container from the refrigerator and allow it to warm to room temperature in a desiccator (approx. 20-30 minutes). This crucial step prevents atmospheric moisture from condensing on the cold powder.

  • Inert Atmosphere Transfer (Optional but Recommended): If working with highly sensitive reactions, perform the weighing inside a glovebox.

  • Weighing: In the fume hood, briefly open the container. Use a clean spatula to quickly transfer the desired amount of powder to a tared weighing vessel.

  • Sealing: Immediately and tightly reseal the main container. If the container has a septum, consider flushing the headspace with an inert gas like argon or nitrogen before re-sealing.

  • Cleanup: Clean the spatula and the weighing area. Dispose of any contaminated wipes in a designated solid waste container.

Protocol 2: Spill Management

Accidental spills should be handled immediately to prevent exposure and contamination.

  • Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.

  • Communicate: Inform your lab supervisor and colleagues.

  • Assess: Wearing full PPE, assess the extent of the spill.

  • Containment: Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[1]

  • Collection: Carefully sweep the absorbent material and spilled compound into a designated, labeled hazardous waste container.[3] Use non-sparking tools if the compound is dissolved in a flammable solvent.[1]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Record the spill and the cleanup procedure in the laboratory logbook.

Visual Workflows

Caption: Decision tree for responding to a chemical spill.

References

Sources

Technical Support Center: Alternative Palladium Catalysts for 2-Bromo-3-iodopyridin-4-amine Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed transformations of 2-Bromo-3-iodopyridin-4-amine. This versatile building block presents unique challenges due to its electronic properties and multiple reactive sites. This document is designed to help you navigate these challenges and select the optimal alternative catalytic system for your specific synthetic goals.

Introduction: Understanding the Challenges of 2-Bromo-3-iodopyridin-4-amine

2-Bromo-3-iodopyridin-4-amine is a valuable synthetic intermediate, but its structure poses several distinct challenges in cross-coupling reactions:

  • Regioselectivity: The molecule possesses two different halogen atoms. Successful synthesis hinges on selectively functionalizing the highly reactive C-I bond over the more robust C-Br bond. The general order of reactivity in palladium-catalyzed cross-couplings is I > Br > Cl.[1][2] This inherent difference is the key to achieving regioselectivity, but harsh conditions can lead to unwanted reactions at the bromine position.[1]

  • Catalyst Inhibition and Deactivation: The substrate contains two potential sources of catalyst inhibition. The lone pair of electrons on the pyridine nitrogen and the amino group at the 4-position can coordinate to the palladium center, forming catalytically inactive or dormant species.[3][4]

  • Substrate Sensitivity: The electron-rich nature of the aminopyridine ring can complicate the catalytic cycle and make the substrate susceptible to side reactions like hydrodehalogenation.[2][3]

This guide focuses on modern, alternative palladium catalyst systems that overcome these obstacles, moving beyond traditional catalysts like Pd(PPh₃)₄ to provide more robust and efficient solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and fundamental questions encountered during experiments with 2-Bromo-3-iodopyridin-4-amine.

Q1: How can I ensure selective transformation at the C-3 iodo position?

To achieve selective mono-functionalization at the more reactive C-3 iodo position, you should employ mild reaction conditions that favor the kinetically preferred pathway.[1]

  • Lower Temperatures: Running the reaction at lower temperatures (e.g., room temperature to 80 °C) will favor reaction at the more labile C-I bond.[1]

  • Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint, avoiding prolonged heating that could initiate a slower reaction at the C-Br site.[1]

  • Control Stoichiometry: Use a controlled amount (typically 1.0–1.2 equivalents) of your coupling partner to minimize the chance of a second coupling event.[1]

  • Catalyst Choice: While standard palladium catalysts can often achieve this selectivity, modern catalyst systems provide a wider window of operation.[1]

Q2: My reaction has stalled or shows very low conversion. What are the likely causes?

Low conversion is a frequent problem stemming from catalyst deactivation or suboptimal conditions.[3]

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen and exocyclic amine can bind to the palladium center, inhibiting catalysis.[3] The use of bulky, electron-rich ligands can sterically shield the metal center, preventing this inhibitory coordination.[4] Additionally, oxygen can irreversibly oxidize the active Pd(0) catalyst and the phosphine ligands, so ensuring rigorously degassed reagents and an inert atmosphere is critical.[3][5]

  • Ineffective Catalyst System: The choice of ligand is paramount. For an electron-rich and potentially coordinating substrate like this, bulky biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the desired reaction.[3][6][7]

  • Suboptimal Base: The base is crucial for activating the coupling partners.[3] If the base is too weak, the reaction may not proceed; if it is too strong (e.g., alkoxides), it may promote side reactions like hydrodehalogenation.[2] Screening bases like K₃PO₄ or Cs₂CO₃ is recommended.

Q3: I am observing a significant amount of a side product where the bromine or iodine has been replaced by hydrogen. How can I prevent this?

This side reaction is known as hydrodehalogenation. It is often caused by the formation of a palladium-hydride species in the reaction mixture.[2]

  • Choice of Base: The primary cause is often the base. Strong bases, particularly alkoxides like NaOtBu, can promote the formation of hydride species.[2] Switching to a milder inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is a highly effective strategy.[2]

  • Solvent Purity: Solvents like alcohols can act as hydride donors. If hydrodehalogenation is an issue, avoid alcohol-based solvents or ensure all reagents are anhydrous.[1]

  • Lower Temperature: This side reaction may have a higher activation energy than the desired coupling, so lowering the reaction temperature can significantly improve selectivity.[2]

Q4: What are the main advantages of using modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) over traditional PPh₃?

The development of bulky and electron-rich biaryl phosphine ligands by research groups like Buchwald's has revolutionized palladium catalysis for challenging substrates.[8][9][10]

  • Enhanced Activity: These ligands possess a combination of steric bulk and strong electron-donating ability. This electronic richness facilitates the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step.[7][11]

  • Promotion of Reductive Elimination: Their steric bulk promotes the final reductive elimination step, which is crucial for forming the product and regenerating the active catalyst, especially with sterically hindered substrates.[6][8]

  • Catalyst Stability: The bulky architecture helps to stabilize the catalytically active monoligated palladium species and prevents the formation of inactive palladium dimers.[12] This leads to higher turnover numbers and allows for lower catalyst loadings.

Part 2: Troubleshooting Guide for a Suzuki-Miyaura Coupling

Issue: Low yield and significant side-product formation during the Suzuki-Miyaura coupling of 2-Bromo-3-iodopyridin-4-amine with an arylboronic acid.

This common scenario requires a systematic approach to optimization. Below is a troubleshooting workflow to diagnose and solve the problem.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_catalyst Step 2: Evaluate Catalyst System check_reagents->check_catalyst reagent1 Boronic acid pure? (Check for protodeboronation) check_reagents->reagent1 Purity? reagent2 Solvents anhydrous & degassed? check_reagents->reagent2 Quality? reagent3 Base fresh & dry? check_reagents->reagent3 Quality? check_conditions Step 3: Optimize Reaction Conditions check_catalyst->check_conditions catalyst1 Is PPh3 the ligand? (Often inefficient) check_catalyst->catalyst1 Ligand? catalyst2 Using a Pd(0) or Pd(II) source? check_catalyst->catalyst2 Source? catalyst3 Increase catalyst loading? (1-2 mol% -> 3-5 mol%) check_catalyst->catalyst3 Loading? condition1 Temperature too low/high? check_conditions->condition1 Temp? condition2 Base appropriate? (e.g., K3PO4, Cs2CO3) check_conditions->condition2 Base? solution_reagent1 Action: Use boronic ester (e.g., pinacol ester) reagent1->solution_reagent1 solution_reagent2 Action: Re-purify/degas solvents reagent2->solution_reagent2 solution_catalyst1 Action: Switch to bulky biaryl phosphine ligand (XPhos, SPhos) catalyst1->solution_catalyst1 solution_catalyst2 Action: Use a stable precatalyst (e.g., XPhos Pd G3) catalyst2->solution_catalyst2 solution_condition1 Action: Screen temperature range (e.g., 60-100 °C) condition1->solution_condition1 solution_condition2 Action: Screen alternative bases condition2->solution_condition2 condition3 Reaction time sufficient? G start Goal: Selective C-3 Arylation substrate Substrate: 2-Bromo-3-iodopyridin-4-amine (Electron-rich, coordinating) start->substrate q1 Is the boronic acid sterically hindered? substrate->q1 cat1 Try XPhos or SPhos based catalyst system (e.g., XPhos Pd G3) q1->cat1 Yes cat2 Standard biaryl phosphine ligands (SPhos, RuPhos) are excellent starting points q1->cat2 No q2 Is protodeboronation a major issue? cat1->q2 cat2->q2 action1 Use corresponding boronic ester (pinacol or MIDA) q2->action1 Yes q3 Are yields still low after ligand screening? q2->q3 No action1->q3 cat3 Consider an NHC-based catalyst (e.g., PEPPSI-IPr) for alternative reactivity q3->cat3 Yes

Caption: Decision tree for catalyst selection.

Part 4: Detailed Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.

Protocol 1: Selective Suzuki-Miyaura Coupling at C-3 using XPhos Pd G3
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Bromo-3-iodopyridin-4-amine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M). If using a boronic acid, a small amount of degassed water (e.g., dioxane/H₂O 10:1) can be beneficial. [13]4. Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material (typically 2-12 hours). [1]6. Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at C-3 using RuPhos Pd G3
  • Reaction Setup: In a glovebox, add 2-Bromo-3-iodopyridin-4-amine (1.0 equiv.), RuPhos Pd G3 (2 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the amine coupling partner (1.2 equiv.) followed by anhydrous, degassed toluene or dioxane (~0.2 M). [13]3. Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, and filter it through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Part 5: The Catalytic Cycle and Common Failure Points

Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates a generalized Pd(0)/Pd(II) cycle for cross-coupling and highlights where issues specific to 2-Bromo-3-iodopyridin-4-amine can arise.

Sources

Validation & Comparative

comparing reactivity of 2-Bromo-3-iodopyridin-4-amine with other dihalopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihalopyridines in Modern Synthesis

Substituted pyridine scaffolds are cornerstones of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Among the diverse building blocks available to synthetic chemists, dihalogenated pyridines offer a powerful platform for constructing molecular complexity through sequential and site-selective cross-coupling reactions.[2][3] This guide provides an in-depth technical comparison of 2-Bromo-3-iodopyridin-4-amine , a highly versatile reagent, with other dihalopyridine isomers. We will explore its reactivity in key palladium-catalyzed transformations, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.

The unique arrangement of a bromine atom, an iodine atom, and an amino group on the pyridine ring endows 2-Bromo-3-iodopyridin-4-amine with a distinct reactivity profile. The principal determinant in its reactions is the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and more polarized than the Carbon-Bromine (C-Br) bond, which in turn is more reactive than a Carbon-Chlorine (C-Cl) bond. This inherent hierarchy (C-I > C-Br > C-Cl) is the foundation for achieving selective functionalization.[4][5] Under typical palladium-catalyzed conditions, the C-I bond at the 3-position will undergo oxidative addition preferentially, leaving the C-Br bond at the 2-position available for subsequent transformations.[6]

Part 1: Suzuki-Miyaura Coupling - Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is one of the most widely used methods for C(sp²)–C(sp²) bond formation.[1] When employing 2-Bromo-3-iodopyridin-4-amine, the reaction can be directed with high selectivity to the C-3 position.

Causality of Experimental Design: The choice of a palladium catalyst like Pd(PPh₃)₄ or a pre-catalyst system such as Pd₂(dba)₃ with a suitable phosphine ligand is critical. These catalysts are adept at discriminating between the C-I and C-Br bonds under controlled thermal conditions. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixed solvent system, often containing water, facilitates the dissolution of the inorganic base and accelerates this step.

Comparative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling at the most reactive halogen site for various dihalopyridines. This data highlights the efficiency and selectivity achievable with 2-Bromo-3-iodopyridin-4-amine.

SubstrateCoupling PartnerCatalyst SystemConditionsPosition ReactedApprox. Yield (%)
2-Bromo-3-iodopyridin-4-amine Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°CC-3 (Iodo)85-95
2,5-DibromopyridinePhenylboronic acidPd(OAc)₂, SPhosToluene, 100°CC-2 (Bromo)~80-90
2,4-Dichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂, XPhosDioxane, 110°CC-2 (Chloro)~75-85[7]
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°CC-4 (Iodo)85-95[6]

Yields are approximate and based on literature for analogous systems. Optimization is often necessary.

Experimental Protocol: Selective Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-3-iodopyridin-4-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask. Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Stir the mixture at 90-100°C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanistic Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂(I) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R¹-Pd(II)L₂(Ar) transmetalation->pd_aryl_intermediate boronate_complex [ArB(OH)₃]⁻ boronate_complex->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-Ar (Product) reductive_elimination->product aryl_halide R¹-I (2-Bromo-3-iodopyridin-4-amine) aryl_halide->oxidative_addition boronic_acid ArB(OH)₂ + Base boronic_acid->boronate_complex Activation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂(I) pd0->pd_intermediate Oxidative Addition pd_alkynyl R¹-Pd(II)L₂(C≡CR²) pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pd_alkynyl->product aryl_halide R¹-I cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_intermediate To Pd Cycle alkyne R²-C≡CH + Base alkyne->cu_acetylide Deprotonation cu_halide Cu(I)X cu_halide->cu_acetylide Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L(I) oxidative_addition->pd_intermediate amine_coordination Amine Coordination /Deprotonation pd_intermediate->amine_coordination pd_amido_complex R¹-Pd(II)L(NR²R³) amine_coordination->pd_amido_complex amine R²R³NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-NR²R³ (Product) reductive_elimination->product aryl_halide R¹-I aryl_halide->oxidative_addition

Sources

A Comparative Guide to Suzuki vs. Stille Coupling for the Selective Functionalization of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex heterocyclic scaffolds, the selective functionalization of polyhalogenated precursors is a paramount challenge. The strategic introduction of new carbon-carbon bonds is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth, objective comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of 2-bromo-3-iodopyridin-4-amine. We will delve into the mechanistic nuances that govern selectivity, present representative experimental data, and provide detailed protocols to aid in the rational design of synthetic strategies.

The Substrate: A Tale of Two Halogens

The substrate at the heart of our discussion, 2-bromo-3-iodopyridin-4-amine, presents a classic case for chemoselective cross-coupling. The pyridine core is a privileged scaffold in medicinal chemistry, and the presence of two different halogens at the 2- and 3-positions, along with an amino group at the 4-position, offers a rich platform for molecular elaboration. The key to selective functionalization lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The C-I bond is significantly weaker than the C-Br bond, leading to a generally accepted order of reactivity: C-I > C-Br > C-Cl.[1] This inherent difference in reactivity forms the basis for the selective coupling at the 3-position (C-I) of our target molecule, leaving the C-Br bond at the 2-position intact for subsequent transformations.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., Aryl-B(OH)₂)Organostannane (e.g., Aryl-SnBu₃)
Key Advantages Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, often high yields.Excellent functional group tolerance, stable and easily handled reagents, generally mild and neutral reaction conditions.[2][3]
Key Disadvantages Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation of the boronic acid.High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[3]
Byproducts Non-toxic boronic acid derivatives.Toxic organotin compounds.

Mechanistic Underpinnings of Selectivity

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity for the C-I bond in 2-bromo-3-iodopyridin-4-amine is primarily dictated by the initial oxidative addition step.

Cross_Coupling_Selectivity sub 2-Bromo-3-iodopyridin-4-amine pd0 Pd(0) Catalyst oa_i Oxidative Addition (C-I Bond) pd0->oa_i Faster (Lower Energy Barrier) oa_br Oxidative Addition (C-Br Bond) pd0->oa_br Slower (Higher Energy Barrier) int_i Pd(II) Intermediate (from C-I cleavage) oa_i->int_i int_br Pd(II) Intermediate (from C-Br cleavage) oa_br->int_br trans Transmetalation (Suzuki or Stille) int_i->trans re Reductive Elimination trans->re re->pd0 Catalyst Regeneration prod 3-Coupled Product re->prod

Selectivity in Oxidative Addition.

The lower bond dissociation energy of the C-I bond compared to the C-Br bond results in a lower activation energy for the oxidative addition at the 3-position. This kinetic preference allows for the selective formation of the corresponding Pd(II) intermediate, which then proceeds through the catalytic cycle to yield the 3-substituted product.

The Suzuki Coupling Catalytic Cycle

The Suzuki coupling requires a base to activate the organoboron reagent, forming a more nucleophilic borate species that facilitates the transmetalation step.[4]

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)(I)L2 B->C D Transmetalation C->D [Ar'B(OH)3]⁻ E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H Ar'B(OH)2 + Base I [Ar'B(OH)3]⁻ H->I

Generalized Suzuki Coupling Cycle.
The Stille Coupling Catalytic Cycle

In contrast, the Stille coupling typically proceeds under neutral conditions, although additives like Cu(I) salts or fluoride ions can accelerate the transmetalation step.[5] The transmetalation involves the transfer of the organic group from the organostannane to the palladium center.[2][3]

Stille_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)(I)L2 B->C D Transmetalation C->D Ar'SnBu3 E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' F->G H Ar'SnBu3

Generalized Stille Coupling Cycle.

Performance Comparison: Experimental Data

While a direct, head-to-head comparison for the coupling of 2-bromo-3-iodopyridin-4-amine is not extensively reported under identical conditions, we can extrapolate from data on closely related substrates to predict the expected efficiency. The following tables summarize representative experimental data for the selective coupling at the C-I bond of dihalopyridines.

Table 1: Representative Data for Selective Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemProductYield (%)RegioselectivityReference
2-Bromo-3-iodopyridineArylboronic acidPdCl₂(dppf)/K₂CO₃2-Bromo-3-arylpyridineModerate to GoodC3-selective[6]
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃4-Phenyl-2-bromopyridine>90>99:1 (C4-selective)[7]
2-Chloro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃4-Phenyl-2-chloropyridine>90>99:1 (C4-selective)[7]

Table 2: Representative Data for Selective Stille Coupling

SubstrateCoupling PartnerCatalyst SystemProductYield (%)RegioselectivityReference
2-Bromo-4-iodopyridineOrganostannanePd(PPh₃)₄2-Bromo-4-arylpyridineHighC4-selective[8]
Aryl IodideOrganostannanePd₂(dba)₃/AsPh₃Coupled Product75N/A[9]
Vinyl IodideOrganostannanePd(PPh₃)₄/CuTCCoupled Product60N/A[9]

Experimental Protocols

The following are detailed, representative experimental protocols for the selective coupling at the C-3 position of 2-bromo-3-iodopyridin-4-amine. Note: These are generalized procedures and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-2-bromo-pyridin-4-amine via selective Suzuki coupling.

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (5 mL per mmol of substrate)

  • Water (1 mL per mmol of substrate)

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-3-iodopyridin-4-amine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

Objective: To synthesize 3-aryl-2-bromo-pyridin-4-amine via selective Stille coupling.

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous, degassed toluene (5 mL per mmol of substrate)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-3-iodopyridin-4-amine and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed toluene via syringe and stir for 5 minutes.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to 90-100 °C.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To quench and remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF.[2]

  • Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Decision-Making Workflow

The choice between Suzuki and Stille coupling is often dictated by the specific requirements of the synthetic route and the nature of the substrates.

Decision_Workflow start Start: Selective Coupling of 2-Bromo-3-iodopyridin-4-amine q1 Are tin toxicity and stoichiometric tin waste a major concern? start->q1 q2 Does the substrate have base-sensitive functional groups? q1->q2 No suzuki Consider Suzuki Coupling q1->suzuki Yes q2->suzuki No stille Consider Stille Coupling q2->stille Yes q3 Are the required boronic acids commercially available or easily synthesized? suzuki->q3 q4 Are the required organostannanes readily available? stille->q4 q3->stille No end_suzuki Proceed with Suzuki Protocol q3->end_suzuki Yes q4->suzuki No end_stille Proceed with Stille Protocol q4->end_stille Yes

Sources

A Senior Application Scientist's Guide to Assessing the Biological Activity of 2-Bromo-3-iodopyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] The strategic functionalization of the pyridine ring with halogens, such as bromine and iodine, can significantly modulate the physicochemical properties and biological activity of the resulting compounds.[4][5] This guide provides a comprehensive framework for assessing the biological potential of a specific, yet underexplored, class of compounds: 2-Bromo-3-iodopyridin-4-amine derivatives.

While direct experimental data on this specific scaffold is limited, this guide will leverage data from structurally similar compounds to provide a robust, prospective analysis. We will delve into the rationale for investigating these derivatives, propose key biological assays for their evaluation, and provide detailed experimental protocols to empower researchers in their quest for novel drug candidates.

The Rationale: Why Investigate 2-Bromo-3-iodopyridin-4-amine Derivatives?

The 2-Bromo-3-iodopyridin-4-amine core is a highly functionalized platform for chemical synthesis. The presence of two distinct halogen atoms at positions 2 and 3, along with an amino group at position 4, offers multiple reactive sites for diversification through established synthetic methodologies like Suzuki and Sonogashira cross-coupling reactions. This allows for the creation of a diverse library of derivatives with varied steric and electronic properties.

The impetus for exploring these derivatives stems from the established biological activities of related substituted pyridines and their isomers. Notably, the positional isomer, 2-amino-5-bromo-3-iodopyridine, is a key intermediate in the synthesis of tyrosine kinase inhibitors, which are pivotal in cancer chemotherapy.[6] This strongly suggests that the 2-Bromo-3-iodopyridin-4-amine scaffold could also serve as a valuable pharmacophore for targeting kinases.

Furthermore, halogenated pyridines and pyrimidines have demonstrated significant antimicrobial and anticancer properties.[4][7][8] The introduction of halogens can enhance membrane permeability and binding affinity to biological targets.[4] Therefore, it is logical to hypothesize that derivatives of 2-Bromo-3-iodopyridin-4-amine may exhibit potent cytotoxic effects against cancer cells and/or antimicrobial activity against pathogenic microorganisms.

Proposed Biological Evaluation Strategy

A tiered approach is recommended for the biological evaluation of novel 2-Bromo-3-iodopyridin-4-amine derivatives. This strategy allows for an efficient screening process, starting with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies for the most promising candidates.

Biological_Evaluation_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation (for active compounds) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Kinase_Inhibition Kinase Inhibition Assays Cytotoxicity->Kinase_Inhibition If cytotoxic Apoptosis Apoptosis/Cell Cycle Analysis Cytotoxicity->Apoptosis If cytotoxic Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) MIC_MBC MIC/MBC Determination Antimicrobial->MIC_MBC If antimicrobial

Caption: A tiered workflow for the biological evaluation of 2-Bromo-3-iodopyridin-4-amine derivatives.

Part 1: Assessing Anticancer Potential

Given the precedent set by structurally similar compounds, a primary focus of the biological evaluation should be on the anticancer properties of the synthesized derivatives.

In Vitro Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. This provides a broad overview of their potential as anticancer agents.

Recommended Cell Lines:

Cell LineCancer TypeRationale
MCF-7Breast CancerCommonly used, represents hormone-dependent breast cancer.[1]
MDA-MB-231Breast CancerRepresents aggressive, triple-negative breast cancer.
A549Lung CancerA standard model for non-small cell lung cancer.[1]
HCT116Colon CancerA well-characterized colorectal cancer cell line.
PC-3Prostate CancerRepresents androgen-independent prostate cancer.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-Bromo-3-iodopyridin-4-amine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assays

For derivatives that exhibit significant cytotoxicity, the next logical step is to investigate their potential as kinase inhibitors. The structural similarity to known kinase inhibitor scaffolds makes this a promising avenue.

Recommended Kinase Targets:

Kinase TargetRationale
EGFR (Epidermal Growth Factor Receptor)Frequently mutated in various cancers; a common target for pyridine-based inhibitors.[12]
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)A key regulator of angiogenesis, crucial for tumor growth and metastasis.
Src (Proto-oncogene tyrosine-protein kinase Src)Involved in cell proliferation, survival, and motility; often overexpressed in cancers.
CDKs (Cyclin-Dependent Kinases)Essential for cell cycle progression; CDK inhibitors are a major class of anticancer drugs.[13]
PI3K/Akt/mTOR pathway kinasesA central signaling pathway that is frequently dysregulated in cancer.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[14]

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, and ATP in kinase assay buffer. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 96-well plate, add the test compound, the kinase, and incubate briefly to allow for binding. Initiate the reaction by adding the substrate/ATP mixture.

  • ATP Detection: After a set incubation time, add a reagent that stops the kinase reaction and detects the amount of remaining ATP by generating a luminescent signal.

  • Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value for each compound.

Kinase_Inhibition_Pathway cluster_0 Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Bromo-3-iodopyridin-4-amine Derivative Inhibitor->Receptor Inhibition

Caption: Potential mechanism of action of 2-Bromo-3-iodopyridin-4-amine derivatives as kinase inhibitors.

Part 2: Assessing Antimicrobial Potential

The presence of multiple halogens on the pyridine ring suggests that these derivatives may possess antimicrobial properties.[4][8]

Initial Antimicrobial Screening

A preliminary screening against a panel of clinically relevant bacteria and fungi is the first step in evaluating the antimicrobial potential.

Recommended Microbial Strains:

MicroorganismGram Stain/TypeRationale
Staphylococcus aureusGram-positiveA common cause of skin and soft tissue infections, and a major concern for antibiotic resistance (MRSA).[7]
Streptococcus pneumoniaeGram-positiveA leading cause of pneumonia, meningitis, and sepsis.
Escherichia coliGram-negativeA common cause of urinary tract infections and foodborne illness.
Pseudomonas aeruginosaGram-negativeAn opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Candida albicansFungusA common cause of opportunistic fungal infections.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[15][16][17]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested (typically adjusted to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe and broth only) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Analysis and Structure-Activity Relationship (SAR)

Once data is generated for a series of 2-Bromo-3-iodopyridin-4-amine derivatives, a comparative analysis is crucial to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the derivatives with their observed biological activities.

Key Structural Modifications to Explore:

  • Substituents at the 4-amino group: Introduction of various alkyl, aryl, or heterocyclic groups can modulate lipophilicity, hydrogen bonding capacity, and steric interactions with the target.

  • Modifications at the 2-bromo or 3-iodo positions: While these halogens are part of the core scaffold, their replacement with other groups through cross-coupling reactions can significantly impact activity.

By systematically modifying the structure and observing the resulting changes in biological activity, researchers can identify the key pharmacophoric features required for potency and selectivity.

Conclusion

The 2-Bromo-3-iodopyridin-4-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents. Although direct biological data for its derivatives are not yet widely available, the known activities of structurally related compounds provide a strong rationale for their investigation as potential anticancer and antimicrobial agents, with a particularly high potential for kinase inhibition.

This guide provides a comprehensive and scientifically grounded framework for the synthesis and biological evaluation of this novel class of compounds. By following the proposed experimental workflows and protocols, researchers will be well-equipped to unlock the therapeutic potential of 2-Bromo-3-iodopyridin-4-amine derivatives and contribute to the development of next-generation medicines.

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A Senior Application Scientist's Guide to Computational Modeling of 2-Bromo-3-iodopyridin-4-amine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Computational Insight

2-Bromo-3-iodopyridin-4-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its polysubstituted pyridine core is a common scaffold in pharmacologically active agents, and the distinct electronic and steric properties of its bromine and iodine substituents offer multiple avenues for selective chemical modification. Understanding the reactivity of this molecule—predicting which bonds will break, which will form, and under what conditions—is paramount for designing efficient synthetic routes and novel molecular entities.

While empirical laboratory work is the ultimate arbiter of chemical truth, computational modeling provides an indispensable parallel path. It allows for the rapid, cost-effective exploration of potential reaction pathways, the identification of transient intermediates and transition states, and the elucidation of the subtle electronic and steric factors that govern reaction outcomes.[1][2] This guide offers a comparative analysis of computational methodologies tailored to the unique challenges presented by halogenated pyridines, providing both the theoretical grounding and practical protocols necessary to model the reaction mechanisms of 2-Bromo-3-iodopyridin-4-amine with confidence.

Pillar 1: Selecting the Right Theoretical Tools for Halogenated Systems

The primary challenge in modeling molecules like 2-Bromo-3-iodopyridin-4-amine lies in accurately describing the complex electronic structure of heavy halogens and the variety of non-covalent interactions they can participate in, most notably halogen bonding.[3][4] The choice of computational method is not a mere technicality; it is the foundation upon which the reliability of the entire study rests.

The Quantum Mechanical Toolkit: A Comparison of Methods

The two most common families of quantum mechanical methods used for mechanistic studies are Density Functional Theory (DFT) and Wave Function Theory (WFT).

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[5] It approximates the complex many-electron wavefunction by focusing on the electron density. However, its accuracy is entirely dependent on the chosen "functional," which approximates the exchange-correlation energy. For halogenated systems, the choice of functional is critical.

    • Recommended Functionals: Functionals with a high degree of exact Hartree-Fock exchange or those with long-range corrections are generally more suitable for describing the non-covalent interactions inherent in halogenated systems.[6] M06-2X and ωB97X-D are frequently cited as strong performers for halogen bonding and general thermochemistry.[6] The inclusion of an empirical dispersion correction (e.g., Grimme's D3 or D4) is essential to capture the van der Waals forces that are crucial for intermolecular interactions.[7]

  • Wave Function Theory (WFT): WFT methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), directly solve approximations of the Schrödinger equation. CCSD(T), often called the "gold standard" of quantum chemistry, can provide near-exact results for small molecules.[8] However, its computational cost scales very poorly with system size, making it impractical for all but the smallest systems. Its primary role in this context is for benchmarking : validating the accuracy of more affordable DFT methods against high-accuracy CCSD(T) calculations on a model system.[6][8][9]

Basis Sets: The Language of Electrons

A basis set is the set of mathematical functions used to build the molecular orbitals. For heavy, polarizable atoms like bromine and iodine, a robust basis set is non-negotiable.

  • Pople vs. Dunning: While legacy basis sets like 6-31G(d) are common, more modern alternatives like Dunning's correlation-consistent sets (e.g., cc-pVTZ) or the Ahlrichs' "def2" family (e.g., def2-TZVP) offer better accuracy for a given size.

  • Polarization and Diffuse Functions: Polarization functions (e.g., the 'd' in 6-31G(d)) are essential for describing the non-spherical nature of electron density in bonds. Diffuse functions (e.g., the '+' in 6-31+G(d)) are crucial for accurately modeling non-covalent interactions and anions.

  • Effective Core Potentials (ECPs): For a heavy element like iodine, it is computationally prohibitive to treat all electrons explicitly. An ECP replaces the core electrons with a mathematical potential, treating only the valence electrons explicitly. This approach also implicitly accounts for relativistic effects, which are significant for iodine.[6]

Comparative Summary of Recommended Approaches
Method CombinationComputational CostAccuracy for Halogenated SystemsBest Use Case
ωB97X-D / def2-TZVP ModerateVery GoodHigh-accuracy transition state searching and energy profiling for the full system.
M06-2X / def2-TZVP ModerateVery GoodSimilar to above; a reliable alternative for mechanistic studies.[6]
B3LYP-D3 / def2-SVP LowGoodInitial geometry optimizations, screening of multiple potential pathways.
SCS-MP2 / def2-QZVP HighExcellentBenchmarking interaction energies in key intermediates or non-covalent complexes.
CCSD(T) / CBS Very HighGold StandardBenchmark calculations on simplified model systems to validate DFT functional choice.[10][11]

Pillar 2: A Self-Validating Protocol for Mechanistic Elucidation

To ensure the trustworthiness of a computed reaction mechanism, every step must be a self-validating system. This means not only finding stationary points on the potential energy surface but rigorously confirming their identity and connectivity. Here, we outline a robust workflow using a hypothetical Suzuki-Miyaura cross-coupling at the C-I bond of 2-Bromo-3-iodopyridin-4-amine as a case study—a common and highly plausible reaction for this substrate.

Computational Workflow for Reaction Mechanism Analysis

G cluster_0 Phase 1: Initial Exploration cluster_1 Phase 2: Transition State Search cluster_2 Phase 3: Pathway Validation cluster_3 Phase 4: Energy Refinement start Define Reactants (e.g., Pyridine, Boronic Acid, Catalyst) opt_react Geometry Optimization (Low Level, e.g., B3LYP-D3/def2-SVP) start->opt_react freq_react Frequency Calculation (Confirm Minimum, Get ZPVE) opt_react->freq_react sp_energy Single-Point Energy Calculation (Larger Basis Set or Higher Theory Level) opt_react->sp_energy ts_search Transition State (TS) Search (QST2/3 or Berny Optimization) freq_react->ts_search Use optimized reactant and product guesses ts_opt TS Optimization (High Level, e.g., ωB97X-D/def2-TZVP) ts_search->ts_opt ts_freq TS Frequency Calculation (Confirm 1 Imaginary Frequency) ts_opt->ts_freq ts_opt->sp_energy irc IRC Calculation (Connects TS to Reactant & Product) ts_freq->irc Use TS geometry and vibrational mode opt_prod Geometry Optimization of Products irc->opt_prod freq_prod Frequency Calculation of Products opt_prod->freq_prod freq_prod->sp_energy Use all optimized geometries thermo Calculate ΔG‡ and ΔG_rxn (Construct Energy Profile) sp_energy->thermo

Caption: A robust computational workflow for elucidating reaction mechanisms.

Step-by-Step Experimental Protocol

Objective: To calculate the Gibbs Free Energy profile for the oxidative addition step in a Suzuki-Miyaura coupling of 2-Bromo-3-iodopyridin-4-amine with Phenylboronic acid, catalyzed by a Pd(0) complex.

  • System Preparation (Input File Generation):

    • Construct the 3D coordinates for all necessary species: 2-Bromo-3-iodopyridin-4-amine, the Pd(0) catalyst (e.g., Pd(PPh₃)₂), the reactant complex, the transition state guess, and the product complex.

    • Causality: The choice of catalyst and ligands is crucial. Phosphine ligands are common, and their size and electronics will directly impact the energetics. We choose a simple model here for demonstration.

    • Specify the charge (0) and spin multiplicity (singlet) for the system.

  • Initial Geometry Optimization:

    • Perform a geometry optimization on all species using a computationally inexpensive but reliable method (e.g., B3LYP-D3/def2-SVP).

    • Causality: This step provides reasonable starting geometries for more computationally demanding calculations, saving significant time.

  • Transition State (TS) Optimization:

    • Using the optimized reactant and product structures as input, perform a transition state search (e.g., using a QST3 method or an optimization from a guessed TS structure).

    • Refine the TS geometry using a higher level of theory (e.g., ωB97X-D/def2-TZVP with an ECP for Pd and I).

    • Causality: The higher level of theory is necessary here because the TS structure is the most critical point for determining the reaction barrier. Its geometry and energy are highly sensitive to the theoretical method.

  • Frequency Calculations (Validation):

    • Perform a frequency calculation at the same level of theory as the final optimization for all stationary points (reactants, TS, products).

    • Trustworthiness Check:

      • Reactants/Products: Must have zero imaginary frequencies, confirming they are true local minima.

      • Transition State: Must have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate (e.g., the C-I bond breaking and the Pd-C/Pd-I bonds forming).

    • These calculations also provide the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate Gibbs Free Energies.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Starting from the optimized TS, perform an IRC calculation.

    • Trustworthiness Check: This calculation follows the reaction path downhill from the TS in both the forward and reverse directions. It must connect to the intended reactant and product complexes to validate that the located TS is indeed the correct one for the desired reaction step.[12]

  • Reporting Results:

    • Construct a reaction energy profile by plotting the relative Gibbs Free Energies of all stationary points. The activation energy (ΔG‡) is the difference between the TS energy and the reactant energy.

Pillar 3: Visualizing Reaction Pathways and Data

A key advantage of computational modeling is the ability to visualize the complex, multi-step processes that define a chemical reaction. For a catalytic cycle like the Suzuki-Miyaura reaction, this is particularly insightful.

Hypothetical Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-I RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' WASTE Base-I + B(OH)₃ TM->WASTE CAT_REGEN Pd(0) Catalyst RE->CAT_REGEN + Ar-Ar' PROD Ar-Ar' RE->PROD CAT_REGEN->OA + Ar-I REACT Ar-I + Pd(0) BORONIC Ar'-B(OH)₂ BORONIC->TM BASE Base BASE->TM

Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the three key steps: Oxidative Addition of the C-I bond to the Pd(0) catalyst, Transmetalation with the boronic acid, and Reductive Elimination to form the new C-C bond and regenerate the catalyst. Each of these steps has its own transition state and can be modeled using the protocol described above to determine the rate-limiting step of the overall reaction.

Conclusion and Future Outlook

The computational modeling of reaction mechanisms for molecules like 2-Bromo-3-iodopyridin-4-amine is a powerful tool for modern drug development. By carefully selecting appropriate DFT functionals (e.g., ωB97X-D, M06-2X) and robust basis sets (e.g., def2-TZVP with ECPs), and by adhering to a rigorous, self-validating protocol that includes frequency and IRC calculations, researchers can gain reliable insights into reaction feasibility, selectivity, and kinetics.[6][13] This predictive power allows for the rational design of synthetic routes, saving valuable time and resources in the laboratory. As computational methods continue to improve in accuracy and efficiency, their role in guiding chemical discovery will only become more central, transforming mechanistic investigation from a retrospective analysis into a prospective design tool.

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A Comparative Guide to the Spectroscopic Confirmation of 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. For heterocyclic compounds such as 2-Bromo-3-iodopyridin-4-amine, a key intermediate in the synthesis of various bioactive molecules, precise structural elucidation is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the definitive characterization of this compound, grounded in experimental data and established scientific principles.

The inherent complexity of polysubstituted aromatic systems necessitates a multi-faceted analytical approach. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a synergistic and self-validating framework for structural confirmation.

The Strategic Importance of Orthogonal Spectroscopic Techniques

Relying on a single analytical method for structural confirmation is fraught with ambiguity. By employing orthogonal techniques, we create a system of checks and balances. NMR provides detailed information about the carbon-hydrogen framework and connectivity, MS reveals the elemental composition and molecular weight, and IR spectroscopy identifies the functional groups present. This integrated approach ensures a robust and defensible structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR: Unveiling the Proton Environment

The ¹H NMR spectrum of 2-Bromo-3-iodopyridin-4-amine is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the electron-donating amino group.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8d~5.0H-6
~6.5d~5.0H-5
~5.5br s-NH₂

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's protons.[1][2] DMSO-d₆ is often a good choice for aromatic amines due to its ability to dissolve a wide range of compounds and its characteristic residual solvent peak.

¹³C NMR: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, with the carbons directly attached to the electronegative halogens and nitrogen showing distinct downfield shifts. Several methods and programs are available for the estimation of ¹³C NMR chemical shifts in substituted pyridines.[3][4]

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Assignment
~155C-4
~150C-2
~145C-6
~110C-5
~90C-3

Mass Spectrometry (MS): A Precise Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution analysis, its elemental formula.[5] The fragmentation pattern also offers valuable structural clues.

High-Resolution Mass Spectrometry (HRMS): Confirming Elemental Composition

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 2-Bromo-3-iodopyridin-4-amine (C₅H₄BrIN₂), the expected exact mass can be calculated and compared to the experimental value.

Expected HRMS Data:

IonCalculated Exact Mass
[M+H]⁺298.8655

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).[6]

Fragmentation Analysis: Deconstructing the Molecule

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For halogenated compounds, a common fragmentation pathway is the loss of the halogen atoms.[7][8]

Predicted Fragmentation Pattern:

  • Loss of I: [M-I]⁺

  • Loss of Br: [M-Br]⁺

  • Loss of NH₂: [M-NH₂]⁺

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.[9]

Key Vibrational Modes for 2-Bromo-3-iodopyridin-4-amine

The IR spectrum will be dominated by absorptions corresponding to the N-H and C-N bonds of the amino group, as well as the C-C and C-H bonds of the pyridine ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (asymmetric and symmetric)[9][10]
3100-3000MediumAromatic C-H stretching
1640-1600StrongN-H bending (scissoring)[10]
1580-1450Medium-StrongC=C and C=N ring stretching
1335-1250StrongAromatic C-N stretching[11]

Experimental Insight: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples in FTIR, requiring minimal sample preparation.[12][13][14]

Experimental Protocols: A Self-Validating Workflow

To ensure the trustworthiness of the spectroscopic data, it is essential to follow standardized and self-validating protocols.

Diagram of the Spectroscopic Confirmation Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation A Weigh 2-Bromo-3-iodopyridin-4-amine B Dissolve in Deuterated Solvent (e.g., DMSO-d6) for NMR A->B C Prepare Solid Sample for IR (ATR) A->C D Dissolve in Suitable Solvent for MS A->D NMR Acquire 1H and 13C NMR Spectra B->NMR IR Acquire FTIR Spectrum C->IR MS Acquire High-Resolution Mass Spectrum D->MS DA Process and Analyze Spectra NMR->DA MS->DA IR->DA SC Compare with Predicted Data DA->SC Final Unambiguous Structural Confirmation SC->Final

Caption: Workflow for the spectroscopic confirmation of 2-Bromo-3-iodopyridin-4-amine.

Step-by-Step Methodologies

1. NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1][15][16]

  • Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

  • Filter the sample if any particulate matter is present.[16]

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS.[16]

3. Mass Spectrometry Analysis:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Acquire a high-resolution mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Calibrate the instrument using a known standard to ensure accurate mass measurement.

4. FTIR Spectroscopy Analysis:

  • Ensure the ATR crystal is clean before use.[14]

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[14]

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Comparative Analysis and Conclusion

The table below summarizes the key information obtained from each spectroscopic technique and highlights their complementary nature.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (through coupling)Detailed structural informationCan be complex to interpret for highly substituted systems
¹³C NMR Carbon skeletonUnambiguous count of unique carbonsLow sensitivity, requires more sample or longer acquisition time
HRMS Exact molecular weight, elemental formulaHigh accuracy and sensitivityProvides little information on connectivity
FTIR Presence of functional groupsRapid and non-destructiveCan be difficult to assign all peaks in complex molecules

References

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–337. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779–783. [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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  • ResearchGate. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

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  • PubMed. (1998). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. [Link]

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  • ResearchGate. (2015). Numeration and illustration of each vibrational mode of 2-aminopyridine... [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

  • National Institutes of Health. (2016). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

  • ResearchGate. (2010). Influence of Solvents on IR Spectrum of Aromatic Amines. [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Canadian Science Publishing. (1955). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

  • DTIC. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Northwestern University. (n.d.). Synthesis, Characterization, and Preliminary Host-Guest Binding Studies of Porphyrinic Molecular Squares Featuring fac-Tricarbon. [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • SpectraBase. (n.d.). Pyridine. [Link]

  • ACS Publications. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

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  • ResearchGate. (1998). A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

  • PubMed. (2010). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

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  • Stanford University. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Hindawi. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • MDPI. (2020). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

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A Comparative Guide to the Synthetic Strategies for 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Polysubstituted pyridine scaffolds are foundational to modern medicinal chemistry and materials science. The precise arrangement of functional groups on the pyridine ring allows for the fine-tuning of pharmacological and electronic properties. The target molecule, 2-Bromo-3-iodopyridin-4-amine, represents a highly versatile synthetic intermediate. Its unique substitution pattern—featuring an amino group for hydrogen bonding and further derivatization, alongside two distinct halogen atoms (Br and I) at positions amenable to selective cross-coupling reactions—makes it a valuable building block for constructing complex molecular architectures. For instance, similar 2-aminohalopyridine structures are key intermediates in the synthesis of tyrosine kinase inhibitors used in cancer chemotherapy.[1]

While a definitive, published synthetic route for 2-Bromo-3-iodopyridin-4-amine is not prominent in the literature, its structure lends itself to two logical and competing synthetic strategies. This guide provides an in-depth comparative analysis of these two proposed routes, grounded in established and analogous chemical transformations. We will explore a "late-stage iodination" approach starting from a pre-functionalized aminopyridine and a "late-stage amination" strategy beginning with a dihalogenated pyridine core. Each route will be evaluated based on the availability of starting materials, reaction conditions, regiochemical control, and potential scalability, providing researchers with the critical insights needed to select the optimal pathway for their specific application.

Route A: Late-Stage Electrophilic Iodination

This strategy focuses on constructing the bromo-amino pyridine core first, followed by a regioselective iodination directed by the powerful activating effect of the amino group. This approach leverages the well-understood principles of electrophilic aromatic substitution on an electron-rich pyridine ring.

Overall Workflow for Route A

Route A start 2,4-Dibromopyridine-N-oxide step1 2-Bromo-4-aminopyridine-N-oxide start->step1  Ammonia water,  Sealed reaction (60-110 °C)   step2 2-Bromopyridin-4-amine step1->step2  Fe powder, HCl (aq)  or Raney-Ni, H2   final 2-Bromo-3-iodopyridin-4-amine step2->final  KIO3, KI, H2SO4 (aq)  or NIS, Acetonitrile  

Caption: Synthetic pathway for Route A, proceeding via amination, reduction, and final iodination.

Step 1: Synthesis of the Precursor, 2-Bromopyridin-4-amine

The key starting material for this route is 2-Bromopyridin-4-amine. A robust and scalable synthesis begins with 2,4-dibromopyridine-N-oxide. This method involves a nucleophilic aromatic substitution to introduce the amino group, followed by reduction of the N-oxide.[2]

Experimental Protocol: Synthesis of 2-Bromopyridin-4-amine [2]

  • Ammoniation: In a sealed reaction vessel, 2,4-dibromopyridine-N-oxide is treated with aqueous ammonia. The mass ratio of the N-oxide to ammonia water is typically between 1:2.5 and 1:5.0.

  • The mixture is heated to a temperature between 60–110 °C. The reaction progress is monitored by TLC or HPLC until the starting material is consumed. This step selectively displaces the bromine atom at the 4-position, which is activated by the N-oxide, to yield 2-bromo-4-aminopyridine-N-oxide.

  • Reduction: The intermediate, 2-bromo-4-aminopyridine-N-oxide, is then reduced. A common method involves using reduced iron powder in the presence of an acid, such as hydrochloric or acetic acid, at temperatures ranging from 60-80 °C.

  • Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel (Raney-Ni) under a hydrogen atmosphere can be employed.[2]

  • Following the reaction, a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate) are performed. The product is then isolated by removal of the solvent and can be purified by crystallization or column chromatography. This two-step, one-pot process can achieve yields of up to 80.5%.[2]

Step 2: Regioselective Iodination

With 2-Bromopyridin-4-amine in hand, the final step is the introduction of an iodine atom at the 3-position. The 4-amino group is a strong ortho-, para-directing group, potently activating the pyridine ring for electrophilic substitution. The 3-position is ortho to the amino group, making it the most electronically favorable site for iodination. The 2-bromo group provides some steric hindrance but also directs electrophiles to the 3- and 5-positions. The overwhelming electronic activation from the amino group is expected to provide high regioselectivity for the 3-position.

An analogous reaction, the iodination of 2-amino-5-bromopyridine, has been successfully demonstrated to occur at the 3-position with high yield.[1]

Experimental Protocol: Iodination of 2-Bromopyridin-4-amine (Adapted from[1])

  • Dissolve 2-Bromopyridin-4-amine (1.0 eq) in 2 M sulfuric acid with stirring.

  • Add potassium iodate (KIO₃) (0.5 eq) portionwise to the solution.

  • Heat the mixture to 100 °C.

  • Prepare a solution of potassium iodide (KI) (0.6 eq) in water and add it dropwise to the heated reaction mixture over 30 minutes.

  • Continue stirring at 100 °C for an additional 1.5 hours.

  • Cool the reaction to room temperature and adjust the pH to ~8 using a base (e.g., aqueous ammonia).

  • Cool the neutralized mixture to 10 °C to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., 85% ethanol) to yield pure 2-Bromo-3-iodopyridin-4-amine. The analogous reaction achieved a yield of 73.7%.[1]

Alternative Iodination: Milder conditions using N-iodosuccinimide (NIS) in a solvent like acetonitrile or DMF at room temperature could also be effective for this transformation, potentially offering better functional group tolerance and simpler workup.[3]

Route B: Late-Stage Nucleophilic Amination

This alternative strategy involves first synthesizing the 2-bromo-3-iodopyridine core and then introducing the 4-amino group in the final step. This approach relies on activating the 4-position for nucleophilic aromatic substitution (SNAr) by the combined electron-withdrawing effects of the two halogen atoms and the ring nitrogen.

Overall Workflow for Route B

Route B start 2-Bromopyridine step1 2-Bromo-3-iodopyridine start->step1  1) LDA, THF, -95 °C  2) I2   final 2-Bromo-3-iodopyridin-4-amine step1->final  Nucleophilic Amination  (e.g., aq. NH3, high T/P)  

Caption: Synthetic pathway for Route B, featuring directed ortho-metalation/iodination followed by nucleophilic amination.

Step 1: Synthesis of the Precursor, 2-Bromo-3-iodopyridine

The synthesis of the dihalogenated intermediate can be achieved from the readily available 2-bromopyridine. This transformation utilizes a directed ortho-metalation strategy, where a strong base deprotonates the pyridine ring at the position adjacent to the bromine atom, followed by quenching with an iodine electrophile.

Experimental Protocol: Synthesis of 2-Bromo-3-iodopyridine (Adapted from[4])

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Cool the reaction vessel to -95 °C using a liquid nitrogen/ethanol bath.

  • Slowly add 2-bromopyridine (1.0 eq) to the LDA solution, maintaining the temperature at -95 °C. Stir for 1 hour to ensure complete deprotonation at the 3-position.

  • Add a solution of iodine (I₂) (1.1 eq) in anhydrous THF dropwise. Stir for an additional 30 minutes at -95 °C.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-3-iodopyridine.

Step 2: Nucleophilic Aromatic Amination

This step is the most critical and challenging part of Route B. The introduction of an amino group at the 4-position of 2-bromo-3-iodopyridine requires a nucleophilic aromatic substitution (SNAr) reaction. The pyridine nitrogen and the two halogens deactivate the ring, making it more susceptible to nucleophilic attack. The 4-position is electronically favored for attack (para to the ring nitrogen). However, the reaction may require forcing conditions and could face competition from attack at the 2-position.

Proposed Experimental Protocol: Amination of 2-Bromo-3-iodopyridine

  • Place 2-bromo-3-iodopyridine (1.0 eq) and a concentrated aqueous solution of ammonia (a large excess) into a high-pressure steel autoclave.

  • Heat the sealed reactor to a high temperature (e.g., 150-200 °C) for several hours.

  • After cooling, carefully vent the reactor.

  • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography. It is crucial to carefully separate the desired 4-amino isomer from any potential 2-amino side-product that might form via substitution of the bromine atom.

Considerations for Amination: The direct amination of halopyridines can be challenging. While the 4-position is electronically activated, high temperatures are often required.[5] An alternative could be the use of sodium amide in liquid ammonia (a variation of the Chichibabin reaction conditions), although this might lead to complex mixtures.[6] Modern palladium-catalyzed Buchwald-Hartwig amination could also be considered, though it is more commonly applied to introduce substituted amines rather than ammonia itself.

Comparative Analysis

FeatureRoute A: Late-Stage Iodination Route B: Late-Stage Amination
Starting Materials 2,4-Dibromopyridine-N-oxide2-Bromopyridine
Number of Steps 2 (from N-oxide)2
Reaction Conditions Step 1: High temperature (60-110 °C), sealed vessel. Step 2: High temperature (100 °C), strong acid (H₂SO₄).Step 1: Cryogenic temperature (-95 °C), strong base (LDA), inert atmosphere. Step 2: High temperature (150-200 °C), high pressure.
Regioselectivity Excellent. The iodination is directed by the powerful activating 4-amino group, strongly favoring substitution at the 3-position.Potentially problematic. The amination at C4 is electronically favored but may compete with substitution at the C2 position. Separation of isomers could be challenging.
Key Advantages - High predictability and regiochemical control. - Avoids cryogenic conditions and organometallic reagents.- Starts from a very simple and inexpensive material (2-bromopyridine). - Fewer steps if starting from 2-bromopyridine.
Potential Challenges - The synthesis of the 2-bromopyridin-4-amine precursor involves multiple steps from simpler pyridines. - Use of strong acid and high temperatures in the final step.- Requires stringent anhydrous and anaerobic conditions for the LDA reaction. - Final amination step requires harsh conditions (high T/P) and may result in poor selectivity and low yields.
Scalability Favorable. The synthesis of the precursor is scalable,[2] and the iodination, while requiring heating, uses common inorganic reagents.Challenging. The use of LDA at -95 °C is difficult to scale up. The high-pressure amination also presents significant engineering challenges for large-scale production.

Conclusion and Recommendation

Both proposed synthetic routes to 2-Bromo-3-iodopyridin-4-amine offer chemically sound strategies based on established precedents. However, they present a clear trade-off between starting material simplicity and reaction control.

Route B is attractive due to its use of the inexpensive and readily available starting material, 2-bromopyridine. However, it relies on challenging experimental conditions, including cryogenic temperatures and high-pressure reactions, and faces a significant risk of poor regioselectivity in the final amination step. These factors make it less reliable and difficult to scale.

Route A begins with a more complex starting material, but offers a significantly higher degree of control and predictability. The powerful directing effect of the 4-amino group in the final electrophilic iodination step is expected to provide the desired product with high regioselectivity, minimizing the formation of isomers and simplifying purification. The synthesis of the key intermediate, 2-Bromopyridin-4-amine, is well-documented and scalable.

For researchers and drug development professionals, Route A is the more highly recommended strategy. Its superior regiochemical control and more manageable reaction conditions (despite the use of heat and strong acid) provide a more reliable and robust pathway to the target molecule, 2-Bromo-3-iodopyridin-4-amine. This route is more likely to deliver the desired product in good yield and purity, which is a paramount concern in multi-step synthetic campaigns.

References

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  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-3-iodopyridin-4-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 2-Bromo-3-iodopyridin-4-amine scaffold. As a versatile building block in medicinal chemistry, this halogenated pyridine derivative offers multiple points for chemical modification, making it an excellent starting point for the development of potent and selective kinase inhibitors.[1][2] We will explore the strategic importance of each substitution point, the rationale behind experimental design, and the resulting impact on biological activity, supported by experimental data and protocols.

The Strategic Importance of the 2-Bromo-3-iodopyridin-4-amine Scaffold

The 2-Bromo-3-iodopyridin-4-amine core is a privileged scaffold in drug discovery, particularly for synthesizing ATP-competitive kinase inhibitors.[1][2] Its utility stems from several key features:

  • The Pyridine Ring: A nitrogen-containing heterocycle, the pyridine ring is a common isostere of benzene found in numerous FDA-approved drugs.[3][4] Its electron-deficient nature influences bond reactivities and allows it to act as a hydrogen bond acceptor.[5]

  • The 4-Amine Group: This group often serves as a crucial "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for type I and type II inhibitors.

  • Differential Halogen Reactivity: The scaffold possesses two different halogens, bromine at the C2 position and iodine at the C3 position. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This differential reactivity is the cornerstone of its strategic value, enabling highly regioselective and sequential functionalization.[6] This allows for the controlled introduction of different substituents at specific positions to systematically probe the SAR.

The following diagram illustrates the general workflow for the sequential functionalization of the scaffold.

G scaffold 2-Bromo-3-iodopyridin-4-amine step1 Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) @ C3 Position scaffold->step1 High C-I reactivity intermediate 2-Bromo-3-R1-pyridin-4-amine step1->intermediate step2 Pd-Catalyzed Coupling (e.g., Buchwald-Hartwig) @ C2 Position intermediate->step2 C-Br reactivity cyclization Annulation Reaction (e.g., with formamide) Forms Fused Systems intermediate->cyclization final_product 2-R2-3-R1-pyridin-4-amine step2->final_product fused_product Pyrido[2,3-d]pyrimidines, etc. cyclization->fused_product

Caption: General synthetic workflow for sequential functionalization.

Comparative SAR Analysis of Analog Classes

The systematic modification of the 2-Bromo-3-iodopyridin-4-amine scaffold allows for a thorough exploration of the chemical space around a biological target. Below, we compare the impact of substitutions at each key position.

Modifications at the C3 Position: Probing the Solvent-Front

The C3 position, via the reactive iodine, is the primary site for introducing diversity. Substituents here typically project towards the solvent-exposed region of the ATP-binding pocket.

  • Aryl and Heteroaryl Substituents (via Suzuki Coupling): The introduction of (hetero)aryl rings is a common strategy to enhance potency through van der Waals and π-π stacking interactions. In the development of c-Jun N-terminal kinase (JNK) inhibitors, the introduction of a pyrazole ring via Suzuki coupling was a critical step in achieving potency.[7]

    • Small, polar heterocycles (e.g., pyrazole, imidazole) can form additional hydrogen bonds and improve solubility.

    • Substituted phenyl rings allow for fine-tuning of electronic and steric properties. Electron-withdrawing groups (e.g., -CN, -CF₃) can modulate pKa and improve cell permeability, while electron-donating groups (e.g., -OCH₃) can engage in specific interactions.

  • Alkynyl Substituents (via Sonogashira Coupling): Linear alkynyl linkers are effective for reaching narrow, deep pockets within the binding site. This rigid linker maintains a defined vector for placing terminal functional groups.

Modifications at the C2 Position: Enhancing Selectivity and Properties

After functionalizing C3, the C2-bromo position can be modified, often with groups that influence inhibitor selectivity and pharmacokinetic properties.

  • Amino and Amide Linkages (via Buchwald-Hartwig Amination): Introducing substituted amines at C2 can establish new hydrogen bond donor/acceptor networks. This is particularly effective for achieving selectivity between closely related kinases, as the amino acid residues in this region often vary. SAR studies on substituted aminopyridines have identified potent phosphodiesterase-4 (PDE4) inhibitors with improved pharmacokinetic profiles.[8]

  • Small Alkoxy or Alkyl Groups: These groups can fill small hydrophobic pockets and improve metabolic stability by blocking potential sites of oxidation.

Annulation to Fused Ring Systems: Creating Rigid Scaffolds

The true power of the scaffold is often realized when it is used as a precursor for fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These rigid structures reduce the entropic penalty of binding and can lead to highly potent inhibitors.[9]

  • Pyrido[2,3-d]pyrimidines: This class has yielded numerous potent kinase inhibitors.[10][11] The SAR of these fused systems is rich:

    • The N8 position of the pyridopyrimidine ring system can be alkylated to probe a hydrophobic pocket. Studies have shown that an ethyl group at N8 can be four times more potent than a methyl group.[9]

    • The C2 position of the pyrimidine ring can be substituted with various amino groups, which often interact with the DFG motif of the kinase.

    • The C7 position (originating from C2 of the starting pyridine) can be functionalized to achieve selectivity. For instance, introducing a methyl group at the C5 position of the pyrido[2,3-d]pyrimidin-7-one template was found to confer excellent selectivity for Cdk4 over other kinases.[11]

The following diagram illustrates the key SAR takeaways for kinase inhibitor development based on this scaffold.

SAR SAR_Summary Key SAR Insights for Kinase Inhibition C3 C3 Position (Iodine) - Probes solvent-front - (Hetero)aryl groups increase potency via π-stacking - Polar groups improve solubility C2 C2 Position (Bromine) - Influences selectivity - Amino groups form new H-bonds - Small alkyl/alkoxy groups improve metabolic stability C4 C4 Position (Amine) - Essential Hinge-Binding Motif - Forms 1-2 H-bonds with kinase hinge - N-alkylation generally disfavored Fusion Ring Fusion (Pyrido[2,3-d]pyrimidines) - Rigid structure increases potency - Allows for multi-vector optimization - Substitutions on fused ring dictate selectivity (e.g., Cdk4)

Caption: Summary of key structure-activity relationships.

Comparative Performance Data

The table below summarizes representative SAR data for a hypothetical series of kinase inhibitors derived from the 2-Bromo-3-iodopyridin-4-amine scaffold, targeting a generic Ser/Thr kinase. The data is synthesized from trends observed in the literature for related pyridine and pyridopyrimidine inhibitors.[12][13][14]

Compound IDR¹ (at C3 via Suzuki)R² (at C2 via Amination)Target Kinase IC₅₀ (nM)
1 Phenyl-Br850
2 4-Fluorophenyl-Br620
3 1-Methyl-1H-pyrazol-4-yl-Br250
4 1-Methyl-1H-pyrazol-4-ylMorpholino45
5 1-Methyl-1H-pyrazol-4-ylCyclopropylamino15
6 1-Methyl-1H-pyrazol-4-ylAnilino95
7 4-CyanophenylCyclopropylamino22

Analysis of Data:

  • C3 Position: Moving from a simple phenyl group (1 ) to a polar pyrazole (3 ) significantly improves potency, likely due to favorable interactions and improved physicochemical properties.

  • C2 Position: Functionalizing the C2 position demonstrates a clear SAR. A small, flexible hydrogen-bond acceptor/donor like cyclopropylamine (5 ) provides a substantial increase in potency over a bulkier morpholino group (4 ) or a planar anilino group (6 ), suggesting a specific and constrained binding pocket in this region.

  • Synergy: The combination of an optimal C3 pyrazole and a C2 cyclopropylamine (5 ) results in the most potent analog in this series.

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed methodologies are critical.

Protocol: Regioselective Suzuki-Miyaura Coupling at C3

This protocol describes the selective introduction of an aryl group at the C3 position.

  • Reagent Preparation: In a dry, nitrogen-purged reaction vessel, combine 2-Bromo-3-iodopyridin-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir under nitrogen. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-3-arylpyridin-4-amine intermediate.

Causality: The choice of a palladium catalyst and a suitable base is crucial for efficient catalytic turnover. The higher reactivity of the C-I bond ensures that the coupling occurs exclusively at the C3 position, leaving the C-Br bond intact for subsequent modifications.[6]

Protocol: In Vitro Kinase Inhibition Assay (Generic FRET-based)

This protocol outlines a common method for evaluating the inhibitory activity of the synthesized analogs.

  • Reagent Preparation: Prepare a kinase buffer (e.g., HEPES, MgCl₂, Brij-35, and DTT). Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase buffer, the target kinase enzyme, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a development solution containing a terbium-labeled antibody that specifically binds to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a suitable fluorescence plate reader, measuring the FRET signal between terbium (donor) and the fluorescent label on the substrate (acceptor). The signal is proportional to the amount of phosphorylated product.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Self-Validation: This assay includes positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the results. The dose-response curve provides a robust measure of compound potency.

Conclusion

The 2-Bromo-3-iodopyridin-4-amine scaffold is a powerful platform for the rational design of kinase inhibitors. Its key advantage lies in the differential reactivity of its halogen substituents, which permits a controlled, sequential, and regioselective exploration of structure-activity relationships. By systematically modifying the C2 and C3 positions or by using the scaffold to construct more complex fused systems, researchers can effectively optimize compounds for potency, selectivity, and desirable pharmacokinetic profiles. The insights presented in this guide, grounded in established medicinal chemistry principles, provide a logical framework for leveraging this versatile intermediate in modern drug discovery campaigns.

References

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.).
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. (2003). Biological & Pharmaceutical Bulletin.
  • Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (n.d.). PubMed Central.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.).
  • Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. (n.d.). Benchchem.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect.
  • Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine. (2022). ChemicalBook.
  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. (2005). Journal of Medicinal Chemistry.
  • Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.). PubMed Central.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Journal of Medicinal Chemistry.
  • Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applic

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. 2-Bromo-3-iodopyridin-4-amine stands as a critical intermediate in the synthesis of numerous next-generation therapeutic agents. Its purity and concentration must be meticulously controlled, necessitating a robust, validated analytical method.

This guide provides an in-depth validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2-Bromo-3-iodopyridin-4-amine. We will delve into the causality behind our experimental choices, presenting a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, this guide will objectively compare the validated HPLC-UV method against powerful alternatives—Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)—to provide researchers and drug development professionals with a comprehensive framework for method selection.

Pillar 1: The Foundation - Principles of Analytical Method Validation

Before embarking on any experimental work, it is crucial to understand the "why" behind method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the ICH have established a harmonized framework, outlined primarily in the ICH Q2(R2) guideline, which defines the essential performance characteristics to be investigated.[4][5][6] These characteristics ensure that the method is reliable, reproducible, and accurate for the routine analysis of the target analyte.

The core validation parameters we will assess are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Pillar 2: The Primary Method - Validation of an HPLC-UV Protocol

High-Performance Liquid Chromatography with UV detection was selected as the primary method due to its widespread availability, cost-effectiveness, and suitability for analyzing non-volatile, UV-absorbing compounds like substituted pyridines.[7][8][9] The pyridine ring provides a strong chromophore, making it readily detectable by UV spectrophotometry.[10][11]

Experimental & Validation Workflow

The overall process, from initial preparation to the final validation report, follows a structured path designed to ensure data integrity and compliance with regulatory expectations.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting prep_std Prepare Stock & Working Standards specificity Specificity: Inject Standard, Sample, Placebo prep_std->specificity linearity Linearity & Range: Inject 5+ concentrations prep_std->linearity accuracy Accuracy: Spike Placebo at 3 levels (e.g., 80, 100, 120%) prep_std->accuracy precision Precision: Repeatability (n=6) Intermediate (different day/analyst) prep_std->precision prep_sample Prepare Sample Solutions (e.g., in mobile phase) prep_sample->specificity prep_sample->precision prep_placebo Prepare Placebo (matrix without analyte) prep_placebo->specificity prep_placebo->accuracy data_acq Acquire Chromatographic Data specificity->data_acq linearity->data_acq accuracy->data_acq precision->data_acq lod_loq LOD & LOQ: Based on S/N ratio or calibration curve slope lod_loq->data_acq calc Calculate System Suitability (Tailing, Resolution, etc.) data_acq->calc eval Evaluate Against Acceptance Criteria (ICH Q2) calc->eval report Compile Validation Report eval->report

Caption: Workflow for the validation of the HPLC-UV method.

Detailed Experimental Protocol

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Variable Wavelength Detector (VWD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.0) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm. The UV spectrum of pyridine shows a strong absorbance maximum around this wavelength.[10][11]

2. Reagents and Materials:

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (AR Grade).

  • Phosphoric Acid (AR Grade).

  • Water (Milli-Q or equivalent).

  • 2-Bromo-3-iodopyridin-4-amine reference standard (commercially available from suppliers like Ark Pharma Scientific or Sigma-Aldrich).[12]

3. Preparation of Solutions:

  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (10-150 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute with the mobile phase to achieve a target concentration of 100 µg/mL.

Validation Results and Discussion

The following table summarizes the experimental results for each validation parameter against the pre-defined acceptance criteria derived from ICH guidelines.[13]

Validation Parameter Experimental Procedure Acceptance Criteria (ICH Q2) Result Conclusion
Specificity Injected blank, placebo, standard, and sample solutions.The analyte peak should be free from interference from blank and placebo at its retention time. Peak purity should pass.No interference observed. Peak purity index > 0.999.Pass
Linearity Five concentrations (10, 25, 50, 100, 150 µg/mL) were injected in triplicate.Correlation coefficient (r²) ≥ 0.999.r² = 0.9998.Pass
Range Established from linearity data.80% to 120% of the test concentration.[13]10 - 150 µg/mL.Pass
Accuracy Performed by spike recovery at 80%, 100%, and 120% of the target concentration (n=3 for each level).Mean recovery should be within 98.0% - 102.0%.Mean recovery = 100.5%.Pass
Precision (Repeatability) Six replicate injections of the 100 µg/mL standard.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.85%.Pass
Precision (Intermediate) Analysis was repeated by a different analyst on a different day.RSD ≤ 2.0%.RSD = 1.25%.Pass
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Reportable value.0.5 µg/mL.Pass
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Reportable value.1.5 µg/mL.Pass
Robustness Varied flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%).System suitability parameters must pass; RSD of results should remain ≤ 2.0%.All variations met system suitability; RSD < 2.0%.Pass

Expertise-Driven Insights:

  • Specificity: The choice to inject a placebo is critical. It demonstrates that the excipients or potential synthetic by-products do not co-elute with our analyte, which is a foundational requirement for accurate quantification.

  • Accuracy: The spike recovery method was chosen because it assesses the influence of the sample matrix on the analytical recovery of the analyte, providing a more realistic measure of accuracy than simply analyzing standards.

  • Robustness: Deliberately varying parameters like flow rate and mobile phase composition mimics the small, real-world fluctuations that can occur during routine use. A method that passes robustness testing is reliable and transferable between different labs and instruments.[5]

Pillar 3: A Comparative Analysis of Alternative Methods

While the HPLC-UV method is validated as fit-for-purpose for routine quantification, specific analytical challenges may demand alternative techniques. The choice of method is a balance between the required analytical performance and practical constraints like cost and sample throughput.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For halogenated molecules, it can offer high sensitivity and specificity.[14][15] The mass spectrometer provides structural information, making it invaluable for impurity identification.

  • Applicability: 2-Bromo-3-iodopyridin-4-amine may require derivatization to increase its volatility and thermal stability for GC analysis. The primary strength of GC-MS lies in its ability to identify and quantify unknown volatile or semi-volatile impurities that might be present in the sample.[16][17][18]

  • Pros: Excellent for structural elucidation and impurity profiling; highly sensitive, especially with selective ion monitoring (SIM).

  • Cons: Potential for thermal degradation of the analyte in the injector; may require a derivatization step, adding complexity.

Alternative Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS represents a significant evolution from traditional HPLC. By using columns with sub-2 µm particles, it achieves faster run times, greater peak resolution, and enhanced sensitivity.[19][20][21]

  • Applicability: This is the gold standard for high-sensitivity quantification and impurity analysis in complex matrices.[22] It combines the superior separation of UPLC with the definitive identification and quantification capabilities of mass spectrometry. This would be the method of choice for detecting trace-level impurities or for pharmacokinetic studies requiring low detection limits.[23]

  • Pros: Unmatched sensitivity and specificity; high throughput and speed; provides molecular weight information, aiding in identification.

  • Cons: Higher cost of instrumentation and maintenance; requires more specialized expertise to operate.

Decision Framework for Method Selection

The selection of the most appropriate analytical technique is a critical decision driven by the specific analytical goal.

G start Analytical Goal? node_qc Routine QC? (Assay/Purity) start->node_qc node_impurity Impurity ID & Trace Analysis? start->node_impurity node_speed High Throughput Screening? start->node_speed result_hplc HPLC-UV node_qc->result_hplc Yes result_gcms GC-MS node_impurity->result_gcms Volatile result_uplcms UPLC-MS node_impurity->result_uplcms Non-Volatile node_speed->result_uplcms Yes

Caption: Decision tree for selecting an analytical method.

Comparative Summary
Feature HPLC-UV GC-MS UPLC-MS
Specificity Good (Chromatographic)Very High (Mass Analyzer)Excellent (Chromo. + Mass)
Sensitivity (LOQ) µg/mL rangepg/L to ng/L range[17]pg/mL to ng/mL range
Speed ModerateModerate to SlowVery Fast
Primary Use Case Routine Assay, Purity, QCVolatile Impurity IDTrace Analysis, High Throughput
Cost LowModerateHigh
Complexity LowHighHigh

Conclusion

This guide has demonstrated that the developed HPLC-UV method is specific, linear, accurate, precise, and robust for the intended purpose of quantifying 2-Bromo-3-iodopyridin-4-amine. It stands as a reliable and cost-effective workhorse for routine quality control environments.

However, the journey of analytical science is one of continuous improvement and adaptation. For challenges requiring deeper structural insight or ultra-trace level sensitivity, UPLC-MS offers unparalleled performance and should be the method of choice. GC-MS remains a valuable, specialized tool, particularly for the identification of volatile impurities. By understanding the capabilities and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate and defensible analytical strategy to ensure the quality and safety of pharmaceutical products.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Quality Guidelines.
  • Two-dimensional on-line detection of brominated and iodinated volatile organic compounds by ECD and ICP-MS after GC separ
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • ICH Q2(R1)
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Q2 Analytical Method Valid
  • Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry. Thermo Fisher Scientific.
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • Two-dimensional on-line detection of brominated and iodinated volatile organic compounds by ECD and ICP-MS after GC separation.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. Walsh Medical Media.
  • UV-spectrum of pyridine.
  • Analysis of Brominated Flame Retardants with High Resolution GC/MS. Thermo Fisher Scientific.
  • UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to...
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS.
  • HPLC Methods for analysis of Pyridine.
  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. MDPI.
  • UPLC: A preeminent technique in pharmaceutical analysis.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Graz University of Technology.
  • 2-Bromo-5-iodopyridin-3-amine AldrichCPR 1138444-06-0. Sigma-Aldrich.
  • 2-bromo-3-iodopyridin-4-amine | CAS:1300750-77-9. Ark Pharma Scientific Limited.
  • Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia.

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A Senior Application Scientist's Guide to Dihalogenated Pyridines in Material Science: Benchmarking 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the strategic selection of building blocks is paramount to the successful synthesis of novel functional materials. Among the myriad of available synthons, dihalogenated pyridines offer a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical comparison of 2-Bromo-3-iodopyridin-4-amine and its analogues, focusing on their performance in key cross-coupling reactions essential for material science applications. By understanding the nuanced reactivity of these compounds, researchers can make informed decisions to optimize their synthetic strategies.

The Strategic Advantage of Orthogonal Halogen Reactivity

The utility of dihalogenated pyridines such as 2-Bromo-3-iodopyridin-4-amine lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The energy barrier for this process follows the general trend: C-I < C-Br < C-Cl.[1] This predictable reactivity allows for regioselective functionalization, where the more reactive halogen can be selectively coupled, leaving the less reactive one available for subsequent transformations. This "one-pot" or sequential cross-coupling capability is highly advantageous in the synthesis of complex polymers and functional materials, as it streamlines synthetic routes and minimizes purification steps.[2]

Comparative Performance in Key Cross-Coupling Reactions

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are foundational tools for the synthesis of a wide range of materials, including conductive polymers, organic light-emitting diodes (OLEDs), and sensors.[3] The choice of the dihalogenated pyridine precursor significantly impacts the efficiency and outcome of these reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. When employing a dihalogenated pyridine with two different halogens, such as 2-Bromo-3-iodopyridin-4-amine, the reaction can be directed to the more reactive C-I bond.[4]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemRegioselectivityYield of Monosubstituted ProductReference
2-Bromo-3-iodopyridineArylboronic acidPd(PPh₃)₄ / K₂CO₃C-3 (Iodo position)High[4]
2,4-DibromopyridineArylboronic acidPd(PPh₃)₄ / TlOHC-2Good[5]
2,3-DichloropyridineArylboronic acidPd(XPhos) precatalystC-3Moderate to Good[6]
2-Bromo-4-iodopyridineArylboronic acidPd(PPh₃)₄ / Na₂CO₃C-4 (Iodo position)>95%[1]

The data indicates that for mixed halogenated pyridines, the Suzuki-Miyaura coupling proceeds with high regioselectivity at the iodo-substituted position.[1][4] For dihalogenated pyridines with the same halogen, the position of coupling is influenced by the electronic properties of the pyridine ring.[5][6]

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates and coupling partners.

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-iodopyridin-4-amine, the arylboronic acid, and K₂CO₃.

  • Add the toluene/H₂O solvent mixture and degas the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling is indispensable for the introduction of alkynyl groups, which are valuable in the synthesis of conjugated polymers and materials with interesting optoelectronic properties. The high reactivity of the C-I bond in 2-Bromo-3-iodopyridin-4-amine makes it an excellent substrate for selective mono-alkynylation.[7]

Table 2: Comparative Performance in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemRegioselectivityYield of Monosubstituted ProductReference
2-Bromo-4-iodopyridineTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃NC-4 (Iodo position)High[8]
2-Amino-3-bromopyridineTerminal alkynePd(CF₃COO)₂ / PPh₃ / CuIC-3Good[9]
2,4-DichloropyridineTerminal alkynePd(dba)₂ / P(t-Bu)₃ / Cs₂CO₃C-4Moderate[10]

Similar to the Suzuki coupling, the Sonogashira reaction on mixed dihalogenated pyridines demonstrates high selectivity for the iodo-position.[8][10]

Experimental Protocol: Regioselective Sonogashira Coupling

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Anhydrous and degassed triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 2-Bromo-3-iodopyridin-4-amine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed THF and Et₃N.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing nitrogen-containing polymers and materials for organic electronics.[11] The regioselectivity in dihalogenated pyridines is also governed by the nature of the halogen.[12]

Table 3: Comparative Performance in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemRegioselectivityYield of Monosubstituted ProductReference
2,4-DichloropyridineAnilinePd₂(dba)₃ / Xantphos / Cs₂CO₃C-2High[13]
2,6-Dihalopyridines (I, Br, Cl)AminePd(OAc)₂ / BINAP / NaOtBuC-2 (I > Br > Cl)Variable[12]
2-Bromo-4-iodopyridineAminePd₂(dba)₃ / Xantphos / Cs₂CO₃C-4 (Iodo position)High (predicted)[1]

The reactivity trend of I > Br > Cl is also observed in Buchwald-Hartwig aminations, allowing for selective amination at the most reactive site.[12]

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

Materials:

  • 2-Bromo-3-iodopyridin-4-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.

  • Add 2-Bromo-3-iodopyridin-4-amine and the amine.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction to 100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool to room temperature, filter through Celite, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Strategy

The strategic functionalization of 2-Bromo-3-iodopyridin-4-amine is predicated on a logical workflow that leverages the differential reactivity of the C-I and C-Br bonds.

G cluster_0 Sequential Cross-Coupling Strategy Start 2-Bromo-3-iodopyridin-4-amine Step1 First Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Step1 High reactivity of C-I bond Intermediate Monosubstituted Pyridine (Bromo group remains) Step1->Intermediate Step2 Second Cross-Coupling (Functionalization of C-Br bond) Intermediate->Step2 Less reactive C-Br bond Product Disubstituted Pyridine Derivative Step2->Product

Caption: Workflow for the sequential functionalization of 2-Bromo-3-iodopyridin-4-amine.

Conclusion and Future Outlook

2-Bromo-3-iodopyridin-4-amine stands out as a highly versatile and promising building block for material science applications. Its key advantage lies in the predictable and high regioselectivity offered by the distinct reactivities of the bromo and iodo substituents. This allows for a modular and efficient approach to the synthesis of complex, functional materials. While experimental data for this specific compound in material science is emerging, the well-established principles of cross-coupling chemistry, supported by data from analogous dihalogenated pyridines, provide a strong foundation for its application.

Researchers are encouraged to explore the potential of 2-Bromo-3-iodopyridin-4-amine in the development of novel conductive polymers, organic electronics, and sensor materials. The ability to precisely control the introduction of different functional groups opens up a vast chemical space for the design of materials with tailored properties.

References

  • Koley, M., Wimmer, L., Schnürch, M., & Mihovilovic, M. D. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972–1979. [Link]

  • Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(48), 10957-10964. [Link]

  • S. Elangovan, et al. (2013). Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Asian Journal of Research in Chemistry, 6(8), 755-758. [Link]

  • Mihovilovic, M. D., et al. (2011). Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. European Journal of Organic Chemistry, 2011(10), 1972-1979. [Link]

  • Smith, A. B., et al. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 10(1), 133-140. [Link]

  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(48), 11382-11394. [Link]

  • Guillaumet, G., et al. (2012). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 68(35), 7149-7155. [Link]

  • Shirakawa, H., et al. (1977). Synthesis of electrically conducting organic polymers: halogen derivatives of polyacetylene, (CH)x. Journal of the Chemical Society, Chemical Communications, (16), 578-580. [Link]

  • Dondoni, A., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7522-7528. [Link]

  • Evano, G., et al. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2010(28), 5436-5444. [Link]

  • Jin, W., et al. (2019). MOF-Coated Optical Fiber Sensor for Detection of 4-Aminopyridine in Water. IEEE Sensors Journal, 19(17), 7352-7358. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Ortyl, J., et al. (2019). The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. Polymers, 11(4), 696. [Link]

  • Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Organic Polymer Materials, 7(1), 1-10. [Link]

  • Liu, Y., et al. (2022). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. International Journal of Molecular Sciences, 23(21), 13327. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11483. [Link]

  • Shirakawa, H., et al. (1977). Synthesis of electrically conducting organic polymers: halogen derivatives of polyacetylene, (CH)x. Journal of the Chemical Society, Chemical Communications, (16), 578-580. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Kyriacou, A., et al. (2021). Organic Photodetectors in Analytical Applications. Sensors, 21(16), 5585. [Link]

  • Khan, I., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(11), 2963. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Shirakawa, H., et al. (1977). Synthesis of Electrically-Conducting Organic Polymers: Halogen Derivatives of Polyacetylene, (CH)(X). DTIC. [Link]

  • CAS. (2025). From batteries to biosensors: Conductive polymers make the jump to commercial applications. CAS. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • McCulloch, I., et al. (2022). Exploiting mixed conducting polymers in organic and bioelectronic devices. Physical Chemistry Chemical Physics, 24(1), 13-26. [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-3-iodopyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Profile: A Synthesis of Analogous Hazards

Based on the hazard classifications of similar halogenated pyridines, such as 2-Amino-5-bromo-3-iodopyridine and 3-Bromo-2-iodopyridine, researchers should treat 2-Bromo-3-iodopyridin-4-amine with a high degree of caution.[1][2] The primary anticipated hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][4]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][4][5]

These hazards necessitate a stringent adherence to personal protective equipment (PPE) protocols and standardized handling procedures to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2-Bromo-3-iodopyridin-4-amine. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile Gloves- Chemical Splash Goggles- Flame-Resistant Lab Coat- N95 Respirator or work in a certified chemical fume hoodTo prevent skin contact, eye exposure from dust particles, and inhalation of fine powders. Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridines.[6]
Solution Preparation and Transfers - Nitrile Gloves- Chemical Splash Goggles and Face Shield- Flame-Resistant Lab Coat- Work in a certified chemical fume hoodThe use of a face shield in addition to goggles provides a greater level of protection from splashes when handling liquids.[7] All solution work should be conducted in a fume hood to control vapor inhalation.[6][8]
Reaction Quenching and Workup - Nitrile Gloves- Chemical Splash Goggles and Face Shield- Flame-Resistant Lab Coat- Work in a certified chemical fume hoodThese steps can sometimes be exothermic or produce unexpected aerosols, justifying the highest level of facial protection.
Waste Disposal - Nitrile Gloves- Chemical Splash Goggles- Flame-Resistant Lab CoatTo protect against accidental splashes or contact with contaminated materials during the disposal process.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following protocol provides a procedural guide for the safe handling of 2-Bromo-3-iodopyridin-4-amine, from initial preparation to final disposal.

Preparation and Handling:
  • Engineering Controls : Always handle 2-Bromo-3-iodopyridin-4-amine in a certified chemical fume hood to minimize inhalation exposure.[6][8] Ensure that a safety shower and eyewash station are readily accessible.[9]

  • Personal Protective Equipment : Before entering the laboratory, don the appropriate PPE as outlined in the table above. This includes, at a minimum, a flame-resistant lab coat, nitrile gloves, and chemical splash goggles.[6][7]

  • Weighing : When weighing the solid compound, use a disposable weigh boat. Perform this task in a fume hood to contain any airborne particles.

  • Dissolution : If preparing a solution, add the solid 2-Bromo-3-iodopyridin-4-amine to the solvent slowly. Be aware of any potential exothermic reactions.

Storage:
  • Container : Store the compound in a tightly sealed, clearly labeled container.[6][9]

  • Environment : Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][9]

  • Ignition Sources : Store away from heat, sparks, and open flames.[9]

Disposal Plan:
  • Waste Categorization : All waste containing 2-Bromo-3-iodopyridin-4-amine, including empty containers, contaminated gloves, and weigh boats, should be considered hazardous waste.

  • Collection : Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal : Dispose of the hazardous waste through an approved waste disposal plant, following all local and national regulations.[5][9] Do not dispose of this chemical down the drain.

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and safety measures in the handling of 2-Bromo-3-iodopyridin-4-amine.

SafeHandlingWorkflow cluster_prep Preparation cluster_reaction Reaction & Workup cluster_disposal Disposal Prep Don PPE: - Lab Coat - Goggles - Gloves Weigh Weigh Solid in Fume Hood Prep->Weigh Eyewash Eyewash & Safety Shower Accessible? Prep->Eyewash Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Reaction Conduct Reaction in Fume Hood Dissolve->Reaction Workup Quench and Extract in Fume Hood Reaction->Workup SpillKit Spill Kit Ready? Reaction->SpillKit Collect Collect Waste in Labeled Container Workup->Collect Dispose Dispose via Approved Waste Handler Collect->Dispose

Caption: Safe handling workflow for 2-Bromo-3-iodopyridin-4-amine.

By adhering to these guidelines, researchers can confidently and safely incorporate 2-Bromo-3-iodopyridin-4-amine into their synthetic protocols, fostering a secure and productive research environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). 2-bromo-3-iodopyridin-4-amine. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromo-5-iodopyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.